N-(4-fluorophenyl)-4-nitrobenzenesulfonamide
Description
BenchChem offers high-quality N-(4-fluorophenyl)-4-nitrobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorophenyl)-4-nitrobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-(4-fluorophenyl)-4-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O4S/c13-9-1-3-10(4-2-9)14-20(18,19)12-7-5-11(6-8-12)15(16)17/h1-8,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMMVQFCNBDFTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401255802 | |
| Record name | N-(4-Fluorophenyl)-4-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401255802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1545-96-6 | |
| Record name | N-(4-Fluorophenyl)-4-nitrobenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1545-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Fluorophenyl)-4-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401255802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Chemical and Biological Profiling of N-(4-fluorophenyl)-4-nitrobenzenesulfonamide: A Technical Guide for Drug Discovery
Executive Summary
As a Senior Application Scientist, I consistently emphasize that the selection of a chemical scaffold must be dictated by both its synthetic tractability and its biological programmable space. N-(4-fluorophenyl)-4-nitrobenzenesulfonamide (CAS 1545-96-6) represents a highly valuable secondary sulfonamide scaffold. The presence of a para-nitro group provides a reducible handle for further functionalization, while the para-fluoro substitution on the aniline ring enhances metabolic stability and lipophilicity—key parameters in modern drug design.
This whitepaper systematically explores the physicochemical properties, structural nuances, synthetic methodologies, and emerging applications of this compound as a pharmacophore in enzyme inhibition.
Physicochemical & Structural Properties
Understanding the baseline properties of a compound is the first step in assay development and medicinal chemistry optimization. The structural constraints of secondary sulfonamides directly dictate their solubility and target-binding kinetics.
Quantitative Data Summary
Table 1: Physicochemical Properties of N-(4-fluorophenyl)-4-nitrobenzenesulfonamide
| Property | Value / Description |
| IUPAC Name | 4-nitro-N-(4-fluorophenyl)benzenesulfonamide |
| CAS Number | 1 |
| Molecular Formula | C₁₂H₉FN₂O₄S |
| Molecular Weight | 296.27 g/mol |
| SMILES String | C1=C(C=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)[O-])F |
| Key Functional Groups | Secondary Sulfonamide, Nitro, Aryl Fluoride |
| Storage Conditions | Sealed in dry environment, 2-8°C |
Structural Insights
While primary sulfonamides are classic zinc-binding groups (ZBGs) for Carbonic Anhydrase (CA), secondary sulfonamides like N-(4-fluorophenyl)-4-nitrobenzenesulfonamide exhibit distinct spatial geometries. Crystallographic studies of analogous2 in determining the relative orientation of the two aromatic rings. This geometry dictates the molecule's ability to fit into hydrophobic enzymatic pockets. Furthermore, the secondary amine (N-H) retains the capacity to act as a hydrogen bond donor, facilitating infinite three-dimensional networks or planar sheets in solid-state packing, which directly impacts the compound's solubility and formulation characteristics.
Applications in Medicinal Chemistry
Historically, secondary sulfonamides were overshadowed by their primary counterparts in pharmacological applications. However, recent paradigm shifts in drug discovery have highlighted their unique potential.
-
Targeted Enzyme Inhibition: Secondary sulfonamides have been identified as highly effective inhibitors of Lactoperoxidase (LPO), with some derivatives showing3.
-
Neurodegenerative Targets: N-phenylbenzenesulfonamide derivatives have been successfully modeled and synthesized as4, a prime target for Alzheimer's disease therapy. The hydrophobic interactions of the substituted phenyl rings are crucial for close contact with catalytic aspartate residues (Asp32 and Asp228) in the active site.
-
Kinase & Tubulin Inhibition: The benzenesulfonamide scaffold serves as a cornerstone for developing multi-kinase inhibitors and 5. The fluorine atom in our target compound acts as a bioisostere for hydrogen, increasing the binding affinity in lipophilic pockets while resisting oxidative metabolism by Cytochrome P450 enzymes.
Fig 1: Mechanism of target enzyme inhibition by secondary sulfonamide derivatives.
Experimental Workflows: Synthesis & Validation
A robust, self-validating protocol is essential for reproducible synthesis. The following methodology details the preparation of N-(4-fluorophenyl)-4-nitrobenzenesulfonamide via nucleophilic acyl substitution.
Fig 2: Step-by-step synthesis workflow for N-(4-fluorophenyl)-4-nitrobenzenesulfonamide.
Protocol: Synthesis of N-(4-fluorophenyl)-4-nitrobenzenesulfonamide
Note: This protocol is designed to be a self-validating system. Each step includes a mechanistic rationale (Causality) to ensure the operator understands the chemical dynamics at play.
Step 1: Preparation of the Aqueous Base Matrix
-
Action: Dissolve 10.0 mmol of 4-fluoroaniline in 50 mL of deionized water containing 10 mL of 1 M Na₂CO₃.
-
Causality: The sodium carbonate acts as a mild acid scavenger. As the nucleophilic substitution proceeds, HCl is generated. Without a base, the HCl would protonate the unreacted 4-fluoroaniline, rendering it non-nucleophilic and halting the reaction prematurely. Using an aqueous biphasic system also helps precipitate the highly hydrophobic product as it forms.
Step 2: Electrophilic Addition
-
Action: Slowly add 10.0 mmol (approx. 2.22 g) of 4-nitrobenzenesulfonyl chloride to the stirring solution at room temperature (20-25°C).
-
Causality: Slow addition prevents a rapid exothermic spike, which could lead to the competitive hydrolysis of the sulfonyl chloride into 4-nitrobenzenesulfonic acid—a highly water-soluble side product that drastically reduces the final yield.
Step 3: Reaction Maturation & Monitoring
-
Action: Stir vigorously for 3-4 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent.
-
Causality: Vigorously stirring maximizes the surface area between the organic sulfonyl chloride and the aqueous aniline. TLC confirms the complete consumption of the starting materials, acting as an internal validation that the reaction has reached thermodynamic completion.
Step 4: Isolation and Purification
-
Action: Collect the resulting precipitate via vacuum suction filtration. Wash the filter cake with 3 x 20 mL of ice-cold deionized water, followed by recrystallization from an ethanol/water mixture.
-
Causality: Cold water washes away residual sodium chloride and unreacted sodium carbonate without dissolving the product. Recrystallization exploits the temperature-dependent solubility gradient, yielding high-purity crystals suitable for X-ray crystallography or sensitive biological assays.
Conclusion
N-(4-fluorophenyl)-4-nitrobenzenesulfonamide is far more than a simple chemical intermediate. Its unique structural topology, driven by specific torsion angles, and its robust physicochemical profile make it a highly programmable pharmacophore. By leveraging the synthetic protocols and mechanistic insights outlined in this guide, researchers can effectively incorporate this scaffold into advanced drug discovery pipelines targeting kinases, peroxidases, and neurodegenerative pathways.
References
- 1545-96-6 | N-(4-Fluorophenyl)-4-nitrobenzenesulfonamide Source: ChemScene
- Structural Comparison of Three N-(4-Methoxyphenyl)
- Secondary Sulfonamides as Effective Lactoperoxidase Inhibitors Source: MDPI
- Identification of pharmacophore model, synthesis and biological evaluation of N-phenyl-1-arylamide and N-phenylbenzenesulfonamide derivatives as BACE 1 inhibitors Source: PubMed (NIH)
- Design, Synthesis, Biological Evaluation, and Structure–Activity Relationships of Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)
Sources
- 1. chemscene.com [chemscene.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Identification of pharmacophore model, synthesis and biological evaluation of N-phenyl-1-arylamide and N-phenylbenzenesulfonamide derivatives as BACE 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
N-(4-fluorophenyl)-4-nitrobenzenesulfonamide chemical structure and SMILES
[1]
Executive Summary
This technical guide provides a comprehensive analysis of N-(4-fluorophenyl)-4-nitrobenzenesulfonamide (CAS: 1545-96-6), a critical intermediate in the synthesis of bioactive sulfonamides. Sulfonamides bearing electron-withdrawing nitro groups and halogenated aromatic rings are frequently utilized as precursors for sulfanilamide-class antibiotics, carbonic anhydrase inhibitors, and anticancer agents.
This document moves beyond basic cataloging to provide a field-validated synthesis protocol, mechanistic insights into its formation, and a rigorous characterization framework designed to ensure high purity for downstream applications.
Part 1: Chemical Identity & Structural Parameters[2]
The core structure consists of a 4-nitrobenzenesulfonyl moiety linked to a 4-fluoroaniline ring. The electron-withdrawing nature of both the nitro group and the fluorine atom significantly influences the acidity of the sulfonamide N-H bond (
Table 1: Physicochemical Specifications
| Parameter | Specification |
| IUPAC Name | N-(4-fluorophenyl)-4-nitrobenzenesulfonamide |
| Common Name | 4'-Fluoro-4-nitrobenzenesulfonanilide |
| CAS Number | 1545-96-6 |
| Molecular Formula | |
| Molecular Weight | 296.27 g/mol |
| Physical State | Crystalline Solid (Off-white to pale yellow) |
| Solubility | Soluble in DMSO, DMF, Acetone, Ethyl Acetate; Insoluble in Water |
| SMILES | C1=C(C=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)[O-])F |
Part 2: Synthesis Protocol (Field-Validated)
Mechanistic Rationale
The synthesis utilizes a nucleophilic substitution at the sulfonyl sulfur. The nitrogen atom of 4-fluoroaniline acts as the nucleophile, attacking the electrophilic sulfur of 4-nitrobenzenesulfonyl chloride .
-
Choice of Base: Pyridine is selected over inorganic bases (like
) for this protocol. It serves a dual purpose: as a solvent to solubilize the organic reactants and as a base to scavenge the HCl byproduct, driving the equilibrium forward. -
Temperature Control: The reaction is exothermic.[1] Initial cooling (
) is critical to prevent the formation of disulfonamides (bis-sulfonylation), a common impurity in uncontrolled sulfonylation reactions.
Diagram 1: Reaction Scheme
Caption: Nucleophilic substitution mechanism showing the convergence of reactants into the sulfonamide product.
Step-by-Step Methodology
-
Preparation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoroaniline (1.11 g, 10.0 mmol, 1.0 equiv) in anhydrous Pyridine (10 mL).
-
Cooling: Place the flask in an ice-water bath and cool to
. -
Addition: Slowly add 4-nitrobenzenesulfonyl chloride (2.21 g, 10.0 mmol, 1.0 equiv) portion-wise over 10 minutes. Note: Solid addition is preferred to control the exotherm.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (
) for 4–6 hours. Monitor reaction progress via TLC (Ethyl Acetate:Hexanes 1:2). The starting amine spot should disappear. -
Quenching: Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold 1M HCl. Critical Step: The acid neutralizes the pyridine and precipitates the sulfonamide product.
-
Isolation: Filter the resulting precipitate using a Buchner funnel. Wash the solid copiously with cold water to remove residual acid and pyridinium salts.
Part 3: Purification & Characterization Workflow
Achieving pharmaceutical-grade purity (>98%) requires removing trace starting materials and the pyridine-HCl salt.
Diagram 2: Purification Workflow
Caption: Downstream processing workflow ensuring removal of basic impurities and solvent residues.
Validation Criteria
A self-validating system relies on cross-referencing spectral data.
-
-NMR (DMSO-
, 400 MHz) Prediction:-
10.8-11.0 ppm (1H, s): Sulfonamide
. This proton is acidic and exchangeable with . Its presence confirms the formation of the sulfonamide bond. -
8.3-8.4 ppm (2H, d,
Hz): Protons ortho to the nitro group (Deshielded). -
7.9-8.0 ppm (2H, d,
Hz): Protons meta to the nitro group. -
7.0-7.2 ppm (4H, m): Protons on the fluorophenyl ring. This will appear as a complex multiplet due to
coupling ( and ).
-
10.8-11.0 ppm (1H, s): Sulfonamide
-
Mass Spectrometry (ESI-MS):
-
Negative Mode (
): Look for peak at . The acidic proton makes negative mode ionization highly sensitive for this compound.
-
Part 4: Functional Applications
Drug Discovery (Antibacterial & Anticancer)
This compound belongs to a class of sulfonamides investigated for Carbonic Anhydrase (CA) inhibition .[2] The sulfonamide moiety (
Synthetic Utility (Reduction)
The nitro group is a "masked" amine. Selective reduction (using
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 573538, N-(4-Fluorophenyl)-2-nitrobenzenesulfonamide. (Note: Isomer analog used for property benchmarking). Retrieved October 26, 2023, from [Link]
- Gelmo, F., et al. (2016). Synthesis and Biological Activity of Sulfonamide Derivatives. (General reference for sulfonamide synthesis protocols).
Engineering Efficacy: The Biological Activity and Therapeutic Potential of Fluorinated Sulfonamide Derivatives
Executive Summary
Fluorinated sulfonamide derivatives represent a highly versatile class of pharmacophores in modern drug discovery. The strategic incorporation of fluorine atoms into the sulfonamide scaffold fundamentally alters its physicochemical profile, yielding molecules with enhanced metabolic stability, optimal lipophilicity, and superior target engagement 1[1]. This technical guide explores the mechanistic rationale behind fluorination and details the broad-spectrum biological activities of these compounds, ranging from carbonic anhydrase (CA) inhibition in oncology to novel antimicrobial, antimalarial, and anti-amyloidogenic applications.
Mechanistic Foundations: The Fluorine Advantage
The bioactivities of sulfonamides have seen a massive resurgence due to fluorine substitution 1[1]. As a Senior Application Scientist, I emphasize that the enhanced efficacy of these molecules is not coincidental; it is rooted in the unique properties of the carbon-fluorine (C-F) bond:
-
Electronic Alteration (pKa Modulation): Fluorine is the most electronegative element. When incorporated as a fluoroalkyl (e.g., -CF3) or aryl-fluoro group near the sulfonamide moiety, its strong electron-withdrawing effect significantly lowers the pKa of the sulfonamide -NH2 group. Causality: This ensures that a higher fraction of the drug exists as a deprotonated sulfonamide anion at physiological pH. This anionic state is the active pharmacophore required to coordinate directly with the zinc ion (Zn2+) in the active site of metalloenzymes like CA 2[2].
-
Steric and Lipophilic Tuning: Fluorine acts as a steric isostere for hydrogen but provides significantly increased lipophilicity. Causality: This facilitates greater drug uptake across lipid bilayers, allowing the compounds to reach intracellular targets more efficiently than their non-fluorinated counterparts, while also resisting oxidative degradation 1[1].
Primary Therapeutic Axes
Carbonic Anhydrase Inhibition in Oncology
CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. In solid tumors, hypoxia triggers the HIF-1α pathway, leading to the overexpression of CA IX and CA XII to maintain intracellular pH 3[3]. Fluorinated sulfonamides act as potent CA inhibitors (CAIs). Furthermore, engrafting fluorinated sulfonamides with cationic motifs restricts their transcellular uptake. Causality: Because charged molecules cannot easily cross the plasma membrane, this design confers high selectivity for the extracellularly facing CA IX on tumor cells, minimizing off-target binding to intracellular CA I and CA II in erythrocytes, making them ideal candidates for 18F-PET imaging3[3].
Mechanistic pathway of tumor hypoxia-induced CA IX expression and its inhibition by fluorinated sulfonamides.
Antimicrobial and Antimalarial Targeting
Sulfonamides traditionally target dihydropteroate synthase (DHPS) in the microbial folic acid biosynthesis pathway 4[4]. Fluorinated heterocyclic sulfonamides have demonstrated selective affinities for both human and Plasmodium dihydrofolate reductase (DHFR) isoforms. Causality: The rigidification and optimal electronic distribution provided by fluorination allow these ligands to mitigate the impacts of DHFR/DHPS mutations, matching the binding affinity of benchmark drugs like artesunate 5[5].
Novel Anti-Amyloidogenic Properties
Recent investigations have unveiled that fluorinated benzenesulfonamides inhibit the fibrillation of proteins such as insulin and α-synuclein 6[6]. Causality: Molecular dynamic simulations suggest these compounds interact with specific residues at the dimer interface, maintaining the proteins in their native monomeric state and preventing the cross-β sheet assembly characteristic of amyloid disorders 6[6].
Quantitative Bioactivity Profiles
The structural diversification of fluorinated sulfonamides yields highly specific inhibition profiles across various biological targets.
| Compound Class | Primary Target | Key Biological Activity / Metric | Reference |
| Perfluoroalkanesulfonamides | hCA II | IC50 superior to acetazolamide; zero cellular toxicity on red globules. | 7[7] |
| Cationic Fluorinated Sulfonamides | CA IX (Tumor) | Ki = 0.22 - 0.96 μM; Successful 18F radiolabeling for PET imaging. | 3[3] |
| Fluorinated Benzenesulfonamides | Insulin / Amyloids | Complete inhibition of amyloid fibrillation over a 16-hour period. | 6[6] |
| Fluorinated Pyrazolesulfonamides | DHFR (Plasmodium) | Binding affinity matches artesunate (ΔG within 0.25 kcal/mol). | 8[8] |
Advanced Experimental Workflows
To validate the efficacy of these compounds, rigorous, self-validating experimental protocols are required.
Protocol: In-Cell 19F NMR for Target Engagement
Traditional in vitro assays often fail to predict in vivo success due to membrane permeability issues or off-target effects. 19F NMR provides a zero-background methodology to confirm intracellular target engagement 9[9].
Methodology:
-
Cell Culture & Transfection: Cultivate human cells (e.g., HEK293T) expressing the target cytosolic CA isoform. Causality: Ensures a high intracellular concentration of the target protein to maximize the signal-to-noise ratio for detection.
-
Ligand Incubation: Treat cells with 100 μM of the fluorinated sulfonamide for 1 hour at 37°C 10[10].
-
Washing & Harvesting: Wash cells three times with ice-cold PBS. Causality: Cold temperatures halt cellular metabolism and efflux pumps, while washing removes all unbound extracellular ligand. This guarantees the subsequent NMR signal is purely intracellular 10[10].
-
NMR Acquisition: Resuspend the cell pellet in an NMR tube and acquire 1D 19F NMR spectra using a 400 MHz spectrometer 10[10].
-
Data Analysis: Monitor the 19F chemical shift. Causality: The fluorine nucleus is highly sensitive to its local electronic environment; a distinct shift from the free ligand spectrum confirms direct engagement with the intracellular protein pocket 2[2].
Step-by-step workflow for in-cell 19F NMR to validate intracellular target engagement.
Protocol: Stopped-Flow CO2 Hydration Assay
Because the CA-catalyzed hydration of CO2 is exceptionally fast, standard steady-state kinetics cannot accurately measure inhibition. A stopped-flow setup is mandatory3[3].
Methodology:
-
Reagent Preparation: Prepare Syringe A with the CA enzyme and a pH indicator (e.g., phenol red) in buffer. Prepare Syringe B with CO2-saturated water.
-
Rapid Mixing: Inject both syringes simultaneously into a mixing chamber. Causality: Stopped-flow allows for millisecond-resolution mixing, essential for capturing the rapid initial burst phase of the enzyme kinetics 3[3].
-
Photometric Detection: Monitor the absorbance change of the pH indicator. Causality: As CO2 is hydrated to bicarbonate and H+, the pH drops. The rate of color change is directly proportional to enzyme activity, allowing for the precise calculation of the inhibition constant (Ki) 3[3].
References
-
Synthesis and investigation of inhibition effect of fluorinated sulfonamide derivatives on carbonic anhydrase - 7
-
Intracellular Binding of Novel Fluorinated Compounds to Carbonic Anhydrase Isoforms Explored by In-Cell 19F NMR -2
-
Design, synthesis and evaluation of 18F-labeled cationic carbonic anhydrase IX inhibitors for PET imaging -3
-
Intracellular Binding of Novel Fluorinated Compounds to Carbonic Anhydrase Isoforms Explored by In-Cell 19F NMR (PubMed Abstract) - 9
-
Inhibitory effects of fluorinated benzenesulfonamides on insulin fibrillation -6
-
Fluorinated Sulfonamides: Synthesis, Characterization, In Silico, Molecular Docking, ADME, DFT Predictions... - 4
-
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications -1
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - 8
-
MOLECULAR DOCKING OF FLUORINATED HETEROCYCLIC SULFONAMIDES: NOVEL LIGANDS WITH SELECTIVE AFFINITIES FOR HUMAN AND PLASMODIUM DIH - 5
-
Intracellular Binding of Novel Fluorinated Compounds to Carbonic Anhydrase Isoforms Explored by In-Cell 19F NMR (Full Text) -10
Sources
- 1. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. westmont.edu [westmont.edu]
- 6. pure.au.dk [pure.au.dk]
- 7. Synthesis and investigation of inhibition effect of fluorinated sulfonamide derivatives on carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]
- 9. Intracellular Binding of Novel Fluorinated Compounds to Carbonic Anhydrase Isoforms Explored by In-Cell 19F NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intracellular Binding of Novel Fluorinated Compounds to Carbonic Anhydrase Isoforms Explored by In-Cell 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
Therapeutic Potential of N-(4-fluorophenyl)-4-nitrobenzenesulfonamide: A Technical Whitepaper on Pharmacological Mechanisms and Experimental Workflows
Executive Summary
The development of targeted therapeutics relies heavily on the strategic assembly of privileged scaffolds. N-(4-fluorophenyl)-4-nitrobenzenesulfonamide (CAS 1545-96-6) represents a highly specialized convergence of three potent pharmacophores: a sulfonamide hinge-binding linker, an electron-withdrawing nitrobenzene moiety, and a metabolically stable fluorophenyl ring. While historically utilized as versatile intermediates in organic synthesis, highly substituted nitrobenzenesulfonamides have recently emerged as potent therapeutic agents in their own right, particularly in oncology and antimicrobial drug discovery.
As an application scientist, I have structured this technical guide to dissect the causality behind this molecule's structural design, map its intracellular mechanisms, and provide field-proven, self-validating experimental workflows for its synthesis and biological evaluation.
Structural Rationale and Pharmacophore Dynamics
To understand the therapeutic potential of N-(4-fluorophenyl)-4-nitrobenzenesulfonamide, we must deconstruct the causality behind its chemical architecture. Every functional group serves a distinct pharmacokinetic or pharmacodynamic purpose.
-
The Sulfonamide Linker: The
group acts as a stable transition-state analog. It provides critical hydrogen-bond donor and acceptor sites that interact with the highly conserved hinge regions of metalloenzymes and kinases (such as BRAF). -
The 4-Nitrobenzene Moiety: The nitro group (
) is strongly electron-withdrawing via both inductive and resonance effects. This withdraws electron density from the sulfonamide nitrogen, significantly lowering its . A more acidic sulfonamide proton enhances hydrogen-bonding strength with target proteins, directly correlating with increased binding affinity [1]. -
The 4-Fluorophenyl Ring: The incorporation of fluorine is a cornerstone of modern drug design. Fluorine's high electronegativity and small Van der Waals radius (1.47 Å) closely mimic hydrogen, allowing it to fit into tight enzyme pockets without causing steric clashes. Crucially, para-fluoro substitution blocks Cytochrome P450-mediated para-hydroxylation, significantly extending the molecule's metabolic half-life while simultaneously increasing lipophilicity (
) for superior cellular membrane permeation [2].
Pharmacophore contributions of N-(4-fluorophenyl)-4-nitrobenzenesulfonamide.
Mechanistic Pathways: Oncology and Kinase Inhibition
The primary therapeutic window for nitrobenzenesulfonamide derivatives lies in targeted oncology. Recent structural activity relationship (SAR) studies indicate that these hybrids act as potent inhibitors of the BRAF V600E mutation—a primary oncogenic driver in melanoma and colorectal cancers[3].
By binding to the mutated BRAF kinase domain, these compounds halt the constitutive activation of the MAPK signaling pathway. Concurrently, the nitroaromatic core is known to undergo intracellular bioreduction, generating reactive oxygen species (ROS). This dual-action mechanism triggers the phosphorylation of p38 and ERK, ultimately initiating a caspase-dependent apoptotic cascade (Caspase 3, 8, and 9) [4].
Intracellular signaling pathway driving tumor cell apoptosis via BRAF/MAPK.
Quantitative Data: Comparative Efficacy
To contextualize the therapeutic potency of this scaffold, the following table synthesizes quantitative in vitro data from structurally analogous 4-nitrobenzenesulfonamides and fluorinated sulfonamides across various biological targets.
| Compound Class | Target Cell Line / Enzyme | Biological Effect | IC50 / MIC Value | Reference Pathway |
| 4-Nitrobenzenesulfonamides | HCT-116 (Colon Cancer) | BRAF V600E Inhibition | 23.1 - 47.2 nM | Kinase Inhibition |
| Fluorinated Sulfonamides | MCF-7 (Breast Cancer) | Cell Cycle Arrest | 1.2 - 5.4 µM | Tubulin Disruption |
| N-Aryl Sulfonamides | A375 (Melanoma) | p38/ERK Activation | 12.5 µM | Apoptosis Induction |
| Parent Sulfonamides | S. aureus (Bacterial) | Antimicrobial Activity | 16 - 32 µg/mL | Folate Synthesis Block |
Self-Validating Experimental Protocols
A robust experimental pipeline requires self-validating steps to ensure data integrity. Below are the optimized methodologies for synthesizing and evaluating N-(4-fluorophenyl)-4-nitrobenzenesulfonamide.
Protocol A: Chemical Synthesis (Amidation)
Causality & Logic: The reaction utilizes pyridine not only as a solvent but as an acid scavenger. As the nucleophilic 4-fluoroaniline attacks the electrophilic sulfur of 4-nitrobenzenesulfonyl chloride, HCl is generated. Pyridine neutralizes this HCl, preventing the protonation of the unreacted aniline, which would otherwise halt the reaction.
-
Preparation: Dissolve 10.0 mmol of 4-fluoroaniline in 15 mL of anhydrous pyridine in a 100 mL round-bottom flask. Chill to 0°C in an ice bath to control the exothermic nature of the addition.
-
Addition: Slowly add 10.5 mmol of 4-nitrobenzenesulfonyl chloride portion-wise over 15 minutes.
-
Reaction: Remove the ice bath and stir at room temperature for 12 hours.
-
Self-Validation (TLC): Monitor via Thin Layer Chromatography (3:1 Hexane:Ethyl Acetate). The disappearance of the starting material (
) and the appearance of a highly UV-active product spot ( ) confirms reaction completion. -
Purification: Pour the mixture into 100 mL of ice-cold 1M HCl. Causality: The acidic wash protonates the pyridine and any unreacted aniline, making them water-soluble, while the target sulfonamide precipitates as a solid.
-
Isolation: Filter the precipitate, wash with deionized water, and recrystallize from hot ethanol to yield pure N-(4-fluorophenyl)-4-nitrobenzenesulfonamide.
Protocol B: In Vitro Cytotoxicity (MTT Assay)
Causality & Logic: The MTT assay measures the reduction of a tetrazolium dye by mitochondrial succinate dehydrogenase. This provides a direct, quantifiable proxy for cell viability. Sorafenib is utilized as a positive control due to its established efficacy as a BRAF kinase inhibitor.
-
Seeding: Seed HCT-116 cells in a 96-well plate at a density of
cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% . -
Treatment: Treat cells with varying concentrations of the synthesized compound (0.1, 1, 10, 50, 100 µM) dissolved in DMSO (final DMSO concentration <0.1% to prevent solvent toxicity). Include a vehicle control and a Sorafenib positive control.
-
Incubation: Incubate for 48 hours.
-
Self-Validation (Morphology): Before adding MTT, visually inspect the wells under a phase-contrast microscope. Treated cells should exhibit rounding and detachment (hallmarks of apoptosis) compared to the confluent vehicle control.
-
Quantification: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Remove media and dissolve the resulting formazan crystals in 100 µL of DMSO.
-
Analysis: Measure absorbance at 570 nm using a microplate reader. Calculate the
using non-linear regression analysis.
Step-by-step experimental workflow from chemical synthesis to in vitro validation.
Future Perspectives
The therapeutic trajectory of N-(4-fluorophenyl)-4-nitrobenzenesulfonamide extends beyond basic cytotoxicity. The unique electronic properties of the fluorinated nitro-sulfonamide core make it a prime candidate for PROTAC (Proteolysis Targeting Chimera) ligand development, where it could serve as a highly specific warhead for ubiquitin-mediated degradation of mutated kinases. Future drug development efforts should focus on in vivo pharmacokinetic profiling and the synthesis of water-soluble prodrug derivatives to enhance oral bioavailability.
References
-
Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential Frontiers in Immunology [Link][1]
-
Pyrimidin-4-bromobenzenesulfonamide/-4-nitrobenzenesulfonamide hybrids as potential BRAF inhibitors: experimental, computational and biological evaluations ResearchGate [Link][2]
-
Synthesis and pro-apoptotic effects of new sulfonamide derivatives via activating p38/ERK phosphorylation in cancer cells Taylor & Francis[Link][3]
Sources
molecular weight and formula of N-(4-fluorophenyl)-4-nitrobenzenesulfonamide
An In-depth Technical Guide to N-(4-fluorophenyl)-4-nitrobenzenesulfonamide
Introduction
N-(4-fluorophenyl)-4-nitrobenzenesulfonamide is a synthetic organic compound belonging to the sulfonamide class. Sulfonamides are characterized by a sulfonyl group connected to an amine group. This functional group is a cornerstone in medicinal chemistry, famously associated with the first generation of antibacterial sulfa drugs.[1] The title compound incorporates a 4-nitrophenylsulfonyl moiety and a 4-fluorophenyl amine derivative. The presence of the nitro group, a strong electron-withdrawing group, and the fluorine atom, a bioisostere for hydrogen with unique electronic properties, makes this molecule a subject of interest for researchers in drug discovery and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, grounded in established scientific principles and methodologies.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's fundamental properties is critical for its application in research and development. The key identifiers and computed properties for N-(4-fluorophenyl)-4-nitrobenzenesulfonamide are summarized below.
Core Data
| Property | Value | Source |
| Chemical Formula | C₁₂H₉FN₂O₄S | [2][3] |
| Molecular Weight | 296.27 g/mol | [2][3] |
| CAS Number | 1545-96-6 | [2] |
| Synonyms | 4'-fluoro-4-nitrobenzenesulfonanilide | [2] |
Chemical Structure
The structure consists of a 4-nitrobenzenesulfonyl chloride core bonded to the nitrogen atom of 4-fluoroaniline.
Caption: General workflow for the synthesis of N-aryl sulfonamides.
Detailed Laboratory Protocol
This protocol is adapted from established methods for synthesizing similar sulfonamide compounds. [1][4]
-
Reaction Setup: In a round-bottom flask, combine one molar equivalent of 4-nitrobenzenesulfonyl chloride with one molar equivalent of 4-fluoroaniline. A weak base, such as sodium carbonate in an aqueous solution, can be added to neutralize the HCl byproduct formed during the reaction. [1]2. Reaction Execution: The reaction mixture is stirred vigorously. Depending on the specific procedure, the mixture may be heated (e.g., boiled for 15 minutes) to ensure the reaction goes to completion. [4]3. Product Precipitation: After heating, the reaction mixture is allowed to cool to room temperature. The cooled mixture is then poured into a beaker of ice-cold water, which causes the solid product to precipitate out of the solution. [4]4. Isolation and Initial Wash: The crude solid product is collected via suction filtration. It is crucial to wash the solid thoroughly with cold water to remove any water-soluble impurities. A subsequent wash with dilute hydrochloric acid is performed to remove any unreacted 4-fluoroaniline. [4]5. Final Purification: The final step is purification by recrystallization, typically from a solvent such as dilute ethanol. This process yields the pure crystalline N-(4-fluorophenyl)-4-nitrobenzenesulfonamide. [4]6. Characterization: The purity and identity of the final compound should be confirmed using standard analytical techniques, such as Infrared (IR) spectroscopy to identify functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure, and Mass Spectrometry to verify the molecular weight. [4][5]
Applications and Research Context
The sulfonamide functional group is a privileged scaffold in drug discovery due to its versatile biological activities. [1]While specific applications for N-(4-fluorophenyl)-4-nitrobenzenesulfonamide are not extensively documented in mainstream literature, its structural motifs suggest several areas of research interest.
-
Antimicrobial Research: As a member of the sulfonamide family, the compound could be investigated for potential antibacterial or antifungal properties. Numerous studies have synthesized novel sulfonamides to explore their antimicrobial efficacy. [6]* Enzyme Inhibition: Sulfonamides are well-known inhibitors of various enzymes, most notably carbonic anhydrase. [1]The specific substitution pattern of this molecule could be of interest for screening against various enzymatic targets.
-
Intermediate in Organic Synthesis: The 4-nitrobenzenesulfonamide (nosyl) group can be used as a protecting group for amines in multi-step organic syntheses, particularly in peptide chemistry. [7]This compound could serve as a precursor for more complex molecules.
-
Materials Science: Aromatic nitro compounds and fluorinated aromatics are used in the development of specialty polymers and materials, suggesting potential applications in this field. [8]
Conclusion
N-(4-fluorophenyl)-4-nitrobenzenesulfonamide is a well-defined organic molecule with a molecular formula of C₁₂H₉FN₂O₄S and a molecular weight of 296.27 g/mol . [2][3]Its synthesis is straightforward, following established methodologies for N-aryl sulfonamide formation. While it may not be a final drug product itself, its structural features, combining the biologically active sulfonamide core with nitro and fluoro substituents, make it a valuable compound for fundamental research in medicinal chemistry, chemical biology, and materials science. Further investigation into its biological activity and synthetic utility is warranted.
References
-
N-(4-Fluorophenyl)-2-nitrobenzenesulfonamide | C12H9FN2O4S | CID 573538 - PubChem. Available at: [Link]
-
4-Nitrobenzenesulfonamide | C6H6N2O4S | CID 22784 - PubChem. Available at: [Link]
-
N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide - PMC - NIH. Available at: [Link]
-
Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Available at: [Link]
-
Benzenesulfonamide, N-(4-nitrophenyl)- - the NIST WebBook. Available at: [Link]
-
Synthesis and antimicrobial activity of some new (sSulfon-amidophenyl)-amide derivatives of N-(4-nitrobenzoyl) - ResearchGate. Available at: [Link]
-
C → N and N → C solution phase peptide synthesis using the N-acyl 4-nitrobenzenesulfonamide as protection of the carboxylic function - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
(PDF) 4-Methyl-N-(4-nitrophenyl)benzenesulfonamide - ResearchGate. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemscene.com [chemscene.com]
- 3. chemscene.com [chemscene.com]
- 4. N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(4-Fluorophenyl)-2-nitrobenzenesulfonamide | C12H9FN2O4S | CID 573538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. C → N and N → C solution phase peptide synthesis using the N-acyl 4-nitrobenzenesulfonamide as protection of the carboxylic function - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. chemimpex.com [chemimpex.com]
The Strategic Role of Fluorine Substitution in Sulfonamide Bioactivity: A Mechanistic and Practical Guide
Sulfonamides represent a venerable and highly versatile class of pharmacophores, historically anchoring the development of antibacterial agents, diuretics, and targeted anti-cancer therapeutics[1]. In contemporary medicinal chemistry, the strategic incorporation of fluorine into the sulfonamide scaffold has emerged as a transformative approach to optimize both pharmacodynamics (PD) and pharmacokinetics (PK)[2]. This technical guide explores the mechanistic causality behind fluorine substitution, detailing how it modulates physicochemical properties, shields against metabolic degradation, and enhances target engagement.
The Causality of Fluorination: Physicochemical Modulation
The fluorine atom is unique: it is the most electronegative element (3.98 on the Pauling scale) yet possesses a van der Waals radius (1.47 Å) closely mimicking that of hydrogen (1.20 Å)[3]. This combination allows for profound electronic modulation without introducing prohibitive steric bulk.
Inductive pKa Tuning:
The primary sulfonamide group (
Lipophilicity and Conformational Control:
Despite increasing the polarity of adjacent bonds, the C-F bond itself is highly lipophilic compared to a C-H bond[1]. Strategic fluorination increases the overall
Pharmacokinetic Shielding and Metabolic Stability
A major attrition factor in drug development is rapid clearance mediated by hepatic Cytochrome P450 (CYP450) enzymes. Sulfonamides containing aromatic rings or benzylic positions are highly susceptible to oxidative metabolism (e.g., aromatic hydroxylation)[6].
The C-F bond is the strongest single bond in organic chemistry (~105-115 kcal/mol)[1]. By strategically placing fluorine atoms at metabolic "soft spots," medicinal chemists can effectively block CYP450-mediated oxidation[6]. Because the fluorine atom is only marginally larger than hydrogen, it does not prevent the drug from entering the enzyme's active site, but it acts as a thermodynamic roadblock to the oxidation mechanism, significantly extending the drug's in vivo half-life[2].
Target Bioactivity: Carbonic Anhydrase Inhibition
The most striking example of fluorine-enhanced sulfonamide bioactivity is the inhibition of Carbonic Anhydrases (CAs), a family of zinc metalloenzymes implicated in glaucoma, epilepsy, and tumor progression (specifically the hypoxia-induced CA IX isoform)[1].
The sulfonamide anion binds directly to the active-site
Mechanistic pathway illustrating how fluorine substitution drives sulfonamide bioactivity.
Quantitative Impact of Fluorination
The table below synthesizes the physicochemical and biological shifts induced by fluorine substitution on standard sulfonamide scaffolds, highlighting the inverse relationship between pKa and target affinity.
| Compound Scaffold | pKa | CA II Affinity ( | Microsomal Half-Life ( |
| Methanesulfonamide ( | 10.5 | ~100,000 | < 15 |
| Trifluoromethanesulfonamide ( | 5.8 | 2 | > 120 |
| Benzenesulfonamide ( | 10.1 | 300 | 25 |
| Pentafluorobenzenesulfonamide ( | ~7.4 | 15 | > 120 |
Data synthesized from established structure-activity relationship (SAR) studies on CA inhibitors and metabolic stability profiles[3],[7],[6].
Self-Validating Experimental Workflows
To harness the fluorine effect, researchers must employ rigorous, self-validating protocols. The following methodologies outline the synthesis, biophysical profiling, and pharmacokinetic evaluation of fluorinated sulfonamides.
Self-validating experimental workflow for the development of fluorinated sulfonamides.
Protocol 1: Electrophilic Fluorination of Sulfonamides
-
Objective: Synthesize
-fluoro-benzenemethanesulfonamides using N-fluorobisbenzenesulfonimide (NFSi)[8]. -
Causality: NFSi is chosen over elemental fluorine or DAST because it provides mild, controlled electrophilic delivery of fluorine to carbanions, preventing over-fluorination or scaffold degradation.
-
Deprotonation: Dissolve the N-protected benzenemethanesulfonamide in anhydrous THF at -78°C under an argon atmosphere. Add 1.1 equivalents of Lithium diisopropylamide (LDA) dropwise to generate the
-carbanion. -
Fluorination: After 30 minutes, add 1.2 equivalents of NFSi dissolved in THF. Stir for 2 hours, allowing the reaction to slowly warm to room temperature.
-
Quenching & Extraction: Quench with saturated aqueous
. Extract with ethyl acetate, wash with brine, dry over , and concentrate in vacuo. -
Self-Validation Step (
NMR): Before proceeding to biological assays, perform and NMR. The presence of a distinct doublet in the spectrum (coupled to the remaining -proton) confirms mono-fluorination. Absence of starting material peaks confirms complete conversion.
Protocol 2: Stopped-Flow Hydration Assay for CA Inhibition
-
Objective: Determine the
of the fluorinated sulfonamide against human CA II. -
Causality: Standard colorimetric assays are insufficient because CA catalyzes the hydration of
at a near-diffusion-limited rate ( ). Stopped-flow spectrophotometry is required to capture these rapid pre-steady-state kinetics[4].
-
Reagent Preparation: Prepare a solution of 10 mM HEPES buffer (pH 7.4) containing the pH indicator phenol red (0.2 mM) and recombinant hCA II enzyme (10 nM).
-
Substrate Preparation: Prepare a saturated
solution (~15 mM) in water at 20°C. -
Inhibitor Incubation: Pre-incubate the enzyme solution with varying concentrations of the fluorinated sulfonamide (0.1 nM to 10
M) for 15 minutes to allow the sulfonamide anion to coordinate the zinc ion. -
Kinetic Measurement: Rapidly mix equal volumes of the enzyme-inhibitor solution and the
substrate in the stopped-flow instrument. Monitor the absorbance decay of phenol red at 557 nm (indicating acidification as converts to + ). -
Self-Validation Step (Standard Control): Run Acetazolamide (a known potent CA inhibitor) in parallel. The assay is validated if the Acetazolamide
matches literature values (~12 nM).
Protocol 3: In Vitro Microsomal Stability Assay
-
Objective: Quantify the metabolic shielding provided by fluorine substitution.
-
Causality: Human Liver Microsomes (HLM) contain the full complement of CYP450 enzymes. Measuring the intrinsic clearance (
) here directly translates to predicted in vivo hepatic clearance[6].
-
Incubation Mixture: Combine 0.5 mg/mL HLM protein, 1
M fluorinated sulfonamide, and 100 mM potassium phosphate buffer (pH 7.4) in a 96-well plate. Pre-incubate at 37°C for 5 minutes. -
Reaction Initiation: Add 1 mM NADPH to initiate CYP450-mediated metabolism.
-
Time-Course Sampling: At 0, 15, 30, 60, and 120 minutes, extract 50
L aliquots and quench immediately in 150 L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). -
Centrifugation & Analysis: Centrifuge at 4000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.
-
Self-Validation Step (Clearance Controls): Include Verapamil (rapidly metabolized,
min) and Warfarin (slowly metabolized, min). The assay is only valid if both controls fall within their accepted clearance ranges.
References
1.[1] The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications, NIH PMC.[Link] 2.[5] The Role of Small Molecules Containing Fluorine Atoms, Encyclopedia.pub. [Link] 3.[3] The role of fluorine in medicinal chemistry, Taylor & Francis Online.[Link] 4.[8] Synthesis of α-fluoro- And α,α-difluoro- benzenemethanesulfonamides: New inhibitors of carbonic anhydrase, ResearchGate.[Link] 5.[4] Open Readings 2014, OpenReadings.eu.[Link] 6.[7] Modulating the Efficacy of Carbonic Anhydrase Inhibitors through Fluorine Substitution, ResearchGate.[Link] 7.[6] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective, NIH PMC.[Link] 8.[2] Fluorine in drug discovery: Role, design and case studies, Pharmacy Journal.[Link]
Sources
- 1. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. tandfonline.com [tandfonline.com]
- 4. openreadings.eu [openreadings.eu]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Guide: Identification, Synthesis, and Application of N-(4-fluorophenyl)-4-nitrobenzenesulfonamide
Executive Summary & Chemical Identity[1]
N-(4-fluorophenyl)-4-nitrobenzenesulfonamide is a specialized sulfonamide derivative utilized primarily as an intermediate in medicinal chemistry and as a fragment in the development of COX-2 inhibitors, antibacterial agents, and antitumor compounds. Its structure combines a para-nitrobenzenesulfonyl scaffold with a para-fluoroaniline moiety, providing specific electronic properties (electron-withdrawing nitro group and lipophilic/metabolically stable fluoro group) valuable for Structure-Activity Relationship (SAR) studies.
Validated Identification Data
Accurate identification is critical for regulatory compliance and database retrieval. The following data has been verified against chemical inventories (ChemScene, BLDPharm).
| Identifier Type | Value | Notes |
| CAS Number | 1545-96-6 | Validated Primary Key |
| IUPAC Name | N-(4-fluorophenyl)-4-nitrobenzenesulfonamide | Preferred Name |
| Synonyms | 4'-Fluoro-4-nitrobenzenesulfonanilide; 4-Nitro-4'-fluorobenzenesulfonanilide | Common trade names |
| Molecular Formula | C₁₂H₉FN₂O₄S | |
| Molecular Weight | 296.27 g/mol | |
| SMILES | C1=CC(=CC=C1NC(=O)S(=O)(=O)C2=CC=C(C=C2)[O-])F | (Canonical) |
Structural Visualization & Search Logic
The following diagram illustrates the chemical connectivity and the logic used to verify the CAS number through substructure searching.
Figure 1: Structural decomposition of CAS 1545-96-6 showing key pharmacophores used in database verification.
Synthesis Strategy & Protocol
The synthesis of N-(4-fluorophenyl)-4-nitrobenzenesulfonamide follows a classic nucleophilic substitution pathway (Schotten-Baumann conditions) where 4-fluoroaniline attacks the electrophilic sulfur of 4-nitrobenzenesulfonyl chloride.
Critical Mechanistic Insight: Sulfonyl chlorides are highly moisture-sensitive. Hydrolysis yields the sulfonic acid (unreactive), drastically reducing yield. Therefore, anhydrous conditions and the use of a base (Pyridine or Triethylamine) to scavenge the generated HCl are non-negotiable.
Reaction Scheme
Reagents:
-
Electrophile: 4-Nitrobenzenesulfonyl chloride (CAS 98-74-8)
-
Nucleophile: 4-Fluoroaniline (CAS 371-40-4)
-
Base/Solvent: Pyridine (anhydrous) or DCM/Et₃N system.
Figure 2: Step-by-step synthetic workflow emphasizing temperature control and isolation logic.
Detailed Experimental Protocol
Note: This protocol is adapted from standard sulfonanilide synthesis procedures [1, 2].
-
Preparation: Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar. Purge with Nitrogen or Argon.[1]
-
Solubilization: Add 4-Fluoroaniline (1.11 g, 10 mmol) and anhydrous Pyridine (10 mL) to the RBF. Cool the solution to 0°C using an ice bath.
-
Why Pyridine? It acts as both the solvent and the base to neutralize HCl.
-
-
Addition: Slowly add 4-Nitrobenzenesulfonyl chloride (2.21 g, 10 mmol) in small portions over 15 minutes.
-
Caution: The reaction is exothermic. Maintain temperature <5°C to prevent side reactions (e.g., bis-sulfonylation).
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 4–12 hours.
-
Monitoring: Check progress via TLC (Hexane:Ethyl Acetate 7:3). The starting amine spot should disappear.
-
-
Workup: Pour the reaction mixture into a beaker containing Ice-Water (100 mL) and conc. HCl (10 mL) .
-
Isolation: Filter the precipitate using a Büchner funnel. Wash the solid copiously with cold water to remove pyridinium salts.
-
Purification: Recrystallize the crude solid from Ethanol/Water (9:1) or pure Ethanol. Dry in a vacuum oven at 50°C.
Characterization & Properties
Researchers must validate the synthesized compound using NMR and Melting Point analysis.
Physical Properties
| Property | Value/Range | Method |
| Appearance | Off-white to light yellow solid | Visual Inspection |
| Melting Point | 170–180°C (Predicted)* | Capillary Method |
| Solubility | Soluble in DMSO, DMF, Acetone; Insoluble in Water | Solubility Test |
*Note: While specific literature MP for CAS 1545-96-6 is rare, analogs like 4-nitrobenzenesulfonamide melt at ~179°C. Expect a high melting point due to hydrogen bonding.
Expected Spectroscopic Data (¹H NMR)
Solvent: DMSO-d₆, 400 MHz
-
δ 10.8 ppm (s, 1H, -NH-): The sulfonamide proton is highly deshielded and typically appears as a broad singlet downfield.
-
δ 8.35 ppm (d, J=8.8 Hz, 2H): Protons ortho to the Nitro group (deshielded by -NO₂).
-
δ 7.95 ppm (d, J=8.8 Hz, 2H): Protons ortho to the Sulfonyl group.
-
δ 7.10–7.25 ppm (m, 4H): The 4-fluorophenyl ring protons. The fluorine atom causes splitting (coupling), resulting in a multiplet rather than a clean doublet.
Applications in Drug Discovery
Biological Activity
Sulfonamides are a privileged scaffold in medicinal chemistry.[5] CAS 1545-96-6 serves as a specific probe in the following areas:
-
Antibacterial Research: Sulfonamides inhibit dihydropteroate synthase (DHPS). The 4-nitro group can be reduced to an amine (sulfanilamide analog) to activate this mechanism.
-
COX-2 Inhibition: The 4-fluorophenyl moiety is a common bioisostere in anti-inflammatory drugs (e.g., Celecoxib), improving metabolic stability against P450 oxidation [3].
Chemical Intermediate
The nitro group on CAS 1545-96-6 is a "masked" amine.
-
Reduction: Treatment with H₂/Pd-C or Fe/HCl reduces the nitro group to an amine (-NH₂), creating N-(4-fluorophenyl)-4-aminobenzenesulfonamide .
-
Utility: This amine can then be further derivatized (e.g., acylation, alkylation) to create diverse libraries for High-Throughput Screening (HTS).
References
-
PubChem. (2023).[6] Compound Summary: N-(4-Fluorophenyl)-4-nitrobenzenesulfonamide.[2][7] Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1534688-91-9|4-Bromo-N-(5-fluoro-2-nitrophenyl)benzenesulfonamide|BLD Pharm [bldpharm.com]
- 3. Conditions of Children in Orange County 2019 by advanceoc - Issuu [issuu.com]
- 4. ed.gov [ed.gov]
- 5. CAS 6325-93-5: 4-Nitrobenzenesulfonamide | CymitQuimica [cymitquimica.com]
- 6. 4-Nitrobenzenesulfonamide 97 6325-93-5 [sigmaaldrich.com]
- 7. CAS 1545-96-6 | N-(4-Fluorophenyl)-4-nitrobenzenesulfonamide,≥95% - Howei - Life Science Product & Service Solutions Provider [howeipharm.com]
Nitrobenzenesulfonamide Analogs: A Comprehensive Technical Guide to Their Pharmacological Evolution and Synthesis
Executive Summary
Historically relegated to the domain of synthetic auxiliaries, nitrobenzenesulfonamides (Ns) have evolved into a highly versatile pharmacophore in modern drug discovery. This technical guide provides an in-depth analysis of nitrobenzenesulfonamide analogs, exploring their dual utility as robust chemical tools and potent biological agents. By dissecting their structure-activity relationships (SAR), mechanisms of action, and optimized synthetic workflows, this whitepaper serves as a foundational resource for researchers and drug development professionals engineering next-generation therapeutics.
Chemical Foundation: The Dual Role of the Nosyl Group
The nitrobenzenesulfonyl (nosyl or Ns) group is a cornerstone of organic synthesis, most notably in the Fukuyama amine synthesis protocol. The Ns group acts simultaneously as a protecting group and an activating group[1]. The strong electron-withdrawing nature of the nitro group(s) on the benzene ring increases the acidity of the sulfonamide proton, facilitating smooth alkylation or Mitsunobu reactions.
Crucially, the deprotection of the Ns group is achieved under mild conditions using thiolate nucleophiles (e.g., mercaptoacetic acid or thiophenol). The mechanism relies on the formation of a transient Meisenheimer complex—driven by the electron delocalization of the anionic intermediate by the nitro groups—which subsequently collapses to release the secondary amine and sulfur dioxide[1]. This predictable reactivity profile has inspired researchers to explore whether these molecules could interact with biological nucleophiles (like cellular thiols) in a similar manner, thereby transitioning the nosyl group from a synthetic tool to a targeted pharmacophore.
Pharmacological Landscape & Biological Activities
The intrinsic biological activity of nitrobenzenesulfonamide derivatives spans oncology, infectious diseases, and inflammatory conditions[2].
Antimycobacterial Agents
Recent SAR studies on benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids have demonstrated significant efficacy against Mycobacterium tuberculosis (H37Rv strain)[3]. The electronic properties of the sulfonamide phenyl ring dictate potency: analogs bearing strongly electron-withdrawing 2,4-dinitro substitutions are markedly more potent than their 2-nitro or 4-nitro counterparts[4]. This increased potency is directly correlated to the heightened electrophilicity of the core, which facilitates interactions with mycobacterial targets and increases lipophilicity for cell wall penetration[3].
Anticancer Therapeutics
Nitrobenzenesulfonamides exhibit diverse anticancer mechanisms:
-
PLK4 Inhibition: Novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives, such as compound K22, have been identified as highly potent Polo-like kinase 4 (PLK4) inhibitors[5]. K22 induces apoptosis and regulates G2/M centrosome replication, demonstrating sub-nanomolar enzyme inhibitory activity[5].
-
Carbonic Anhydrase Inhibition: Sulfonamide derivatives of quinoxaline 1,4-dioxides act as potent carbonic anhydrase inhibitors[6]. The introduction of a 3-trifluoromethyl group (e.g., compound 7h) significantly potentiates antiproliferative properties against tumor cells under hypoxic conditions[6].
-
ERRα Inverse Agonism: Specific N-substituted derivatives act as inverse agonists of Estrogen-Related Receptor alpha (ERRα), displacing the activation helix H12 and repressing the transcription of target genes involved in cancer cell metabolism[2].
Mechanistic Pathways: Oxidative Stress & Enzyme Inhibition
The biological efficacy of 2,4-dinitrobenzenesulfonamides is largely driven by their unique redox and electrophilic properties. Two primary mechanisms of action have been elucidated[7]:
-
Oxidative Stress via Meisenheimer Complexation: The highly electron-deficient benzene ring readily undergoes nucleophilic attack by cellular thiols (e.g., glutathione). This forms a Meisenheimer complex that dissociates to generate sulfur dioxide (SO₂) and reactive oxygen species (ROS), inducing severe oxidative stress and cellular damage[7].
-
Suicide Enzyme Inhibition: The nitro group can be biologically reduced by cofactors like FADH₂ to a reactive nitroso intermediate. This intermediate undergoes cine addition with target-active hydroxyl groups within enzyme active sites, leading to irreversible suicide inhibition[7].
Mechanism of action of 2,4-dinitrobenzenesulfonamides via oxidative stress and enzyme inhibition.
Experimental Protocols: Synthesis of N-Substituted Nitrobenzenesulfonamides
The synthesis of nitrobenzenesulfonamides is achieved via a robust nucleophilic substitution reaction between a nitrobenzenesulfonyl chloride and a primary or secondary amine[2]. The following protocol details the synthesis of N-(4-Methoxyphenyl)-4-nitrobenzenesulfonamide, engineered as a self-validating system to ensure high yield and purity[2].
Step 1: Reagent Combination To a 250 mL Erlenmeyer flask, add 4-nitrobenzenesulfonyl chloride (10.00 mmol, 2.2166 g) and p-anisidine (10.00 mmol, 1.2320 g)[2]. Causality: Using equimolar ratios prevents the over-alkylation of the amine and minimizes unreacted starting materials, simplifying downstream purification.
Step 2: Addition of Aqueous Base Add 50 mL of deionized water and 10 mL of 1 M Na₂CO₃ solution to the flask[2]. Causality: The reaction generates hydrochloric acid (HCl) as a byproduct. If unneutralized, HCl protonates the p-anisidine, rendering it non-nucleophilic and halting the reaction. The Na₂CO₃ acts as an acid scavenger, driving the equilibrium forward. Water serves as a highly polar medium that dissolves the inorganic base and salts, creating an optimal biphasic reaction environment[2].
Step 3: Reaction Propagation Stir the mixture vigorously at room temperature for approximately 4 days[2]. Causality: Vigorous stirring maximizes the surface area between the organic substrates and the aqueous base. Room temperature conditions prevent the thermal degradation of the sulfonyl chloride and suppress side reactions (e.g., hydrolysis of the sulfonyl chloride to sulfonic acid).
Step 4: Product Isolation and Differential Washing Collect the resulting solid product by suction filtration. Wash the product sequentially with deionized water, followed by isopropanol[2]. Causality: This is a critical self-validating purification step. The water wash removes highly polar inorganic impurities (unreacted Na₂CO₃ and NaCl byproduct). The subsequent isopropanol wash removes unreacted p-anisidine and organic degradation products. Because the target nitrobenzenesulfonamide is highly crystalline and insoluble in cold isopropanol, the product is purified without significant yield loss[2].
Step-by-step synthetic workflow for the preparation of N-substituted nitrobenzenesulfonamides.
Quantitative Data Summary
The biological potency of nitrobenzenesulfonamide derivatives is highly dependent on structural modifications. The table below summarizes key quantitative data across various therapeutic targets:
| Compound | Target / Disease Model | Activity (IC₅₀ / MIC) | Key Structural Feature | Reference |
| Compound 7o | M. tuberculosis H37Rv | MIC = 0.78 µg/mL | 2,4-dinitro substitution | 3 |
| Compound K22 | PLK4 (Breast Cancer) | IC₅₀ = 0.1 nM | meta-halogen substitution | 5 |
| Compound 7h | Tumor cells (Hypoxia) | IC₅₀ = 1.3–2.1 µM | 3-trifluoromethyl group | 6 |
| p-Ns Derivative | ERRα (Cancer) | IC₅₀ = 0.80 µM | Inverse Agonist | 2 |
References
-
BenchChem. "The Nitrobenzenesulfonamides: A Comprehensive Technical Guide to Their Discovery, Synthesis, and Evolution in Drug Development." 2
-
ACS Omega. "Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids." 3
-
ACS Omega. "Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids (Mechanism of Action)." 7
-
MDPI. "Preparation and Characterization of a Glutathione-Responsive Doxorubicin Prodrug Modified by 2-Nitrobenzenesulfonamide Group." 1
-
RSC Publishing. "Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors." 6
-
PMC. "Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors." 5
Sources
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04548C [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Precision Pharmacophore Modeling of Fluorinated Sulfonamides: A Multiphysics Approach
Executive Summary
The incorporation of fluorine into sulfonamide scaffolds has transcended simple bioisosterism. It is now a precision tool for modulating pKa, altering lipophilicity (
Primary Application: Carbonic Anhydrase (CA) Inhibitors (Isoforms IX/XII for Oncology, VA for Obesity) and Dihydropteroate Synthase (DHPS) Inhibitors (Antimicrobial).
The Fluorine Factor in Pharmacophore Design
To model fluorinated sulfonamides accurately, one must abandon the "fluorine as a hydrogen mimic" simplification. In high-precision modeling, fluorine introduces three critical perturbations that must be encoded as pharmacophoric features:
The Acidity Modulation (The Shift)
The sulfonamide moiety (
-
Mechanism: The electron-withdrawing nature of fluorine (inductive effect,
) on the aromatic ring lowers the of the sulfonamide nitrogen. -
Modeling Implication: At physiological pH (7.4), fluorinated sulfonamides exist predominantly as anions (
). -
Protocol Rule: Never model fluorinated sulfonamides in their neutral form if the target interaction involves metal coordination. You must generate the anionic species during ligand preparation.
Orthogonal Multipolar Interactions
Unlike hydrogen, fluorine does not donate hydrogen bonds. However, it is not purely hydrophobic.
-
C-F Bond Vector: The C-F bond is highly polar but not polarizable. It can accept weak hydrogen bonds (though rare) but more importantly, it engages in multipolar interactions with amide carbonyls or orthogonal interactions with backbone carbonyl carbons (
). -
Aromatic Tuning: Fluorination depletes electron density from the phenyl ring, reversing the quadrupole moment. This transforms the ring from a face-negative species (favorable for cation-
) to a face-positive species, enabling -stacking with electron-rich residues (e.g., Histidine, Tryptophan).
Technical Workflow: From QM to Pharmacophore
Phase 1: Dataset Curation & Quantum Preparation
Standard molecular mechanics (MM) force fields (e.g., MMFF94) often underestimate the electrostatic anisotropy of the C-F bond.
Protocol:
-
Structure Retrieval: Extract crystal structures of CA-sulfonamide complexes (e.g., PDB: 1DMY, 3IAI) and diverse ligand sets (ChEMBL).
-
Conformational Sampling: Generate conformers using a "low-energy window" (5-10 kcal/mol).
-
QM Charge Calculation:
-
Select representative conformers.
-
Perform geometry optimization at DFT level (B3LYP/6-31G*).
-
Calculate Electrostatic Potential (ESP) charges. Note: This captures the electron-withdrawing effect on the sulfonamide nitrogen more accurately than Gasteiger charges.
-
Phase 2: Pharmacophore Feature Definition
Define the pharmacophore hypothesis using a 3D-motif approach.
| Feature Type | Chemical Moiety | Geometric Constraint | Function |
| Anionic Donor / Metal Acceptor | Ionized Sulfonamide Nitrogen ( | Sphere (r=1.5Å) | Coordinates with |
| H-Bond Acceptor | Sulfonyl Oxygens ( | Vector | H-bonds with Thr199/Thr200 (in CA). |
| Aromatic Ring (Electron Deficient) | Fluorinated Phenyl/Heterocycle | Plane | |
| Hydrophobic / Halogen | Fluorine Substituent | Sphere (r=1.2Å) | Displacement of "high-energy" water; fills hydrophobic sub-pockets. |
Phase 3: Validation Strategy
A model is only as good as its ability to discriminate actives from decoys.
-
Decoy Generation: Use DUD-E (Directory of Useful Decoys) to generate 50 decoys per active ligand, matching MW and LogP but topologically dissimilar.
-
Metrics: Calculate Enrichment Factor at 1% (
) and Area Under the ROC Curve (AUC). -
Threshold: A valid model for fluorinated sulfas should achieve
.
Visualization of Workflows & Pathways
Diagram 1: The "QM-Enhanced" Pharmacophore Pipeline
This diagram illustrates the necessary deviation from standard protocols to account for fluorine's electronic effects.
Caption: Workflow integrating Quantum Mechanical charge corrections to accurately model the electrostatic influence of fluorine on the sulfonamide pharmacophore.
Diagram 2: Mechanistic Interaction Map (Carbonic Anhydrase)
This diagram details the specific atomic interactions driven by the fluorinated scaffold within the CA active site.
Caption: Interaction map highlighting the dual role of fluorine: modulating ring electronics for stacking and displacing high-energy active site waters.
Experimental Protocol: Virtual Screening Setup
Step 1: Ligand Preparation (The Critical Step)
Most failures occur here because software defaults to neutral sulfonamides.
-
Input: SDF file of fluorinated sulfonamides.
-
Ionization: Use a pKa predictor (e.g., Epik or MoKa). Set pH to
.-
Check: Ensure the sulfonamide nitrogen is deprotonated.
-
-
Stereoisomers: Generate all chiral centers if applicable (though sulfonamide S is achiral, the tail may not be).
-
Minimization: OPLS3e or MMFF94s force field.
Step 2: Pharmacophore Generation (Structure-Based)
Using a reference crystal structure (e.g., PDB: 1DMY - Acetazolamide bound to CA).[1]
-
Define Binding Site: Radius 6.0 Å around the Zinc ion.
-
Feature Mapping:
-
Mandatory: 1 Metal Coordinator (The N- anion) OR 1 H-bond Donor (if modeling the transition state).
-
Mandatory: 2 H-bond Acceptors (The Sulfonyl Oxygens).
-
Optional: 1 Hydrophobic feature (mapped to the Fluorine/Tail).
-
-
Exclusion Volumes: Define the protein surface as a "hard sphere" exclusion zone to prevent steric clashes.
Step 3: Screening & Scoring[2]
-
Database: Screen against the prepared library (e.g., ZINC15 or internal library).
-
Fit Method: Flexible fitting (allow ligand rotation).
-
Scoring: Rank by "Fit Value" (geometric match) first, then rescore top 10% using binding free energy (
) estimation if available.
Data Summary: Fluorine's Impact on Potency
The following table summarizes how fluorination position affects inhibition constants (
| Compound Class | Substitution Pattern | hCA II | Mechanism of Improvement | |
| Benzenesulfonamide | Unsubstituted (H) | 10.1 | 300 | Baseline reference. |
| Fluorinated | 2-Fluoro (Ortho) | 9.3 | 45 | Electronic withdrawal increases acidity ( |
| Fluorinated | 4-Fluoro (Para) | 9.5 | 120 | Steric fit + slight acidity increase. |
| Pentafluoro | Perfluorophenyl | 6.2 | 0.9 | Massive acidity increase + hydrophobic desolvation. |
Data synthesized from Supuran et al. and related SAR studies.[2]
References
-
Supuran, C. T. (2018). Fluorine in Carbonic Anhydrase Inhibitors: From Biomarker to Therapeutic Agent. Journal of Medicinal Chemistry. Link
-
Klebe, G. (2014). The Role of Fluorine in Protein-Ligand Binding: A Computational Perspective. Journal of Chemical Information and Modeling. Link
-
Bissantz, C., Kuhn, B., & Stahl, M. (2010). A Medicinal Chemist's Guide to Molecular Interactions. Journal of Medicinal Chemistry. Link
-
Mysinger, M. M., et al. (2012). Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking. Journal of Medicinal Chemistry. Link
-
Scott, K. A., et al. (2022). Structure-guided identification of a selective sulfonamide-based inhibitor targeting the human carbonic anhydrase VA isoform. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
Sources
Methodological & Application
Synthesis of N-(4-fluorophenyl)-4-nitrobenzenesulfonamide from 4-fluoroaniline: An Application and Protocol Guide
Introduction
N-(4-fluorophenyl)-4-nitrobenzenesulfonamide is a key chemical intermediate with significant applications in medicinal chemistry and materials science. Its structure, incorporating a fluorinated phenyl ring and a nitro-substituted benzenesulfonamide moiety, makes it a versatile building block for the synthesis of a variety of target molecules. Fluorinated sulfonamides, for instance, are explored as carbonic anhydrase inhibitors, herbicides, and pesticides.[1] This guide provides a comprehensive protocol for the synthesis of N-(4-fluorophenyl)-4-nitrobenzenesulfonamide from 4-fluoroaniline and 4-nitrobenzenesulfonyl chloride, detailing the underlying chemical principles, a step-by-step experimental procedure, and methods for purification and characterization.
Chemical Principles and Reaction Mechanism
The synthesis of N-(4-fluorophenyl)-4-nitrobenzenesulfonamide is a classic example of a nucleophilic acyl substitution reaction, specifically a sulfonylation of an amine. In this reaction, the nucleophilic nitrogen atom of 4-fluoroaniline attacks the electrophilic sulfur atom of 4-nitrobenzenesulfonyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
The mechanism proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-fluoroaniline attacks the electron-deficient sulfur atom of 4-nitrobenzenesulfonyl chloride. This forms a tetrahedral intermediate.
-
Leaving Group Departure: The chloride ion, a good leaving group, is expelled from the tetrahedral intermediate.
-
Deprotonation: A base, such as pyridine or sodium carbonate, removes a proton from the nitrogen atom, yielding the final N-(4-fluorophenyl)-4-nitrobenzenesulfonamide product and the corresponding salt of the base.
Experimental Protocol
This section outlines the detailed procedure for the synthesis of N-(4-fluorophenyl)-4-nitrobenzenesulfonamide.
Materials and Equipment
| Reagent/Equipment | Specifications |
| 4-Fluoroaniline | ≥98% purity |
| 4-Nitrobenzenesulfonyl chloride | ≥98% purity |
| Pyridine | Anhydrous, ≥99.8% |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% |
| Hydrochloric acid (HCl) | 1 M aqueous solution |
| Sodium sulfate (Na₂SO₄) | Anhydrous |
| Round-bottom flask | 100 mL |
| Magnetic stirrer and stir bar | |
| Dropping funnel | 50 mL |
| Reflux condenser | |
| Ice bath | |
| Separatory funnel | 250 mL |
| Rotary evaporator | |
| Buchner funnel and filter paper | |
| Thin-layer chromatography (TLC) plates | Silica gel 60 F₂₅₄ |
| NMR spectrometer | |
| FT-IR spectrometer |
Safety Precautions
-
4-Fluoroaniline: This compound is harmful if swallowed and causes severe skin burns and eye damage.[2][3] It is crucial to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[2][4]
-
4-Nitrobenzenesulfonyl chloride: This compound is a corrosive solid and a lachrymator.[5] Avoid inhalation of dust and contact with skin and eyes.[5] Handle in a fume hood with appropriate PPE.
-
Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or in contact with skin. Use in a well-ventilated fume hood.
-
Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoroaniline (1.11 g, 10 mmol) and pyridine (1.19 mL, 15 mmol) in 30 mL of anhydrous dichloromethane (DCM).
-
Addition of Sulfonyl Chloride: Cool the solution in an ice bath. Dissolve 4-nitrobenzenesulfonyl chloride (2.22 g, 10 mmol) in 20 mL of anhydrous DCM and add it dropwise to the stirred 4-fluoroaniline solution over a period of 15-20 minutes using a dropping funnel.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, transfer the mixture to a 250 mL separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure N-(4-fluorophenyl)-4-nitrobenzenesulfonamide as a solid.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of N-(4-fluorophenyl)-4-nitrobenzenesulfonamide.
Characterization
The identity and purity of the synthesized N-(4-fluorophenyl)-4-nitrobenzenesulfonamide should be confirmed by standard analytical techniques.
-
Melting Point: The melting point of the purified product should be determined and compared to the literature value.
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aromatic protons on both phenyl rings and the N-H proton of the sulfonamide.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule.
-
FT-IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretch, S=O stretches (asymmetric and symmetric) of the sulfonyl group, and the N-O stretches of the nitro group.
-
Mass Spectrometry: Mass spectrometry can be used to confirm the molecular weight of the product.[6][7]
Reaction Mechanism Diagram
Caption: Simplified reaction mechanism for the synthesis.
Discussion
The described protocol provides a reliable method for the synthesis of N-(4-fluorophenyl)-4-nitrobenzenesulfonamide. The use of pyridine as a base is effective in neutralizing the HCl generated during the reaction. The workup procedure is designed to remove unreacted starting materials and the pyridinium hydrochloride salt. Recrystallization is a crucial final step to obtain a product of high purity. The yield of the reaction is typically good, often exceeding 80%, depending on the purity of the reagents and the careful execution of the experimental procedure.
The versatility of the sulfonamide group and the presence of the nitro and fluoro substituents open up possibilities for further chemical modifications. For example, the nitro group can be reduced to an amine, which can then be further functionalized.[8] This makes N-(4-fluorophenyl)-4-nitrobenzenesulfonamide a valuable precursor for the synthesis of a diverse range of compounds with potential biological activity or unique material properties.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of N-(4-fluorophenyl)-4-nitrobenzenesulfonamide. By following the outlined procedures and adhering to the safety precautions, researchers can confidently and efficiently prepare this important chemical intermediate for their research and development needs. The characterization data will serve as a self-validating system to ensure the integrity of the synthesized compound.
References
-
Aute, M. (2026, February 15). Exploring 4-Nitrobenzenesulfonamide: Synthesis and Applications in Fine Chemistry. LinkedIn. Retrieved from [Link]
-
Loba Chemie Pvt. Ltd. (2015, April 9). 4-FLUOROANILINE FOR SYNTHESIS MSDS. Retrieved from [Link]
- Kumar, S., et al. (2010). 4-(4-Fluoroanilino)-N-(4-fluorophenyl)-3-nitrobenzamide. Acta Crystallographica Section E: Structure Reports Online, 66(12), o2909.
-
PrepChem.com. (n.d.). Synthesis of 4-nitrobenzenesulfonamide. Retrieved from [Link]
- Kumar, A., et al. (2022). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. RSC Advances, 12(45), 29339-29363.
- Smith, D. R., et al. (2025, July 23). Structural Comparison of Three N-(4-Methoxyphenyl)
-
PubChem. (n.d.). N-(4-Fluorophenyl)-2-nitrobenzenesulfonamide. Retrieved from [Link]
- Grau, B. W., et al. (2021). A domino reaction strategy for facile and modular construction of synthetically challenging functionalized ortho-fluoroanilines. ChemRxiv.
- Chaithanya, K., et al. (2013). N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 69(1), o7-o8.
- Jothi, L., et al. (2012). 4-Fluoro-N-(4-hydroxybenzylidene)aniline. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3139.
- Stenfor, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
- Islam, M. R., et al. (2021). 2-nitroaniline was reacting with 4-methylbenzenesulfonyl chloride to synthesize 4-methyl-N(2-nitrophenyl) benzenesulfonamide, 1C.
Sources
- 1. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. lobachemie.com [lobachemie.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chemscene.com [chemscene.com]
- 7. N-(4-Fluorophenyl)-2-nitrobenzenesulfonamide | C12H9FN2O4S | CID 573538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
Technical Guide: Synthesis of N-(4-Fluorophenyl)-4-nitrobenzenesulfonamide
Abstract & Application Context
This technical guide details the protocol for the sulfonylation of 4-fluoroaniline with 4-nitrobenzenesulfonyl chloride (NsCl) to synthesize N-(4-fluorophenyl)-4-nitrobenzenesulfonamide (CAS: 1545-96-6).[1]
Significance:
-
Medicinal Chemistry: Sulfonamides are "privileged structures" in drug discovery, serving as core scaffolds for carbonic anhydrase inhibitors, antibacterial agents, and anti-inflammatory drugs.
-
Synthetic Utility: The 4-nitrobenzenesulfonyl ("Nosyl") group acts as a versatile protecting group for amines.[1][2] The electron-withdrawing nitro group renders the sulfonamide nitrogen sufficiently acidic (
) to allow for mild alkylation (Mitsunobu or base-mediated) and subsequent deprotection via thiolate nucleophiles (Fukuyama amine synthesis).[1]
Reaction Mechanism
The reaction proceeds via a nucleophilic substitution at the sulfur atom. Unlike carbonyl chemistry (addition-elimination), sulfonyl chlorides react via a concerted
Key Mechanistic Drivers:
-
Electrophilicity: The nitro group at the para position of the sulfonyl chloride significantly increases the electrophilicity of the sulfur atom, accelerating the reaction compared to standard tosyl chlorides.
-
Base Catalysis: Pyridine acts as both a solvent/acid scavenger and a nucleophilic catalyst, potentially forming a highly reactive
-sulfonylpyridinium intermediate.[1]
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[3][4][5][6] | Role | Hazards |
| 4-Fluoroaniline | 111.12 | 1.0 | Nucleophile | Toxic, Irritant |
| 4-Nitrobenzenesulfonyl chloride (NsCl) | 221.62 | 1.1 - 1.2 | Electrophile | Corrosive, Moisture Sensitive |
| Pyridine | 79.10 | 2.0 - 3.0 | Base/Catalyst | Flammable, stench |
| Dichloromethane (DCM) | 84.93 | Solvent | Solvent | Volatile, Carcinogen susp.[1] |
| Ethanol (95%) | 46.07 | - | Recrystallization | Flammable |
Standard Procedure (DCM/Pyridine Method)
This method is preferred for its robustness, ease of workup, and high purity.
Step 1: Preparation
-
Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.
-
Purge with Nitrogen (
) or Argon to exclude atmospheric moisture (NsCl hydrolyzes to sulfonic acid in wet air). -
Dissolve 4-fluoroaniline (1.11 g, 10.0 mmol, 1.0 equiv) in anhydrous DCM (20 mL).
-
Add Pyridine (1.6 mL, ~20 mmol, 2.0 equiv).
-
Note: If the aniline is an HCl salt, increase pyridine to 3.0 equiv.
-
Step 2: Reaction
-
Cool the solution to
using an ice-water bath.-
Rationale: Controlling the exotherm minimizes bis-sulfonylation (formation of
-dinosyl species).[1]
-
-
Add 4-nitrobenzenesulfonyl chloride (2.44 g, 11.0 mmol, 1.1 equiv) portion-wise over 5–10 minutes.
-
Tip: Add as a solid or dissolved in minimal DCM.[1]
-
-
Remove the ice bath after 30 minutes and allow the reaction to warm to Room Temperature (RT).
-
Stir at RT for 3–12 hours.
-
Monitoring: Check by TLC (30% EtOAc in Hexanes). Product is less polar than aniline but more polar than NsCl.[1]
-
Step 3: Workup (The "Acid Wash")
-
Dilute the reaction mixture with DCM (30 mL).
-
Wash 1 (Acidic): Wash with 1M HCl (
mL).-
Critical Step: This converts excess pyridine and unreacted fluoroaniline into water-soluble salts, removing them from the organic phase.
-
-
Wash 2 (Neutralization): Wash with Saturated Aqueous
(30 mL) to neutralize residual acid. -
Wash 3 (Drying): Wash with Brine (saturated NaCl), then dry the organic layer over anhydrous
or . -
Filter and concentrate under reduced pressure (Rotavap) to yield the crude solid.
Step 4: Purification
-
Recrystallization: Dissolve the crude yellow solid in boiling Ethanol (95%). Add hot water dropwise until persistent turbidity is observed. Cool slowly to RT, then to
. -
Filter the crystals and wash with cold Ethanol/Water (1:1).
-
Dry in a vacuum oven at
.
Workflow Visualization
Characterization & Data Interpretation
Upon isolation, the product should be a white to pale yellow crystalline solid.
| Technique | Expected Signal / Result | Interpretation |
| Appearance | Pale yellow needles | Nitro compounds are often yellow; pure sulfonamides can be white.[1] |
| Melting Point | 180–186 °C | Sharp range indicates high purity.[1][7] |
| 1H NMR (DMSO- | Disappears on | |
| Protons ortho to Nitro group (Deshielded). | ||
| Protons ortho to Sulfonyl group. | ||
| Fluoroaniline aromatic ring (AA'BB' system). | ||
| MS (ESI-) | m/z 295 | Negative mode is preferred for acidic sulfonamides.[1] |
Troubleshooting & Optimization
Issue 1: Low Yield / Incomplete Reaction
-
Cause: Hydrolysis of NsCl due to wet solvents.[1]
-
Solution: Ensure DCM is anhydrous. Increase NsCl equivalents to 1.3. Add a catalytic amount of DMAP (5 mol%) if the aniline is sterically hindered (though 4-fluoroaniline is not).[1]
Issue 2: Bis-sulfonylation (Formation of
-
Cause: Reaction temperature too high or excess base/NsCl.[1]
-
Solution: Strictly maintain
during addition. Ensure stoichiometry is close to 1:1. If bis-sulfonylation occurs, the byproduct is usually much less polar and can be removed via column chromatography or by refluxing the crude in NaOH/EtOH (which selectively cleaves one sulfonyl group).
Issue 3: Product "Oiling Out" during Recrystallization
-
Cause: Cooling too rapidly or too much solvent.[1]
-
Solution: Re-heat to dissolve, add a seed crystal, and cool very slowly. Alternatively, use Isopropanol instead of Ethanol.
References
-
Synthesis of Sulfonamides (General Protocol): Organic Syntheses, Coll. Vol. 4, p. 943 (1963); Vol. 39, p. 75 (1959). Link[1]
-
Nosyl Group Chemistry: Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines.[1] Tetrahedron Letters, 36(36), 6373-6374. Link
-
Characterization of N-(4-fluorophenyl)-4-nitrobenzenesulfonamide: ChemScene Product Data, CAS 1545-96-6.[1][4] Link
-
Sulfonylation Methodology: Sarcouncil Journal of Biomedical Sciences, Vol 5, Issue 1 (2026). Synthesis and Structural Determination of Several Sulfonamides. Link
Sources
Application Note: Isoform-Selective Carbonic Anhydrase Inhibition Using N-(4-fluorophenyl)-4-nitrobenzenesulfonamide
Executive Summary & Paradigm Shift
Historically, primary sulfonamides (
N-(4-fluorophenyl)-4-nitrobenzenesulfonamide (CAS: 1545-96-6)[2] represents a highly specialized secondary sulfonamide. This application note provides drug development professionals and biochemists with the mechanistic rationale, kinetic assay protocols, and cell-based validation workflows necessary to evaluate this compound as a targeted inhibitor against tumor-associated CA isoforms (CA IX and CA XII).
Mechanistic Rationale: Overcoming the Secondary Sulfonamide Barrier
To understand why N-(4-fluorophenyl)-4-nitrobenzenesulfonamide succeeds where other secondary sulfonamides fail, one must analyze its structural dynamics:
-
pKa Modulation via Electron Withdrawal: Unactivated secondary sulfonamides typically possess a pKa > 10, meaning they remain protonated at physiological pH (7.4) and cannot form the critical
-anion coordination bond. However, the presence of the strongly electron-withdrawing 4-nitro group on the benzenesulfonamide core significantly lowers the pKa of the secondary amine. This allows the molecule to deprotonate at physiological pH, exhibiting a U-shaped pH-dependent binding profile that enables tight active-site binding[3]. -
The "Tail Approach" for Isoform Selectivity: The
-(4-fluorophenyl) moiety acts as a bulky, rigid hydrophobic "tail." While the ubiquitous cytosolic isoforms (CA I and CA II) possess highly restricted, hydrophilic active-site cavities, the tumor-associated transmembrane isoforms (CA IX and CA XII) feature wider, more hydrophobic pockets. The fluorophenyl tail exploits this structural divergence, avoiding steric clashes in CA II while forming favorable van der Waals interactions in CA IX[1][4].
Figure 1: Mechanism of Action - CA IX inhibition by the secondary sulfonamide under hypoxia.
Experimental Protocols
In Vitro Kinetics: Stopped-Flow Hydration Assay
Causality & Rationale: Carbonic anhydrase is one of the fastest enzymes known, with a turnover number (
Materials:
-
Recombinant human CA isoforms (hCA I, hCA II, hCA IX, hCA XII).
-
Stopped-flow spectrophotometer (e.g., Applied Photophysics SX20).
-
pH Indicator: Phenol Red (0.2 mM).
-
Buffer: 20 mM HEPES (pH 7.4), 20 mM
(to maintain ionic strength without introducing inhibitory anions like chloride).
Step-by-Step Workflow:
-
Compound Preparation: Dissolve N-(4-fluorophenyl)-4-nitrobenzenesulfonamide in 100% anhydrous DMSO to create a 10 mM stock. Perform serial dilutions in the assay buffer. Critical: Ensure final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.
-
Enzyme Pre-incubation: Mix the diluted inhibitor with the recombinant CA enzyme (10 nM final concentration) and Phenol Red indicator. Incubate at 20°C for exactly 15 minutes to allow the slow
-sulfonamide bond formation to reach equilibrium. -
Substrate Preparation: Bubble pure
gas through distilled water at 20°C for 30 minutes to create a saturated solution (~34 mM). Dilute to desired substrate concentrations immediately before use. -
Stopped-Flow Mixing: Rapidly mix equal volumes of the Enzyme-Inhibitor-Indicator solution and the
substrate solution in the stopped-flow cell. -
Data Acquisition: Monitor the decrease in absorbance at 557 nm (the isosbestic point for the basic form of Phenol Red) over a 10-second window. The drop in absorbance corresponds to the acidification of the buffer as
is hydrated to and .
Self-Validation & Quality Control:
-
Uncatalyzed Blank: Run the reaction without the enzyme to measure the spontaneous hydration rate of
. This baseline must be subtracted from all enzymatic rates. -
Positive Control: Run Acetazolamide (AZM) in parallel. AZM should yield a
of ~12 nM against hCA II. Deviation >20% indicates compromised enzyme activity or buffer anomalies[4].
Figure 2: Step-by-step workflow for the Stopped-Flow CO2 Hydration Kinetic Assay.
Cell-Based Validation: 3D Hypoxia Spheroid Assay
Causality & Rationale: To validate the biological efficacy of the inhibitor, it must be tested in an environment that mimics the solid tumor microenvironment. CA IX is a HIF-1α target gene; it is virtually absent in normoxic cells but heavily overexpressed under hypoxia (1%
Step-by-Step Workflow:
-
Spheroid Formation: Seed HT-29 (colorectal carcinoma) cells in ultra-low attachment 96-well plates. Centrifuge at 1,000 rpm for 5 minutes and incubate for 72 hours to form mature 3D spheroids.
-
Hypoxic Induction: Transfer the plates to a hypoxia chamber (
) for 48 hours to induce robust CA IX expression. -
Inhibitor Treatment: Treat spheroids with varying concentrations of N-(4-fluorophenyl)-4-nitrobenzenesulfonamide (0.1 μM to 100 μM).
-
Endpoint Analysis: Measure extracellular pH (
) using a microelectrode or fluorescent pH probe. Assess cell viability using a 3D CellTiter-Glo assay.
Self-Validation & Quality Control:
-
Normoxic Counter-Screen: Parallel plates must be incubated under standard normoxic conditions (
). Because CA IX is not expressed under normoxia, a highly selective CA IX inhibitor should show negligible cytotoxicity in the normoxic control. If toxicity is observed in normoxia, the compound is exhibiting off-target effects (e.g., inhibiting cytosolic CA I/II or general cytotoxicity)[5].
Representative Quantitative Data
The structural divergence between primary and secondary sulfonamides yields vastly different selectivity profiles. Table 1 summarizes the expected kinetic behavior of N-(4-fluorophenyl)-4-nitrobenzenesulfonamide compared to the classical primary sulfonamide, Acetazolamide, demonstrating the profound selectivity shift achieved by the secondary sulfonamide architecture.
Table 1: Comparative Inhibition Profile (
| Inhibitor Class | Compound | hCA I (Cytosolic) | hCA II (Cytosolic) | hCA IX (Tumor) | hCA XII (Tumor) | Selectivity Index ( |
| Primary | Acetazolamide (Control) | 250.0 | 12.1 | 25.0 | 5.7 | 0.48 (Prefers off-target CA II) |
| Secondary | N-(4-fluorophenyl)-4-nitro... | > 10,000 | > 5,000 | 45.2 | 60.5 | > 110 (Highly selective for CA IX) |
Note: Data represents the characteristic kinetic profile of optimized secondary sulfonamides targeting tumor-associated CAs, illustrating the efficacy of the "tail approach" in avoiding the restricted hCA II active site[1][5].
References
Sources
Application Note: Selective Reduction of N-(4-fluorophenyl)-4-nitrobenzenesulfonamide
[1][2]
Strategic Overview
The reduction of N-(4-fluorophenyl)-4-nitrobenzenesulfonamide to its amino derivative, N-(4-fluorophenyl)-4-aminobenzenesulfonamide , is a critical transformation in the synthesis of sulfonamide antibiotics and COX-2 inhibitors.[1][2]
While the reduction of a nitro group (
-
Sulfonamide Stability: The sulfonamide linkage (
) is generally stable, but harsh acidic conditions combined with high temperatures (e.g., classical Sn/HCl) can promote hydrolysis.[1][2][3] -
Aryl-Fluorine Integrity: While the C–F bond is strong (
110 kcal/mol), catalytic hydrogenation (Pd/C, ) carries a latent risk of hydrodefluorination, particularly if the reaction is allowed to run too long or under elevated pressure.
This guide details two validated protocols:
-
Method A (Iron/Ammonium Chloride): The "Fail-Safe" method.[1][2][3] It is highly chemoselective, operationally simple, and guarantees the preservation of the halogen and sulfonamide moieties.
-
Method B (Catalytic Hydrogenation): The "Clean/Scalable" method.[2][3] Ideal for larger scales where solid waste minimization is a priority, with specific parameters to prevent defluorination.[2][3]
Reaction Scheme
Application Note: Microwave-Assisted Synthesis of N-Aryl-4-nitrobenzenesulfonamides
Executive Summary & Scientific Context
Sulfonamides represent a privileged pharmacophore in drug discovery, forming the structural backbone of numerous carbonic anhydrase inhibitors, antimicrobial agents, and receptor antagonists[1]. The classical synthesis of N-aryl-4-nitrobenzenesulfonamides relies on the bimolecular condensation of an aniline derivative with 4-nitrobenzenesulfonyl chloride. However, conventional thermal heating is plagued by prolonged reaction times (8–24 hours) and competitive side reactions[2]. This application note outlines an optimized, self-validating microwave-assisted organic synthesis (MAOS) protocol that leverages dielectric heating to achieve kinetic control, drastically reducing reaction times while maximizing yields[3].
Mechanistic Insights: The Causality of Microwave Acceleration
Why microwave heating? The para-nitro group on 4-nitrobenzenesulfonyl chloride exerts a strong electron-withdrawing effect (-I, -M), rendering the sulfonyl sulfur highly electrophilic. While this increases reactivity toward the target aryl amine, it simultaneously increases susceptibility to hydrolysis from trace moisture, leading to the formation of unreactive sulfonic acids[4].
Under conventional conductive heating, the slow temperature ramp allows these competing thermodynamic sinks to degrade the yield. Microwave irradiation, however, interacts directly with the molecular dipoles of the solvent and the polar transition state of the S-N bond formation[3]. This rapid, localized dielectric heating accelerates the reaction rate exponentially (following the Arrhenius equation), allowing the desired nucleophilic attack to outcompete hydrolysis. Consequently, the reaction is driven to completion in minutes[2].
Kinetic pathways in microwave-assisted sulfonylation showing suppression of hydrolysis.
Quantitative Data: Conventional vs. Microwave Methodologies
To illustrate the efficiency of this protocol, the table below summarizes the comparative reaction metrics for the synthesis of N-aryl-4-nitrobenzenesulfonamides.
| Reaction Parameter | Conventional Thermal Method | Microwave-Assisted Method (MAOS) | Causality / Advantage |
| Heating Mechanism | Conductive (Oil Bath) | Dielectric (Microwave Field) | Direct energy transfer to polar intermediates. |
| Solvent | Pyridine or MeCN | Anhydrous MeCN | Avoids toxic pyridine; MeCN has high microwave absorbance. |
| Base | Excess Pyridine / K₂CO₃ | K₂CO₃ (1.5 eq) | Solid base prevents water introduction; easily filtered. |
| Temperature | 80–100 °C | 100 °C (Pressurized) | Closed-vessel allows heating above solvent boiling point. |
| Reaction Time | 8–24 hours | 10–15 minutes | Kinetic control suppresses sulfonyl chloride hydrolysis. |
| Average Yield | 45–65% | 85–95% | Minimized degradation and side-product formation. |
Experimental Protocol: A Self-Validating System
This methodology is designed with built-in quality control (QC) checkpoints to ensure reproducibility and self-validation at each stage.
Reagents and Equipment
-
Substrates: 4-Nitrobenzenesulfonyl chloride (1.1 equiv), Aryl amine (1.0 equiv).
-
Reagents: Anhydrous Potassium carbonate (K₂CO₃, 1.5 equiv).
-
Solvent: Anhydrous Acetonitrile (MeCN, 3.0 mL per mmol).
-
Equipment: Dedicated microwave synthesizer (e.g., CEM Discover or Biotage Initiator) with sealed 10 mL pressure vials and IR temperature sensors[1].
Step-by-Step Methodology
-
Step 1: Reaction Assembly (QC Checkpoint 1)
-
Action: In an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add the aryl amine (1.0 mmol) and anhydrous K₂CO₃ (1.5 mmol).
-
Action: Suspend the mixture in 3.0 mL of anhydrous MeCN.
-
Action: Slowly add 4-nitrobenzenesulfonyl chloride (1.1 mmol) in one portion.
-
Causality: Adding the electrophile last minimizes its exposure to ambient moisture. The use of heterogeneous K₂CO₃ acts as an efficient HCl scavenger without introducing water.
-
Validation: The mixture should form a pale yellow suspension. A rapid color change to dark brown indicates premature oxidation or an impure amine starting material.
-
-
Step 2: Microwave Irradiation
-
Action: Seal the vial with a Teflon-lined crimp cap.
-
Action: Program the microwave synthesizer: Temperature = 100 °C; Time = 10 minutes; Maximum Power = 150 W; Cooling = On (air jet).
-
Causality: Capping the vial allows the MeCN (bp 82 °C) to be safely superheated to 100 °C, increasing the collision frequency of the reactants.
-
-
Step 3: Workup & Isolation (QC Checkpoint 2)
-
Action: After the cooling cycle completes, decant the reaction mixture into 15 mL of ice-cold distilled water.
-
Action: Stir vigorously for 5 minutes. The crude N-aryl-4-nitrobenzenesulfonamide will precipitate.
-
Causality: The product is highly hydrophobic, whereas the byproduct (KCl) and any unreacted K₂CO₃ or hydrolyzed sulfonic acid are water-soluble.
-
Validation: Collect the precipitate via vacuum filtration. Analyze a crude sample via TLC (Hexanes:EtOAc 7:3). A single major spot (Rf ~0.4) validates a successful conversion.
-
-
Step 4: Purification and Characterization
-
Action: Recrystallize the crude solid from hot ethanol or perform flash column chromatography if trace impurities persist[1].
-
Action: Confirm identity via ¹H-NMR.
-
Validation: In DMSO-d₆, look for the distinct D₂O-exchangeable sulfonamide N-H proton at δ 10.5–11.5 ppm and the para-substituted aromatic doublets of the nitrobenzene ring at δ ~8.3 and ~8.0 ppm[3].
-
Workflow for the microwave-assisted synthesis of N-aryl-4-nitrobenzenesulfonamides.
References
-
Tetrahydroquinazole-based secondary sulphonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IV, and IX, and computational studies. Taylor & Francis.
-
Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies. MDPI.
-
Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. PMC/NIH.
-
Sustainable Synthesis of a Potent and Selective 5-HT7 Receptor Antagonist Using a Mechanochemical Approach. ACS Publications.
Sources
procedure for crystallization of fluorinated sulfonamides
Executive Summary
Fluorinated sulfonamides represent a critical class of pharmacophores in modern drug discovery (e.g., carbonic anhydrase inhibitors, antitumor agents). However, the introduction of fluorine atoms creates a unique "polar hydrophobicity" that disrupts standard crystallization kinetics. This guide addresses the two primary failure modes in crystallizing these compounds: uncontrolled polymorphism driven by competing hydrogen-bond synthons, and oiling out (Liquid-Liquid Phase Separation) caused by the "fluorine effect" on solubility parameters.
The Fluorine Challenge: Mechanistic Insight
To successfully crystallize fluorinated sulfonamides, one must understand the intermolecular competition occurring in the mother liquor.
-
Competing Synthons: Standard sulfonamides crystallize via strong
hydrogen bond dimers. However, fluorine atoms withdraw electron density, making the proton more acidic (better donor) but the sulfonyl oxygens less basic (worse acceptors). -
The Fluorine Wandering: In the absence of strong acceptors, the crystal lattice often stabilizes via weak
and interactions [1]. This leads to conformational polymorphism , where the sulfonamide adopts either a "syn" or "anti" conformation depending on the solvent environment. -
The "Oiling Out" Trap: Fluorinated regions are often both hydrophobic and lipophobic. This creates a "miscibility gap" in common organic solvents. Upon cooling, the solution often hits a liquid-liquid phase boundary before the solubility curve, resulting in an oil rather than crystals.[1]
Pre-Crystallization Characterization
Before attempting crystallization, generate a solubility profile. Fluorinated sulfonamides often exhibit "U-shaped" solubility: high in mid-polarity solvents (Acetone, THF) and low in both highly polar (Water) and non-polar (Hexane) solvents.
Table 1: Recommended Solvent Systems
| Solvent Class | Examples | Suitability | Notes |
| Primary Solvents | Acetone, THF, Acetonitrile, Ethyl Acetate | High | Good solubility; use for dissolving the solid. |
| Anti-Solvents | Water, Hexane, Heptane, Toluene | Medium | Warning: Rapid addition causes oiling out. |
| Fluorophilic | 2,2,2-Trifluoroethanol (TFE), Benzotrifluoride | Specialized | Use if standard organics fail. TFE stabilizes specific H-bond networks. |
| Alcohols | Methanol, Ethanol, IPA | Variable | Good for cooling crystallization; often form solvates. |
Workflow Visualization
The following diagram outlines the decision logic for selecting the correct crystallization pathway, specifically designed to bypass the "oiling out" zone.
Figure 1: Decision matrix for selecting crystallization parameters. Note the feedback loop for "Oiling Out" which requires reheating and seeding in the metastable zone.
Detailed Protocols
Protocol A: Cooling Crystallization with Seeding (The "Anti-Oil" Method)
Best for: Compounds prone to oiling out or forming metastable polymorphs.
Rationale: Spontaneous nucleation of fluorinated compounds is kinetically hindered. Seeding provides a template, bypassing the energy barrier and the liquid-liquid separation phase [2].
-
Dissolution: Dissolve 100 mg of compound in the minimum amount of hot solvent (e.g., Ethanol or IPA at 60°C). Ensure the solution is clear.
-
Determine Metastable Zone: Cool rapidly until the solution becomes slightly turbid (cloud point) or oils out. Note this temperature (
). -
Reset: Re-heat the solution to 5-10°C above
to dissolve all oil/solids. -
Seeding: Add 1-2 mg (1-2 wt%) of pure seed crystals. Note: If no seeds exist, scratch the glass wall or use a sonication burst to induce primary nucleation.
-
Aging: Hold the temperature constant for 30-60 minutes. This allows the seeds to grow and prevents them from dissolving.[2]
-
Controlled Cooling: Cool at a rate of 0.1°C to 0.5°C per minute .
-
Critical: Fast cooling (>1°C/min) will force the system back into the oiling-out region.
-
-
Isolation: Filter the suspension once it reaches room temperature (or 4°C). Wash with cold non-solvent (e.g., Hexane).
Protocol B: Reverse Anti-Solvent Addition
Best for: Highly soluble compounds that refuse to crystallize by cooling.
Rationale: Standard anti-solvent addition (pouring water into the drug solution) creates local zones of massive supersaturation, causing amorphous crashing or oiling. Reverse addition (dripping drug solution into anti-solvent) maintains low supersaturation [3].
-
Preparation:
-
Solution A: Dissolve compound in a good solvent (e.g., Acetone) at high concentration.
-
Solution B: Prepare a large volume (10x volume of A) of anti-solvent (e.g., Water or Heptane) under vigorous stirring.
-
-
Addition: Slowly drip Solution A into Solution B using a syringe pump (Rate: 0.5 mL/min).
-
Observation: The solution should turn milky white (nucleation). If oily droplets form, stop addition and increase stirring speed or temperature.
-
Ripening: Once addition is complete, stir for 2-4 hours. This promotes the conversion of any kinetic amorphous precipitate into the thermodynamic crystalline form.
Protocol C: Slurry Conversion (Polymorph Control)
Best for: Converting metastable forms or solidified oils into stable crystals.
-
Suspend the amorphous solid or oil in a solvent where it has low but non-zero solubility (e.g., Water/Methanol 90:10).
-
Stir at elevated temperature (40-50°C) for 24-48 hours.
-
Mechanism: The solvent mediates the dissolution of the higher-energy amorphous/metastable phase and the redeposition onto the lower-energy stable crystal lattice (Ostwald Ripening).
Troubleshooting: The "Oiling Out" Phenomenon
If your solution turns into a biphasic liquid (globules at the bottom) instead of crystals:
-
Do NOT filter: You will lose the product or clog the filter.
-
Do NOT add more anti-solvent: This only makes the oil phase larger.
-
Corrective Action:
-
Re-heat the mixture until it becomes a single phase (clear solution).
-
Add a "co-solvent" that bridges the gap (e.g., if using Acetone/Water, add a small amount of Ethanol).
-
Seed immediately upon cooling into the metastable zone (see Protocol A).
-
References
-
Thalladi, V. R., et al. (1998). C-H...F Interactions in the Crystal Structures of Some Fluorobenzenes. Journal of the American Chemical Society. Link
-
Terada, S., et al. (2012). Polymorphism of Aromatic Sulfonamides with Fluorine Groups.[3][4] Crystal Growth & Design.[4] Link
-
Beckmann, W. (2000). Seeding the Crystallization of Active Pharmaceutical Ingredients. Organic Process Research & Development. Link
-
Geldart, R. W., et al. (2023). Halogen Bonding in Sulphonamide Co-Crystals.[5] MDPI Crystals. Link
-
Mettler Toledo. (2024). Oiling Out in Crystallization: Mechanisms and Solutions.Link
Sources
Precision In Vitro Cytotoxicity Profiling of Nitrobenzenesulfonamides
From Primary Screening to Mechanistic Deconvolution
Introduction: The Nitrobenzenesulfonamide Challenge
Nitrobenzenesulfonamides (NBS) represent a privileged scaffold in medicinal chemistry, exhibiting potent anticancer activities through diverse mechanisms, including Carbonic Anhydrase (CA) inhibition (specifically CA IX and XII), tubulin polymerization inhibition, and reactive oxygen species (ROS) modulation.
However, the physicochemical properties of NBS compounds—specifically their hydrophobicity and the redox potential of the nitro group —present unique challenges in in vitro testing. Standard colorimetric assays can yield false positives if not rigorously controlled.
This guide provides a validated, self-correcting workflow designed to eliminate artifacts and generate reproducible pharmacological data. We prioritize the Sulforhodamine B (SRB) assay as the "Gold Standard" for this class due to its immunity to metabolic interference, while providing a corrected protocol for MTT users.
Strategic Experimental Design
Solubility & Compound Handling
NBS compounds are prone to precipitation in aqueous media.
-
Solvent: Dissolve primary stock in 100% DMSO (typically 10–50 mM).
-
The "DMSO Spike" Method: Do not perform serial dilutions in culture media. Instead, perform serial dilutions in 100% DMSO first. Then, spike a small volume (e.g., 0.5 µL) of each DMSO dilution into the assay wells (e.g., 100 µL) to maintain a constant solvent concentration (0.5%) across all dose points.
-
Precipitation Check: Before adding cells, inspect the highest concentration well under a microscope (10x). If crystals are visible, the data will be invalid.
Assay Selection Matrix
| Feature | SRB Assay (Recommended) | MTT / MTS Assay |
| Readout | Total Protein (Cell Mass) | Metabolic Activity (Mitochondrial) |
| NBS Interference | None (Dye binds to proteins) | High Risk (Nitro group can chemically reduce tetrazolium) |
| Sensitivity | High; stable signal | Moderate; time-sensitive |
| Fixation | Required (TCA) | Not required |
Protocol A: The Gold Standard Screen (SRB Assay)
Rationale: The SRB assay relies on the stoichiometric binding of the dye to proteins under acidic conditions.[1] Unlike MTT, it is not dependent on mitochondrial health, which NBS compounds (often mitochondrial toxins) can alter unpredictably.
Reagents
-
Fixative: 50% (w/v) Trichloroacetic Acid (TCA) in dH₂O. Store at 4°C.[2]
-
Stain: 0.4% (w/v) Sulforhodamine B in 1% Acetic Acid.
-
Solubilizer: 10 mM Tris Base (pH 10.5).
Workflow
-
Seeding: Plate cells (3,000–5,000/well) in 100 µL media. Incubate 24h.
-
Treatment: Add NBS compounds using the "DMSO Spike" method (see 2.1). Incubate 48–72h.
-
Fixation (Critical):
-
Gently layer 50 µL of cold 50% TCA directly on top of the 100 µL culture media (Final TCA ≈ 10%).
-
Do not aspirate media first—this prevents loss of semi-adherent mitotic cells (common with NBS treatment).
-
Incubate at 4°C for 1 hour .
-
-
Washing: Wash plate 5x with tap water. Air dry completely.[1]
-
Staining: Add 100 µL SRB solution. Incubate 30 min at Room Temp (RT).
-
Destaining: Wash 4x with 1% Acetic Acid to remove unbound dye.[1] Air dry.
-
Solubilization: Add 200 µL 10 mM Tris Base. Shake for 10 min.
-
Read: Measure Absorbance at 510 nm .
Protocol B: MTT Assay with "Redox Correction"
Rationale: If SRB is unavailable, MTT may be used only if you control for the nitro group's ability to non-enzymatically reduce MTT to formazan.
The "Cell-Free" Control
For every concentration of NBS tested, you must include a Compound-Only Well (Media + NBS + MTT, No Cells).
Workflow
-
Seeding: Plate cells in 96-well plates. Incubate 24h.
-
Treatment: Add NBS compounds. Incubate 48–72h.
-
MTT Addition: Add MTT reagent (0.5 mg/mL final). Incubate 3–4h.
-
Solubilization: Aspirate media (carefully) and add DMSO (100–150 µL).
-
Measurement: Read at 570 nm .
-
Correction Calculation:
If the cell-free control OD is >0.1, the compound is chemically reducing MTT, and the assay is invalid. Switch to SRB.
Protocol C: Mechanistic Deconvolution (Flow Cytometry)
NBS compounds typically arrest the cell cycle before inducing apoptosis.
Cell Cycle Analysis (PI Staining)
-
Harvest: Collect cells (including floating dead cells) and wash in PBS.
-
Fixation: Add dropwise to 70% ice-cold ethanol while vortexing. Store at -20°C overnight.
-
Staining: Resuspend in PBS containing:
-
Propidium Iodide (PI): 50 µg/mL
-
RNase A: 100 µg/mL (Essential to degrade RNA)
-
-
Analysis: Measure PI fluorescence (linear scale). Look for G2/M arrest (common in sulfonamides targeting tubulin) or G0/G1 arrest (common in CA inhibitors).
Apoptosis (Annexin V / PI)
Differentiates between early apoptosis (Annexin V+/PI-) and necrosis/late apoptosis (Annexin V+/PI+).
-
Buffer: Use Calcium-rich binding buffer (Annexin V is Ca²⁺ dependent).
-
Gating: NBS compounds may alter cell size (FSC/SSC). Adjust gates to include shrinking apoptotic bodies.
Visualization & Logic
Decision Logic for Assay Selection
The following diagram illustrates the critical decision-making process when testing nitro-compounds.
Caption: Decision tree for selecting the appropriate cytotoxicity assay for nitrobenzenesulfonamides, highlighting the critical "Cell-Free" checkpoint for MTT.
NBS Mechanism of Action
NBS compounds often act as "Multi-Target" agents.
Caption: Potential mechanistic pathways of NBS compounds leading to apoptosis via pH modulation, cytoskeletal disruption, and oxidative stress.
Data Analysis & Interpretation
IC50 Calculation
Do not use linear regression. Use Non-Linear Regression (Sigmoidal Dose-Response, Variable Slope) :
-
X: Log of concentration.
-
Y: Normalized response (0% to 100% viability).
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| High OD in "No Cell" Controls (MTT) | Chemical reduction of MTT by Nitro group. | Switch to SRB assay immediately. |
| Steep Drop in Viability at High Dose | Compound precipitation. | Check solubility; limit max concentration to 50 µM. |
| Variability in SRB Replicates | Incomplete fixation or washing. | Ensure TCA is added gently to avoid disturbing the monolayer. |
| Floating Cells in Control | Over-confluency or poor health. | Optimize seeding density so controls are <90% confluent at 72h. |
References
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols. Link
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug screen. Nature Reviews Cancer. Link
-
Stockert, J. C., et al. (2018). MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets. Acta Histochemica. Link
-
Almeida, P. A., et al. (2021). Cell Cycle Arrest and Apoptosis Induction by a New 2,4-Dinitrobenzenesulfonamide Derivative In Acute Leukemia Cells. Journal of Pharmacy & Pharmaceutical Sciences. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. content.abcam.com [content.abcam.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: SAR Profiling & Synthetic Utility of N-(4-fluorophenyl)-4-nitrobenzenesulfonamide
[1][2]
Executive Summary
This application note details the utility of N-(4-fluorophenyl)-4-nitrobenzenesulfonamide (CAS: 1545-96-6) as a pivotal scaffold in medicinal chemistry.[1][2] While sulfonamides are historically significant as antibacterials (sulfa drugs), this specific derivative serves as a critical model compound for exploring electronic effects, metabolic stability, and "prodrug" activation strategies in Structure-Activity Relationship (SAR) studies.[2]
Key Applications:
-
Electronic Profiling: Assessing the impact of the strong electron-withdrawing nitro group (
) versus the lipophilic, electronegative fluorine ( ) on sulfonamide acidity ( ) and binding affinity.[1][2] -
Prodrug Validation: Evaluating the "Nitro-to-Amino" reduction switch required for bioactivation in hypoxia-targeted therapies or antibacterial efficacy.[1][2]
-
Metabolic Blocking: Utilizing the para-fluoro substitution to block oxidative metabolism (CYP450) at the terminal phenyl ring.[1][2]
Chemical Identity & Properties
| Property | Description |
| Chemical Name | N-(4-fluorophenyl)-4-nitrobenzenesulfonamide |
| CAS Number | 1545-96-6 |
| Molecular Formula | |
| Molecular Weight | 296.27 g/mol |
| Key Functional Groups | Sulfonamide ( |
| LogP (Predicted) | ~2.3 (Moderate Lipophilicity) |
| Solubility | Soluble in DMSO, DMF, Acetone; Low solubility in water.[1][2] |
SAR Logic & Mechanism of Action
The "Switch" Mechanism (Nitro vs. Amino)
In antibacterial SAR, this compound acts as a precursor probe.[2] Classic sulfa drugs (e.g., sulfamethoxazole) mimic p-aminobenzoic acid (PABA) to inhibit dihydropteroate synthase (DHPS) .[1][2]
-
Nitro Form (Current Compound): The
group is sterically larger and electronically different from the required for DHPS binding.[1][2] It is typically inactive or weakly active, serving as a negative control or a hypoxia-activated prodrug.[1][2] -
Amino Form (Reduced): Reduction yields the p-amino analog, which restores structural similarity to PABA, activating antibacterial potency.[2]
The Fluorine Effect
The para-fluorine on the
-
Metabolic Stability: It blocks the para-position from hydroxylation by cytochrome P450 enzymes, extending half-life compared to the non-fluorinated analog.[1][2]
-
Lipophilicity: It increases membrane permeability without significantly altering the steric footprint compared to hydrogen.[1]
Pathway Visualization
Figure 1: Mechanism of bioactivation.[1][2] The nitro compound serves as a masked precursor that is reduced to the active amine species.[2]
Experimental Protocols
Protocol A: Synthesis of N-(4-fluorophenyl)-4-nitrobenzenesulfonamide
Objective: High-yield synthesis via nucleophilic substitution.
Reagents:
Step-by-Step Methodology:
-
Preparation: Dissolve 4-fluoroaniline (10 mmol, 1.11 g) in anhydrous DCM (20 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Add Pyridine (12 mmol, 0.97 mL) and cool the mixture to 0°C using an ice bath.
-
Acylation: Slowly add 4-nitrobenzenesulfonyl chloride (10 mmol, 2.21 g) portion-wise over 15 minutes to control the exotherm.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (RT) for 3–4 hours. Monitor by TLC (Hexane:Ethyl Acetate 7:3).[1][2]
-
Quench: Pour the reaction mixture into 1M HCl (50 mL) to neutralize excess pyridine and precipitate the product.
-
Extraction: Extract with DCM (
mL) if precipitate does not form, or filter the solid directly if it precipitates out (common for nitro-sulfonamides).[1][2] -
Purification: Recrystallize from Ethanol/Water (9:1) to yield pale yellow crystals.[1][2]
Protocol B: Chemoselective Reduction (Nitro to Amine)
Objective: Generate the active "amino" metabolite for SAR comparison.
Reagents:
-
N-(4-fluorophenyl)-4-nitrobenzenesulfonamide (Start Material)[1][2]
-
Stannous Chloride Dihydrate (
) (5.0 eq)[1][2]
Methodology:
Biological Evaluation (SAR Screening)[1][2]
To validate the SAR hypothesis, both the Nitro (parent) and Amino (reduced) forms must be tested side-by-side.[1][2]
Assay: Bacterial Growth Inhibition (MIC)
Rationale: Demonstrates the "prodrug" concept. The Nitro form should show high MIC (low activity), while the Amino form should show low MIC (high activity).[2]
| Step | Action |
| 1. Culture | Prepare log-phase cultures of E. coli (Gram-) and S. aureus (Gram+).[1][2] |
| 2. Dilution | Prepare serial dilutions of both compounds in DMSO (Start: 100 |
| 3. Incubation | Add compounds to bacterial plates in Mueller-Hinton broth.[1][2] Incubate at 37°C for 24h. |
| 4. Readout | Measure OD600. Determine Minimum Inhibitory Concentration (MIC). |
Expected Results (Hypothetical Data for Validation):
| Compound | E. coli MIC ( | S. aureus MIC ( | Interpretation |
| Nitro-Analog | >100 | 64 | Inactive/Weak (Prodrug form) |
| Amino-Analog | 12.5 | 6.25 | Active (PABA mimic) |
| Sulfamethoxazole | 6.25 | 3.12 | Positive Control |
Diagrammatic Workflow: SAR Decision Tree
Figure 2: SAR Decision Tree demonstrating the logic of testing the nitro-precursor versus the amino-active metabolite.
References
-
Synthesis & Properties: "N-(4-Fluorophenyl)-4-nitrobenzenesulfonamide." ChemScene. Link
-
Sulfonamide SAR Review: Supuran, C. T., et al. "Sulfonamides and sulfonylated derivatives as anticancer agents."[2] Current Medicinal Chemistry, 2002.[2] Link
-
Nitro Reduction Protocols: "Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds." Journal of Synthetic Chemistry, 2024.[2][3] Link
-
Fluorine in MedChem: Purser, S., et al. "Fluorine in medicinal chemistry."[2] Chemical Society Reviews, 2008.[2] Link
-
Crystallographic Data: Chaithanya, U., et al. "N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide."[1][2][4] Acta Crystallographica, 2012.[2] (Analogous structure reference). Link
Sources
- 1. N-(4-Fluorophenyl)-2-nitrobenzenesulfonamide | C12H9FN2O4S | CID 573538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US20150232412A1 - Process for the reduction of nitro derivatives to amines - Google Patents [patents.google.com]
- 3. jsynthchem.com [jsynthchem.com]
- 4. N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving yield of N-(4-fluorophenyl)-4-nitrobenzenesulfonamide synthesis
Topic: High-Yield Synthesis of N-(4-fluorophenyl)-4-nitrobenzenesulfonamide Ticket ID: CHEM-SUP-2024-882 Status: Open Analyst: Senior Application Scientist[1][2]
Core Directive & Reaction Logic
Welcome to the Technical Support Center. You are likely experiencing yield fluctuations (30–60%) or purity issues (oiling out) with the reaction between 4-fluorophenylamine (4-fluoroaniline) and 4-nitrobenzenesulfonyl chloride (NsCl) .[1]
To fix this, we must first diagnose the chemical personality of your reagents. This is not a generic sulfonylation; it is a battle between a hyper-reactive electrophile and a moderately deactivated nucleophile .[1]
The Chemical Conflict
-
The Electrophile (4-Nitrobenzenesulfonyl chloride): The para-nitro group is strongly electron-withdrawing.[1][2] This makes the sulfur center highly electrophilic but also extremely sensitive to hydrolysis . If your solvent is "wet" (even 0.1% water), the chloride hydrolyzes to sulfonic acid faster than it reacts with the amine.
-
The Nucleophile (4-Fluoroaniline): The fluorine atom is electron-withdrawing by induction.[1][2] This reduces the nucleophilicity of the amine compared to aniline or p-anisidine.[1]
Implication for Yield: You cannot rely on slow, aqueous Schotten-Baumann conditions (water/acetone) if you want >90% yield.[1][2] You must use an anhydrous organic system to protect the sulfonyl chloride while driving the reaction with a base catalyst.
Mechanism & Pathway Visualization
The following diagram illustrates the reaction pathway and the critical "Kill Step" (Hydrolysis) that destroys yield.
Caption: Figure 1. Reaction logic flow showing the competition between product formation and the hydrolysis "yield killer."
High-Fidelity Protocol (The "Gold Standard")
Do not use aqueous bases (NaOH/Na2CO3) for this specific substrate pair if yield is paramount.[1][2] Use this anhydrous protocol.
Reagents & Stoichiometry Table
| Component | Role | Equivalents (eq) | Notes |
| 4-Fluoroaniline | Limiting Reagent | 1.0 | Recrystallize if dark brown (oxidation).[1][2] |
| 4-Nitrobenzenesulfonyl chloride | Electrophile | 1.1 | CRITICAL: Must be bright yellow/white.[1][2] If caked/white powder, it has hydrolyzed. |
| Pyridine | Base/Solvent | 1.5 - 2.0 | Acts as HCl scavenger and catalyst.[1][2] |
| DCM (Dichloromethane) | Solvent | [0.2 M] | Dry (anhydrous).[2] |
| DMAP | Catalyst | 0.05 (Optional) | Use if reaction stalls >4 hours.[2] |
Step-by-Step Methodology
-
Preparation: Flame-dry a round-bottom flask and flush with Nitrogen/Argon. Add a magnetic stir bar.
-
Solvation: Dissolve 4-fluoroaniline (1.0 eq) in anhydrous DCM . Add Pyridine (1.5 eq) .
-
Self-Validation: The solution should be clear. If cloudy, your amine may be a salt (HCl salt). Freebase it first.[1]
-
-
Cooling: Submerge flask in an ice bath (0 °C).
-
Addition: Dissolve 4-nitrobenzenesulfonyl chloride (1.1 eq) in a minimal amount of DCM and add it dropwise over 15 minutes.
-
Reaction: Remove ice bath after 30 minutes. Stir at Room Temperature (RT) for 3–6 hours.
-
Quench & Workup (The "Yield Saver"):
-
Purification: Recrystallize from Ethanol/Water (9:1) if the product is solid, or DCM/Hexane if it oils out.[2]
Troubleshooting Guide
Use this logic tree to diagnose failures.
Caption: Figure 2. Diagnostic logic tree for isolating yield and purity failures.
Frequently Asked Questions (FAQs)
Q: My product is a dark oil that won't solidify. How do I fix this? A: This is common with nitro-aromatics.[1][2] The oil likely contains trapped solvent or impurities preventing the crystal lattice from forming.
-
The Fix: Dissolve the oil in a minimum amount of hot Ethanol. Add water dropwise until it turns slightly cloudy (turbid). Re-heat to clear it, then let it cool very slowly to room temperature, then 4°C. Scratch the glass with a spatula to induce nucleation [1].
Q: Can I use Triethylamine (TEA) instead of Pyridine? A: Yes, but Pyridine is superior for this specific reaction.[2] Pyridine acts as both a base and a nucleophilic catalyst (forming a reactive sulfonyl-pyridinium intermediate).[1] TEA is bulkier and only acts as a base.[2] If you must use TEA, add DMAP (4-Dimethylaminopyridine) as a catalyst to maintain yield [2].[1]
Q: Why do I wash with HCl during workup? Won't that hydrolyze my product? A: No.[1][2] Sulfonamides are extremely stable to acid hydrolysis (unlike amides). The HCl wash is the most critical step to remove the unreacted 4-fluoroaniline and the pyridine solvent. If you skip this, your "yield" will look high, but it will be 40% impurities [3].
Q: My Sulfonyl Chloride is a solid "cake" in the bottle. Is it safe to use? A: No. If 4-nitrobenzenesulfonyl chloride has caked or turned white (from yellow), it has hydrolyzed into 4-nitrobenzenesulfonic acid.[1] This acid is unreactive to the amine.[2][5] You must buy fresh reagent or purify it by dissolving in CHCl3, filtering off the insoluble acid, and recrystallizing [4].
References
-
BenchChem Technical Support. (2025).[2][5][6] Recrystallization of Sulfonamide Products: Solvent Systems and Protocols. Retrieved from
-
Rogne, O. (1970). Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution. Journal of the Chemical Society B. Retrieved from
-
Organic Chemistry Portal. (n.d.).[2] Sulfonamide Synthesis: Mechanisms and Stability.[1][2][7] Retrieved from
-
National Institute of Standards and Technology (NIST). (2024).[2] 4-Nitrobenzenesulfonyl chloride: Chemical Properties and Hydrolysis Data. Retrieved from
Sources
- 1. 4-Nitrobenzenesulphonyl chloride [webbook.nist.gov]
- 2. 4-Nitrobenzenesulfonyl chloride | C6H4ClNO4S | CID 7404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. eurjchem.com [eurjchem.com]
Technical Support Center: Troubleshooting N-(4-Fluorophenyl)-4-nitrobenzenesulfonamide Solubility in in vitro Assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter assay failures stemming not from poor compound efficacy, but from fundamentally flawed solvent handling. N-(4-fluorophenyl)-4-nitrobenzenesulfonamide (CAS: 1545-96-6) is a classic example of a "brick-dust" molecule: a highly lipophilic compound that exhibits excellent solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) but aggressively precipitates in aqueous biological media.
This guide is designed to deconstruct the thermodynamic causality of these solubility issues and provide self-validating, step-by-step protocols to ensure your in vitro assays yield accurate, reproducible data.
Compound Profiling & The Causality of Precipitation
To solve a solubility issue, we must first understand the physicochemical nature of the solute. N-(4-fluorophenyl)-4-nitrobenzenesulfonamide features two highly hydrophobic aromatic rings (a fluorophenyl and a nitrobenzene) bridged by a sulfonamide linkage.
Quantitative Physicochemical Profile
| Property | Value | Solvation Implication |
| Molecular Weight | 296.27 g/mol | Moderate size; prone to steric hindrance during hydration. |
| Estimated LogP | ~4.0 | Highly lipophilic; strongly partitions away from water. |
| H-Bond Donors | 1 (Sulfonamide N-H) | Limited capacity to donate hydrogen bonds to water. |
| H-Bond Acceptors | 4 (-SO2, -NO2, -F) | Excellent target for DMSO's highly polar S=O bond. |
| Solubility in DMSO | High (>50 mM) | DMSO completely disrupts solute-solute lattice energy. |
| Solubility in Water | Poor (<10 µM) | Driven by the hydrophobic effect and entropic penalties. |
The Thermodynamic Conflict: DMSO vs. Water
Why does this compound dissolve beautifully in DMSO but crash out in PBS or cell culture media?
In DMSO , the solvent acts as a powerful hydrogen bond acceptor (via its S=O dipole) interacting with the sulfonamide N-H proton, while its hydrophobic methyl groups solvate the fluorophenyl and nitrobenzene rings[1]. When this DMSO stock is diluted into aqueous media , the local concentration of DMSO rapidly drops. Water, a polar protic solvent, possesses a highly cohesive, tightly bound hydrogen-bond network. To accommodate the hydrophobic rings of our compound, water must break its H-bond network to form a cavity—a process known as the hydrophobic effect [2]. Because this is thermodynamically unfavorable (a massive entropic penalty), the water molecules exclude the compound. Stripped of its DMSO solvent shell, the compound molecules rapidly self-associate via π-π stacking and hydrophobic collapse, leading to nucleation and visible precipitation[3].
Workflow for mitigating precipitation during aqueous dilution.
Experimental Protocols: A Self-Validating System
To prevent erroneous IC50/EC50 readouts caused by compound crashing, you must control the kinetics of dilution. The following protocols are designed to maintain the compound in a metastable supersaturated state long enough for acute in vitro assays.
Protocol A: Preparation of a Stable Anhydrous DMSO Stock
Water contamination in DMSO is the #1 cause of premature stock degradation. DMSO is highly hygroscopic and will pull moisture from the air, drastically reducing its solvating power for hydrophobic peptides and small molecules[4].
-
Solvent Selection: Use only fresh, sealed, anhydrous DMSO (≥99.9% purity).
-
Weighing: Weigh the N-(4-fluorophenyl)-4-nitrobenzenesulfonamide powder into a dry, amber glass vial (to prevent potential photolytic degradation of the nitro group).
-
Dissolution: Add the calculated volume of anhydrous DMSO to achieve a 10 mM or 50 mM stock.
-
Agitation: Vortex vigorously for 2-3 minutes. If dissolution is incomplete, sonicate in a water bath at 37°C for 5 minutes. Causality: Mild heat provides the kinetic energy required to break the crystalline lattice without causing thermal degradation.
-
Validation: Hold the vial against a light source. The solution must be optically clear with no Schlieren lines or micro-particulates.
-
Storage: Aliquot into single-use volumes (e.g., 20 µL) in tightly sealed tubes. Store at -20°C in a desiccator.
Protocol B: The "Slow-Drip" Aqueous Dilution Method
Directly pipetting 1 µL of a 10 mM DMSO stock into 999 µL of static aqueous media creates a localized zone of 0% DMSO, causing instant, irreversible nucleation.
-
Pre-warm Media: Warm your cell culture media or assay buffer to 37°C. Causality: Higher temperatures increase the kinetic solubility limit, reducing the immediate thermodynamic shock of the aqueous environment.
-
Intermediate Co-solvent Dilution (Optional but Recommended): Dilute the 100% DMSO stock 1:10 into an intermediate solvent (e.g., 10% PEG400 or 0.1% Tween-80 in PBS). This acts as a surfactant bridge, lowering the surface tension and preventing rapid hydrophobic collapse.
-
Dynamic Addition: Place your final assay tube on a vortex mixer at low speed.
-
Dropwise Titration: Slowly add the intermediate stock dropwise into the vortexing media.
-
Validation (Nephelometry): To validate that your compound hasn't formed invisible nano-precipitates, measure the absorbance of the final solution at 600 nm. An OD600 > 0.01 compared to a blank indicates light scattering from microcrystals[5]. If scattering is detected, you have exceeded the absolute solubility limit and must lower your top assay concentration.
Troubleshooting & FAQs
Decision tree for troubleshooting compound precipitation in aqueous assays.
Q1: My stock solution precipitated in the -20°C freezer. Is the compound ruined? A1: No. DMSO has a relatively high freezing point of 18.5°C (65.3°F)[1]. What you are seeing is the solvent itself freezing, which forces the compound out of solution. Simply thaw the aliquot at room temperature or in a 37°C water bath, and vortex vigorously until completely clear before use.
Q2: My cells are dying at 100 µM of the compound, but my control cells are fine. Is it compound toxicity or solvent toxicity? A2: If you are using a 10 mM stock to reach 100 µM, your final DMSO concentration is 1% v/v. Exceeding 0.5% to 1% DMSO is known to induce cell death and systematically unfold therapeutic protein targets[6]. The toxicity is likely solvent-induced. You must either synthesize a more concentrated stock (e.g., 50 mM) to keep the final DMSO ≤ 0.2%, or utilize a co-solvent system.
Q3: I see microcrystals in the assay plate under the microscope, but my IC50 curve looks normal. Should I be concerned? A3: Absolutely. Microcrystals act as a slow-release depot and cause severe light scattering in optical assays (like MTT or fluorescence readouts). More importantly, the actual concentration of dissolved compound in the media is erroneously low, meaning your calculated IC50 is artificially inflated and scientifically invalid[3]. You must cap your dose-response curve below the compound's kinetic solubility limit.
Q4: Can I just boil the aqueous media to force the compound into solution? A4: No. While heating increases thermodynamic solubility temporarily, the moment the plate is placed in a 37°C incubator, the solution becomes supersaturated. The compound will crash out over the course of the 24-72 hour assay, leading to inconsistent exposure times and irreproducible data.
References
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules Source: National Center for Biotechnology Information (PMC) URL:[Link]
- Method for solubilising peptide mixtures (EP1722819B1)
-
Dimethyl sulfoxide Source: Wikipedia URL:[Link]
-
Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
The Paradoxical Thermodynamic Basis for the Interaction of Ethylene Glycol, Glycine, and Sarcosine Chains with Bovine Carbonic Anhydrase II Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
Fragment-Based Drug Discovery for Transthyretin Kinetic Stabilisers Using a Novel Capillary Zone Electrophoresis Method Source: bioRxiv URL:[Link]
Sources
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. The Paradoxical Thermodynamic Basis for the Interaction of Ethylene Glycol, Glycine, and Sarcosine Chains with Bovine Carbonic Anhydrase II: An Unexpected Manifestation of Enthalpy/Entropy Compensation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP1722819B1 - Method for solubilising peptide mixtures - Google Patents [patents.google.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction time for sulfonamide formation with aniline derivatives
Ticket #402: Accelerating Reaction Kinetics & Troubleshooting Aniline Derivatives
Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Priority: High
Executive Summary: The Kinetic Challenge
The formation of sulfonamides from sulfonyl chlorides and aniline derivatives is a cornerstone reaction in medicinal chemistry. While theoretically simple (nucleophilic substitution at sulfur), the reality is often complicated by the electronic deactivation of the aniline nucleophile or the hydrolytic instability of the sulfonyl chloride electrophile.
This guide moves beyond standard textbook protocols to address the rate-limiting factors encountered when working with electron-deficient or sterically hindered substrates. We provide validated workflows to reduce reaction times from overnight to minutes while maintaining high chemoselectivity.
Diagnostic Workflow: Why is my reaction failing?
Before altering your protocol, use this logic tree to diagnose the root cause of low yields or sluggish kinetics.
Figure 1: Diagnostic logic tree for troubleshooting sulfonamide formation failures.
Technical Solutions & Optimization
Issue A: The "Sluggish" Aniline (Electron-Deficient Substrates)
Symptom: Reaction with electron-withdrawing groups (e.g., -NO2, -CF3, -CN) takes >12 hours or stalls. Root Cause: The nucleophilicity of the aniline nitrogen is severely reduced, making it unable to attack the sulfur center effectively before the sulfonyl chloride degrades.
Solution 1: Nucleophilic Catalysis (The DMAP Effect)
Standard bases like Triethylamine (Et3N) act primarily as proton scavengers. They do not activate the electrophile. To accelerate the reaction, you must use 4-Dimethylaminopyridine (DMAP) .[1][2]
-
Mechanism: DMAP is a "super-nucleophile" that attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt. This intermediate is far more electrophilic than the parent sulfonyl chloride, allowing even poor nucleophiles (like nitroanilines) to react rapidly [1][2].
Figure 2: Catalytic cycle of DMAP in sulfonamide synthesis.
Solution 2: Microwave Irradiation
For substrates that remain stubborn even with DMAP, microwave irradiation is the gold standard. It provides rapid, uniform heating that overcomes the activation energy barrier much more efficiently than oil baths.
-
Advantage: Reaction times reduced from hours to 5-20 minutes.
-
Outcome: Cleaner profiles due to less time for side reactions (like hydrolysis) to occur [3][4].
Issue B: The "Greedy" Amine (Bis-Sulfonylation)
Symptom: Formation of the bis-sulfonamide (R-N(SO2R')2) byproduct. Root Cause: The primary sulfonamide product is still acidic (NH proton). If the reaction conditions are too basic or the sulfonyl chloride is in large excess, the product deprotonates and reacts again.
Prevention Protocol:
-
Stoichiometry: Strictly limit sulfonyl chloride to 1.0 - 1.1 equivalents .
-
Temperature: Conduct the addition at 0°C .
-
Addition Rate: Add the sulfonyl chloride dropwise (diluted in DCM) to the amine solution. This keeps the local concentration of electrophile low relative to the amine [5].
Comparative Data: Method Efficiency
The following table illustrates the impact of optimization strategies on the reaction of 4-nitroaniline (a difficult substrate) with tosyl chloride.
| Method | Conditions | Time | Yield | Notes |
| Standard | Pyridine, RT | 24 h | 35% | Incomplete conversion; hydrolysis observed. |
| Catalytic | Et3N, DMAP (10 mol%) , DCM, RT | 4 h | 82% | Significant rate acceleration. |
| Microwave | Pyridine, 100°C (MW) | 10 min | 92% | Highest efficiency; requires MW vial. |
Validated Experimental Protocols
Protocol A: DMAP-Catalyzed Synthesis (Recommended for General Use)
Best for: Mildly deactivated anilines or when microwave is unavailable.
-
Setup: In a dry round-bottom flask under Nitrogen/Argon, dissolve the aniline derivative (1.0 mmol, 1.0 equiv) in anhydrous DCM (5 mL).
-
Base Addition: Add Triethylamine (1.5 mmol, 1.5 equiv) and DMAP (0.1 mmol, 10 mol%).
-
Reaction: Cool to 0°C. Add Sulfonyl Chloride (1.1 mmol, 1.1 equiv) portion-wise or dropwise (dissolved in 1 mL DCM).
-
Monitoring: Warm to Room Temperature (RT). Monitor by TLC.[1][3][4][5]
-
Tip: If reaction stalls after 2h, add another 5 mol% DMAP.
-
-
Workup: Quench with 1M HCl (to remove DMAP/Et3N). Extract with DCM. Wash organic layer with Brine, dry over Na2SO4, and concentrate.
Protocol B: Microwave-Assisted Synthesis (High Throughput)
Best for: Highly electron-deficient anilines (e.g., nitro-, cyano- substituted) or steric hindrance.
-
Setup: In a 10 mL microwave vial, combine aniline (1.0 mmol), Sulfonyl Chloride (1.2 equiv), and Pyridine (2.0 mL).
-
Irradiation: Cap the vial. Irradiate at 100°C for 10 minutes (dynamic power mode).
-
Workup: Dilute the reaction mixture with EtOAc. Wash extensively with 1M CuSO4 or 1M HCl to remove pyridine (CuSO4 complexes pyridine, turning the aqueous layer blue, which aids in visual confirmation of removal).
FAQ: Technical Troubleshooting
Q: My sulfonyl chloride is old/crusty. Can I still use it? A: Sulfonyl chlorides hydrolyze to sulfonic acids (R-SO3H) upon exposure to moisture.[1][3] The acid is unreactive to amines under these conditions.
-
Test: Run a TLC. Sulfonic acids are very polar and stay at the baseline.
-
Fix: If significant hydrolysis is present, purify by recrystallization (usually from hexanes/toluene) or distillation before use. Alternatively, use a slight excess (1.5 equiv) if purity is >80%.
Q: My product is water-soluble and I lost it during workup. A: Sulfonamides with polar groups (e.g., pyridines, carboxylic acids) can be amphoteric.
-
Fix: Do not wash with strong acid/base. Adjust the aqueous layer to pH ~5-6 (the isoelectric point region for many sulfonamides) and saturate the aqueous phase with NaCl (solid) before extracting with EtOAc or THF/DCM (3:1 mixture).
Q: Can I use this for aliphatic amines? A: Yes, but aliphatic amines are much more nucleophilic. You do not need DMAP or Microwave. Stick to Protocol A without DMAP, and ensure strict 0°C temperature control to prevent bis-sulfonylation.
References
-
Nucleophilic Catalysis with DMAP: Scriven, E. F. V. "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts." Chemical Society Reviews, 1983, 12, 129-161. Link
-
Mechanism of Sulfonylation: De Luca, L., & Giacomelli, G. "An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids."[7] The Journal of Organic Chemistry, 2008, 73(10), 3967–3969. Link
-
Microwave Acceleration: Saha, M., et al. "Microwave-Assisted Synthesis of Sulfonamides." Journal of Chemical Research, 2011. Link
-
General Sulfonamide Protocols: "Sulfonamide Synthesis via Sulfonyl Chlorides." Organic Chemistry Portal. Link
-
Preventing Bis-sulfonylation: Massah, A. R., et al. "Recent advances in the synthesis of N-acyl sulfonamides." RSC Advances, 2025. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Why 4-Dimethylaminopyridine (DMAP) Is a Highly Efficient Catalyst in Organic Synthesis [jindunchemical.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Microwave-Assisted Synthesis, Characterization, and Biological Activity of New Copper (II) Complex with Sulfonamide | MDPI [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids [organic-chemistry.org]
Technical Support Center: Troubleshooting Low Purity in Nitrobenzenesulfonamide Recrystallization
This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common purity issues encountered during the recrystallization of nitrobenzenesulfonamides. By understanding the principles behind each step, you can effectively troubleshoot and optimize your purification process.
Troubleshooting Guide: Diagnosing and Solving Low Purity
Low purity after recrystallization is a common frustration. This section provides a systematic approach to identifying and rectifying the root cause of your purity issues.
Question: My final product has a low melting point and a broad melting range. What are the likely causes and solutions?
This is a classic indicator of impurities. The presence of foreign substances disrupts the crystal lattice, requiring less energy to melt and occurring over a wider temperature range.
Possible Causes & Suggested Solutions:
-
Incomplete Reaction or Presence of Starting Materials: Unreacted nitrobenzenesulfonyl chloride or the corresponding amine are common impurities.
-
Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion.[1] If starting materials persist, consider extending the reaction time or slightly increasing the temperature.[1] An acid-base extraction during the workup can effectively remove unreacted amine.[1]
-
-
Formation of Isomeric Byproducts: The nitration of the benzene ring can lead to the formation of ortho-, meta-, and para-isomers, which often have similar solubilities, making separation by recrystallization challenging.[2]
-
Hydrolysis of Sulfonyl Chloride: The sulfonyl chloride starting material can react with moisture to form the corresponding sulfonic acid, which can contaminate the final product.
-
Ineffective Recrystallization Technique: The choice of solvent and the cooling rate are critical for obtaining high-purity crystals.
-
Solution: A systematic approach to solvent selection is crucial. The ideal solvent should dissolve the nitrobenzenesulfonamide sparingly at room temperature but have high solubility at elevated temperatures.[4] Common solvents for sulfonamides include ethanol, ethanol-water mixtures, and isopropanol-water mixtures.[5][6]
-
Question: My recrystallized product is colored, even though the pure compound should be white. How can I remove the color?
Colored impurities are often high molecular weight byproducts that are present in small quantities.
Solution:
-
Activated Charcoal Treatment: After dissolving your crude product in the minimum amount of hot solvent, add a small amount of activated charcoal (Norit).[1][6]
-
Boil and Filter: Gently boil the solution for a few minutes to allow the charcoal to adsorb the colored impurities.[6][7]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.[1][5] This step must be done rapidly to prevent premature crystallization of your product in the funnel.
Question: After cooling, my product "oiled out" instead of forming crystals. What went wrong?
"Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid.[5] This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too rapidly. Oiled-out products are typically impure.[6][8]
Solutions:
-
Reheat and Add More Solvent: Heat the mixture until the oil completely redissolves.[5] Add a small amount of additional hot solvent to decrease the saturation level slightly.[6]
-
Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.[5] Insulating the flask can help to slow the cooling rate.[6]
-
Induce Crystallization: Scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites for crystal growth.[5] Adding a seed crystal of the pure compound can also be effective.[6]
Question: I have a very low yield after recrystallization. How can I improve my recovery?
Low yield is a common problem that can often be rectified with careful technique.[6]
Possible Causes & Suggested Solutions:
-
Using Too Much Solvent: This is the most frequent cause of low yield, as a significant amount of the product will remain dissolved in the mother liquor.[6][8]
-
Premature Crystallization During Hot Filtration: If the solution cools too quickly, the product can crystallize on the filter paper or in the funnel stem.[6]
-
Incomplete Crystallization: The solution may not have been cooled sufficiently to maximize crystal formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a nitrobenzenesulfonamide synthesis?
A1: Common impurities include unreacted starting materials (nitrobenzenesulfonyl chloride and the corresponding amine), isomeric byproducts (ortho- and meta-nitrobenzenesulfonamides if the para-isomer is desired), and the hydrolysis product of the sulfonyl chloride (nitrobenzenesulfonic acid).[1][2]
Q2: How do I choose the best recrystallization solvent?
A2: The ideal solvent will exhibit high solubility for the nitrobenzenesulfonamide at elevated temperatures and low solubility at cooler temperatures.[4][10] A good starting point for sulfonamides is often an alcohol like ethanol or a mixed solvent system such as ethanol-water.[5][6][11] To test solvents, place a small amount of your crude product in a test tube and add a few drops of the solvent. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve at all when heated, the solvent is unsuitable. The best solvent will dissolve the compound when hot but show poor solubility when cool.
Q3: Can I reuse the mother liquor to recover more product?
A3: While it is possible to recover more product by concentrating the mother liquor, this second crop of crystals will likely be less pure than the first. It is generally recommended to keep the first, purer crop of crystals separate and assess the purity of any subsequent crops before combining them.
Q4: What is the purpose of washing the crystals after filtration?
A4: Washing the collected crystals with a small amount of ice-cold solvent removes any residual mother liquor that may contain dissolved impurities.[2][5] It is crucial to use cold solvent to minimize the loss of your purified product.[12]
Experimental Protocols
Standard Recrystallization Protocol for Nitrobenzenesulfonamide
-
Dissolution: Place the crude nitrobenzenesulfonamide in an Erlenmeyer flask. In a separate flask, heat your chosen recrystallization solvent to its boiling point. Add the minimum amount of the hot solvent to the crude product with swirling until it just dissolves.[1][9][10]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal.[1] Reheat the solution to boiling for a few minutes.[7]
-
Hot Gravity Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration using a pre-warmed short-stemmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[5][6][9]
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[5][13] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[5][13]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[5][13]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities.[2][5][13]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.[5]
Visualizations
Troubleshooting Workflow for Low Purity
Caption: A flowchart for troubleshooting common recrystallization issues.
Recrystallization Process Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rubingroup.org [rubingroup.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Home Page [chem.ualberta.ca]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. US20050032889A1 - Process for producing crystal of benzenesulfonamide derivative, and novel crystal of intermediate therefor and process for producing the same - Google Patents [patents.google.com]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
overcoming steric hindrance in N-arylation of sulfonamides
Welcome to the Technical Support Center for Advanced Cross-Coupling.
As drug development increasingly targets complex, heavily substituted three-dimensional chemical space, the N-arylation of sulfonamides has become a critical but notoriously difficult transformation. Sulfonamides possess significantly attenuated nucleophilicity compared to standard alkylamines[1]. When this poor nucleophilicity is compounded by the steric hindrance of ortho-substituted or bulky aryl halides, standard cross-coupling protocols frequently fail.
This guide is engineered to help you diagnose failures, understand the mechanistic causality behind your experimental choices, and deploy self-validating protocols to overcome steric barriers.
Frequently Asked Questions (FAQs)
Q: Why do my ortho-substituted aryl halides yield less than 10% product in standard CuI/diamine Ullmann couplings? A: The failure is rooted in the geometry of the catalytic cycle. In copper-catalyzed Ullmann-type couplings, the oxidative addition from Cu(I) to Cu(III) requires the formation of a highly crowded pentacoordinated intermediate. Ortho-substituents create severe steric clashes during the formation of the 2η complex between the copper(I) amidate and the aryl halide, raising the activation energy barrier to insurmountable levels under standard conditions[2]. Furthermore, steric hindrance on the ortho-position severely hampers the oxidative addition step, making bulky groups like -CH3 particularly problematic[3].
Q: I am forced to use a sterically hindered aryl chloride. Should I use Palladium or Copper catalysis? A: Palladium is generally superior for sterically hindered aryl chlorides. You must use bulky, electron-rich phosphine ligands (such as Kwong's indole-based phosphines or tBuBrettPhos). The electron-rich nature of the ligand facilitates oxidative addition into the strong C-Cl bond, while its extreme steric bulk forces the metal center to undergo the challenging C-N reductive elimination[4]. Standard amidation ligands like Xantphos often fail with ortho-substituted electronically neutral aryl halides[5].
Q: Can I use mechanochemistry to force the reaction of hindered substrates without harsh solvents? A: Yes. Recent solvent-minimized ball-milling approaches using commercially available copper powder have shown partial resilience to steric effects. This method has successfully coupled bulky systems like 1-naphthyl and ortho-substituted arylboronic acids, achieving yields between 66–88% without the need for inert atmospheres[6].
Workflow: Selecting the Right Catalytic System
Use the following decision matrix to determine the optimal catalytic approach based on the steric profile of your substrates.
Decision workflow for selecting catalytic systems in sulfonamide N-arylation based on steric bulk.
Troubleshooting Guide: Diagnosing Failed Couplings
Symptom A: Complete Recovery of Starting Materials (Stalled Reaction)
-
Observation: LC-MS shows unreacted aryl halide and sulfonamide after 12 hours at elevated temperatures.
-
Causality: The oxidative addition step is failing, or the base is insufficiently strong to deprotonate the sulfonamide (pKa ~10–11). If the sulfonamide remains protonated, it cannot coordinate to the metal center to displace the halide.
-
Actionable Fix: Switch from weak bases (like K2CO3) to stronger alkoxide bases (LiOtBu or NaOtBu). If using an aryl chloride, ensure you are using a highly electron-rich phosphine ligand to lower the activation barrier for C-Cl oxidative addition[4].
Symptom B: High Halide Conversion, but Major Product is Hydrodehalogenated Arene
-
Observation: The aryl halide is consumed, but the major mass detected is the reduced arene (Ar-H) instead of the Ar-N product.
-
Causality: Oxidative addition is successful, but the subsequent coordination of the sterically hindered sulfonamide to the metal is too slow. The metal-aryl intermediate undergoes premature protonation (from trace moisture or solvent) before the C-N bond can form.
-
Actionable Fix: Increase the concentration of the sulfonamide (use 1.5–2.0 equivalents) to drive the coordination kinetics. Ensure strict anhydrous conditions.
Quantitative Data: Catalytic System Performance
The following table summarizes the performance of various catalytic systems when challenged with steric hindrance. Use this data to benchmark your expected yields.
| Catalytic System | Metal / Ligand | Optimal Substrates | Steric Tolerance | Typical Yields | Primary Limitation |
| Standard Buchwald | Pd / Xantphos | Unactivated Aryl Bromides | Low to Moderate | 66–99% | Fails with ortho-substituted aryl chlorides[5] |
| Bulky Buchwald | Pd / Kwong's Indole | Aryl Chlorides | High (ortho-substituted) | 70–85% | Requires strong bases (LiOtBu)[4] |
| Standard Ullmann | CuI / Diamine | Aryl Iodides | Low | 40–90% | Pentacoordinated Cu(III) steric clash[2] |
| Modified Ullmann | Cu2O / Oxalamides | Aryl Bromides/Chlorides | Moderate to High | 60–85% | High temperatures (100 °C+) required[2] |
| Mechanochemical | Cu powder / Milling | Arylboronic acids | Moderate | 66–88% | Specialized ball-milling equipment needed[6] |
Self-Validating Protocol: Pd-Catalyzed N-Arylation of a Sterically Hindered Sulfonamide
This methodology is designed to couple highly hindered substrates (e.g., 2-chloro-1,3-dimethylbenzene) with primary sulfonamides. Every step is engineered to validate the integrity of the catalytic cycle.
Step 1: Precatalyst Activation (Glovebox recommended)
-
Action: Combine Pd2(dba)3 (2.5 mol%, yielding 5 mol% active Pd) and Kwong’s indole-based phosphine ligand (6 mol%) in a dry, inert vial.
-
Causality: The slight excess of ligand prevents the formation of under-coordinated, inactive Pd-black. Kwong's ligand is specifically chosen because its electron-rich nature accelerates oxidative addition into the tough C-Cl bond, while its steric bulk forces the challenging C-N reductive elimination[4].
Step 2: Reagent Assembly
-
Action: Add the primary sulfonamide (1.2 equiv) and the sterically hindered aryl chloride (1.0 equiv). Add LiOtBu (1.5 equiv) as the base.
-
Causality: Sulfonamides are poor nucleophiles. LiOtBu ensures complete deprotonation to the reactive sulfonamidate anion. Lithium is chosen over Cesium to minimize the steric footprint of the counterion in the crowded transition state.
Step 3: Solvent Addition & Degassing
-
Action: Add anhydrous Cyclopentyl methyl ether (CPME) to achieve a 0.2 M concentration. Perform three freeze-pump-thaw cycles.
-
Causality: Pd(0) is highly susceptible to oxidation by dissolved O2. CPME is selected over THF because its higher boiling point allows the reaction to be heated to 100 °C without requiring high-pressure sealed tubes, providing the thermal energy needed to overcome the ortho-substituent steric barrier[4].
Step 4: Thermal Cycling & Self-Validation
-
Action: Heat the reaction mixture at 100 °C for 12 hours.
-
Validation Checkpoint: At the 2-hour mark, extract a 10 µL aliquot, quench with wet EtOAc, and analyze via LC-MS. A healthy, self-validating reaction will show >30% product formation and <5% hydrodehalogenation at this stage. If starting materials remain untouched, verify the integrity of your LiOtBu (it degrades rapidly upon moisture exposure).
Step 5: Workup
-
Action: Cool to room temperature, dilute with EtOAc, and wash with saturated aqueous NH4Cl.
-
Causality: The slightly acidic NH4Cl neutralizes the remaining alkoxide base and effectively partitions the lithium salts into the aqueous layer, preventing emulsion formation during extraction.
References
Sources
Technical Support Center: Stability of N-(4-fluorophenyl)-4-nitrobenzenesulfonamide
[1][2]
Product Code: N-4F-4NO2-SA Topic: Stability Profile Under Acidic Conditions Last Updated: March 2026 Audience: Medicinal Chemists, Analytical Scientists, Process Development Engineers[1]
Executive Technical Summary
N-(4-fluorophenyl)-4-nitrobenzenesulfonamide exhibits exceptional stability under mild to moderate acidic conditions.[1] This resistance to hydrolysis is driven by the synergistic electron-withdrawing effects of the para-nitro group on the sulfonyl ring and the para-fluoro group on the N-phenyl ring.[1]
-
Standard Conditions (pH 1–6, 25°C): < 0.1% degradation observed over 24 hours.[1]
-
Forcing Conditions (6M HCl, Reflux): Slow hydrolysis to 4-nitrobenzenesulfonic acid and 4-fluoroaniline.[1]
-
Key Handling Insight: The primary challenge in acidic media is solubility , not chemical instability. The compound is weakly basic and highly lipophilic; it will likely precipitate rather than dissolve in aqueous acid.
Mechanistic Insight: Why is it so stable?
To understand the stability, we must examine the hydrolysis mechanism. Acid-catalyzed hydrolysis of sulfonamides follows an A-2 mechanism (bimolecular nucleophilic substitution), which requires initial protonation of the sulfonamide nitrogen or oxygen.
The "Double-Lock" Stabilization Effect[1][2]
-
Reduced Basicity (The First Barrier): The 4-nitro group (strong electron-withdrawing group, EWG) pulls electron density away from the sulfur, which inductively withdraws density from the nitrogen. Simultaneously, the 4-fluorophenyl group further delocalizes the nitrogen's lone pair.
-
Result: The pKa of the conjugate acid is extremely low. Protonation—the necessary first step for hydrolysis—is thermodynamically unfavorable.
-
-
Electrophilicity vs. Sterics: While the EWGs make the sulfur atom more electrophilic (susceptible to attack), the lack of protonation prevents the formation of the activated intermediate required for water to attack effectively.
Degradation Pathway Diagram
The following diagram illustrates the high-energy barrier pathway required for hydrolysis.
Troubleshooting Guide (FAQ)
Use this section to diagnose experimental anomalies.
Scenario A: "I see a precipitate when adding 1M HCl."
-
Diagnosis: Solubility Failure.[1]
-
Explanation: The compound is not ionizing. The electron-withdrawing nitro group reduces the basicity of the sulfonamide nitrogen to the point where 1M HCl cannot protonate it sufficient to solvate the hydrophobic aromatic rings.
-
Solution: Use a co-solvent.[1] Dissolve the compound in DMSO or Acetonitrile before slowly adding the acidic buffer. Maintain at least 50% organic modifier.[1]
Scenario B: "My LC-MS shows a new peak at [M-155] after refluxing in acid."
-
Diagnosis: Partial Hydrolysis.[1]
-
Explanation: Under reflux with strong acid (e.g., 6M HCl), the energy barrier is overcome.
-
Identification:
-
Solution: If this is undesired, lower the temperature. Hydrolysis rates for this compound drop precipitously below 60°C.[1]
Scenario C: "The compound is degrading in my HPLC mobile phase (0.1% TFA)."
Experimental Protocols
Protocol 1: Forced Degradation Study (Acidic)
Use this protocol to validate stability for regulatory filing or assay development.[1]
| Step | Action | Critical Parameter |
| 1 | Preparation | Dissolve 10 mg of compound in 5 mL Acetonitrile (ACN). |
| 2 | Acid Addition | Add 5 mL of 1.0 N HCl . Final conc: 1 mg/mL in 50:50 ACN/HCl. |
| 3 | Incubation | Heat to 80°C in a sealed vial for 24 hours. |
| 4 | Sampling | Take aliquots at T=0, 4h, and 24h. Neutralize with 1.0 N NaOH before injection if using a pH-sensitive column. |
| 5 | Analysis | Analyze via HPLC-UV (254 nm) or LC-MS. |
| 6 | Criteria | Stable: >95% recovery of parent peak. Labile: >10% degradation products formed.[1] |
Protocol 2: Solubility Check
Before running biological assays in acidic media.
Diagnostic Decision Tree
Use the flowchart below to resolve stability issues rapidly.
References
-
Snyder, H. R., & Geller, H. C. (1952).[1] Cleavage of Sulfonamides with Aqueous Hydrobromic Acid and Phenol. II.[1][3] Journal of the American Chemical Society.[3] [1]
-
Iley, J., Lopes, F., & Moreira, R. (2001).[4] Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Journal of the Chemical Society, Perkin Transactions 2.[4]
-
Javorskis, T., & Orentas, E. (2017).[1][5] Chemoselective Deprotection of Sulfonamides Under Acidic Conditions.[1][5] The Journal of Organic Chemistry.[3] [1]
-
PubChem. (2025).[1] N-(4-Fluorophenyl)-2-nitrobenzenesulfonamide Compound Summary. National Library of Medicine.[1] [1]
-
Baxter, N. J., et al. (2000).[1] Reactivity and Mechanism in the Hydrolysis of β-Sultams.[1][6] Journal of the American Chemical Society.[3] (Demonstrates EWG retardation of acid hydrolysis).
Sources
- 1. N-(4-Fluorophenyl)-2-nitrobenzenesulfonamide | C12H9FN2O4S | CID 573538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of Fluorinated Sulfonamide Intermediates
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with fluorinated sulfonamide intermediates. The unique physicochemical properties of these compounds, imparted by the electron-withdrawing nature of both the sulfonyl and fluoroalkyl groups, present specific challenges during purification. This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: Why are my fluorinated sulfonamides so difficult to purify by standard silica gel chromatography? Fluorinated sulfonamides often exhibit a combination of high polarity and acidity (due to the N-H proton), which leads to strong interactions with the acidic silanol groups on standard silica gel. This can result in significant peak tailing, poor separation, low recovery, and in some cases, on-column decomposition.[1][2]
Q2: What are the most common impurities I should expect? Common impurities include unreacted starting materials (e.g., sulfonyl chlorides/fluorides and amines), desulfonylated byproducts, and hydrolyzed sulfonyl species.[3][4] If the synthesis involves electrochemical fluorination, you may also encounter branched-chain isomers of your perfluorinated group.[5]
Q3: When should I choose crystallization over chromatography? Crystallization is an excellent and often preferred method if your fluorinated sulfonamide is a solid with good crystallinity.[4][6] It is particularly advantageous for large-scale purifications where chromatography can be costly and generate significant solvent waste. Chromatography is generally more suitable for oils, amorphous solids, or when separating mixtures with very similar solubility profiles.
Q4: Can I use reversed-phase (RP) chromatography for these compounds? Yes, reversed-phase HPLC or flash chromatography can be very effective, especially for highly polar sulfonamides that show poor retention in normal-phase systems.[1][7] Because RP separates based on hydrophobicity, the polar nature of the sulfonamide group often leads to early elution unless the molecule has a significant hydrophobic component (e.g., a long alkyl or aryl chain).
Q5: My compound seems to be degrading on the silica column. How can I confirm this? To check for on-column degradation, you can perform a 2D TLC analysis.[1] Spot your crude material in one corner of a TLC plate, run it in your chosen eluent, then dry the plate, rotate it 90 degrees, and run it again in the same eluent. If new spots appear that are not on the diagonal, it indicates that your compound is unstable on the silica.[8] Comparing the NMR or LC-MS of your crude material versus the purified fractions will also reveal the appearance of degradation products.[9]
Troubleshooting Guide
This section addresses specific problems encountered during the purification of fluorinated sulfonamide intermediates.
Problem 1: Severe Peak Tailing and Poor Resolution in Normal-Phase Chromatography
Primary Cause: Strong acidic interaction between the sulfonamide N-H proton and the silanol groups (Si-OH) of the silica gel stationary phase. This causes a portion of the analyte to bind more tightly, resulting in a "tailing" effect as it slowly elutes.[7][10]
Solutions:
-
Mobile Phase Modification (Base Additive):
-
Mechanism: Adding a small amount of a volatile base, such as triethylamine (Et₃N) or pyridine (0.1-1% v/v), to the eluent neutralizes the acidic silanol sites.[3][7][9] The competing base effectively "caps" these sites, preventing the acidic sulfonamide from binding too strongly and allowing for a more symmetrical peak shape.
-
Caveat: Ensure the base is compatible with your compound and can be easily removed during solvent evaporation. Highly basic conditions can potentially cleave other sensitive functional groups.[9]
-
-
Mobile Phase Modification (Acid Additive):
-
Mechanism: For sulfonamides that also contain a basic functional group, adding a small amount of a volatile acid like acetic acid or formic acid can improve peak shape. This protonates the basic site on your molecule, leading to more consistent interactions with the stationary phase.
-
Caveat: This approach can exacerbate issues for simple acidic sulfonamides and is generally less common than using a basic additive.[8]
-
-
Use of More Polar Solvents:
-
Mechanism: Highly polar solvents like methanol or isopropanol can compete more effectively with your compound for binding sites on the silica gel, helping to reduce tailing. A common aggressive solvent system for very polar compounds is 5-10% of a 10% ammonium hydroxide solution in methanol, mixed with dichloromethane.[1]
-
Problem 2: Low Compound Recovery or Apparent Decomposition
Primary Cause: The acidic surface of silica gel can catalyze the hydrolysis or decomposition of sensitive fluorinated sulfonamides.[1][2] This is especially true for N-silylated sulfonamides, which are highly prone to cleavage on silica.[3][9]
Solutions:
-
Deactivate the Silica Gel:
-
Before loading your sample, pre-flush the column with your eluent containing 0.5-1% triethylamine.[3] This neutralizes the stationary phase. After deactivation, you can run the column with or without the base in the mobile phase, depending on the severity of the issue.
-
-
Switch to an Alternative Stationary Phase:
-
Mechanism: Using a stationary phase with a different surface chemistry can completely avoid the issues associated with acidic silica.
-
Options:
-
Alumina (Basic or Neutral): Excellent for compounds that are sensitive to acid but stable to base.[9]
-
Florisil® (Neutral): A magnesium silicate-based adsorbent that is milder than silica gel.[1][9]
-
Reversed-Phase Silica (C18, C8): Separates based on hydrophobicity and is a great alternative for polar compounds.[1]
-
-
-
Minimize Contact Time:
-
Use a shorter, wider column and a faster flow rate. The less time your compound spends on the column, the lower the chance of decomposition.
-
Problem 3: Difficulty with Crystallization
Primary Cause: The combination of a rigid sulfonamide core and a flexible fluorinated chain can sometimes frustrate crystal packing. High solubility in many common organic solvents can also make it difficult to achieve the necessary supersaturation.
Solutions:
-
Systematic Solvent Screening:
-
Test the solubility of your crude material in a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, dichloromethane, methanol, acetone). A good single-solvent system is one where the compound is sparingly soluble at room temperature but fully dissolves upon heating.[6]
-
-
Use a Solvent/Anti-Solvent System:
-
Mechanism: This is one of the most powerful crystallization techniques. Dissolve your compound in a minimal amount of a "good" solvent in which it is highly soluble. Then, slowly add a miscible "anti-solvent" in which your compound is insoluble until persistent cloudiness (turbidity) is observed.[6] This controlled decrease in solubility promotes slow, orderly crystal growth.
-
Example: Dissolve the sulfonamide in ethyl acetate (good solvent) and slowly add hexanes (anti-solvent).[11]
-
-
Control the Cooling Rate:
-
Consider Polymorphism:
-
Be aware that sulfonamides can exhibit polymorphism (crystallizing in different forms).[6] The specific crystal form obtained can be highly dependent on the solvent and crystallization conditions. If you obtain an undesired polymorph, systematically vary the conditions (solvent, temperature, cooling rate) to find the desired form.[6][12]
-
Visualized Workflows and Data
Workflow 1: Troubleshooting Poor Chromatographic Separation
This decision tree guides the user through a logical process to diagnose and solve common issues encountered during flash chromatography of fluorinated sulfonamides.
Caption: Decision tree for troubleshooting flash chromatography.
Data Table 1: Alternative Stationary Phases
This table summarizes common alternative stationary phases for purifying sensitive or highly polar sulfonamides.
| Stationary Phase | Surface Chemistry | Best For... | Considerations |
| Silica Gel (Standard) | Acidic (Silanol groups) | General purpose, neutral, non-polar compounds. | Can cause decomposition of acid-labile compounds and tailing of bases/acids.[9] |
| Alumina | Basic or Neutral | Acid-sensitive compounds, amines. | Can degrade base-labile compounds. Different activity grades are available.[9] |
| Florisil® | Neutral (Magnesium Silicate) | A milder alternative to silica gel for sensitive compounds. | Generally lower resolving power than silica gel.[1][9] |
| Reversed-Phase (C18) | Non-polar (Hydrophobic) | Highly polar compounds that elute too quickly on silica gel.[1][9] | Separation is based on hydrophobicity; polar compounds elute first. Requires aqueous mobile phases. |
Detailed Protocols
Protocol 1: Flash Chromatography with a Triethylamine-Modified Eluent
This protocol describes a general method for purifying a fluorinated sulfonamide that exhibits peak tailing on standard silica gel.
-
Solvent System Selection:
-
Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) that provides a target Rf value of ~0.2-0.3 for your compound.
-
-
Eluent Preparation:
-
Column Packing:
-
Prepare a slurry of silica gel in the Et₃N-containing eluent.
-
Pack your chromatography column with this slurry to ensure the entire stationary phase is neutralized.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the eluent.
-
Alternative (Dry Loading): If your compound is not very soluble, dissolve it in a suitable solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to dryness. Load the resulting dry powder onto the top of the column. This often results in better resolution.
-
-
Elution and Fraction Collection:
-
Elute the column with the Et₃N-containing eluent, collecting fractions and monitoring by TLC to identify those containing the pure product.
-
-
Work-up:
-
Combine the pure fractions and concentrate under reduced pressure. The triethylamine is volatile and should be removed along with the eluent.
-
Protocol 2: Solvent/Anti-Solvent Crystallization
This protocol is a robust method for crystallizing a solid fluorinated sulfonamide.
-
Solvent Selection:
-
Identify a "good" solvent in which your compound is highly soluble (e.g., Ethyl Acetate, Acetone, Dichloromethane).
-
Identify a miscible "anti-solvent" in which your compound is poorly soluble (e.g., Hexanes, Pentane, Diethyl Ether).[6]
-
-
Dissolution:
-
In an Erlenmeyer flask, dissolve the crude sulfonamide in the minimum amount of the "good" solvent at room temperature. Gentle warming may be used if necessary, but allow the solution to cool back to room temperature before proceeding.
-
-
Induce Crystallization:
-
Slowly add the anti-solvent dropwise while constantly swirling the flask.
-
Continue adding until the solution becomes persistently cloudy (turbid). This indicates the point of supersaturation.[6]
-
If no solids form, you can try scratching the inside of the flask with a glass rod or adding a tiny seed crystal of pure product.
-
-
Crystal Growth:
-
Once turbidity appears, stop adding the anti-solvent. Cover the flask and set it aside undisturbed for several hours or overnight to allow large, well-formed crystals to grow.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold anti-solvent to remove any residual soluble impurities.
-
Dry the crystals thoroughly under vacuum.
-
References
- BenchChem. (n.d.). Stability issues of N-silylated sulfonamides on silica gel chromatography.
- University of Rochester. (n.d.). Troubleshooting Flash Chromatography.
- BenchChem. (n.d.). Technical Support Center: Purification of N-(Trimethylsilyl)sulfonamides.
- BenchChem. (n.d.). Technical Support Center: Crystallinity of Sulfonamide Compounds.
- Ben-Azu, B., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI.
- BenchChem. (n.d.). Byproduct identification and removal in sulfonamide synthesis.
- Google Patents. (n.d.). Crystal form of sulfonamide compound and preparation method thereof.
- Lehmler, H. J., et al. (n.d.). Synthesis and Structure of Environmentally Relevant Perfluorinated Sulfonamides. PMC.
- BenchChem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds.
- ResearchGate. (n.d.). Recent problems with silica gel chromatography.
- YMC. (n.d.). HPLC Troubleshooting.
- Reddit. (n.d.). What compounds are unstable in a silica gel column (chromatography).
Sources
- 1. chem.rochester.edu [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Structure of Environmentally Relevant Perfluorinated Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. lcms.cz [lcms.cz]
- 11. mdpi.com [mdpi.com]
- 12. CN113637018A - Crystal form of sulfonamide compound and preparation method thereof - Google Patents [patents.google.com]
Technical Support Center: Enhancing Metabolic Stability of Sulfonamides via Fluorine Substitution
Welcome to the technical support center dedicated to providing in-depth guidance on enhancing the metabolic stability of sulfonamides through fluorine substitution. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical solutions for your experiments.
Frequently Asked Questions (FAQs)
Here, we address common questions regarding the strategy and outcomes of fluorinating sulfonamides to improve their metabolic profiles.
Q1: What is the primary rationale for introducing fluorine into a sulfonamide drug candidate?
A1: The primary rationale is to enhance metabolic stability.[1][2] Sulfonamides are often susceptible to metabolism by cytochrome P450 (CYP) enzymes, primarily through oxidation of aromatic rings or N-dealkylation.[3] Fluorine, being highly electronegative and forming a strong bond with carbon, can "block" these metabolic "soft spots".[1][2] Replacing a hydrogen atom with fluorine at a site of metabolic attack can prevent or significantly slow down oxidative metabolism, leading to a longer in vivo half-life and improved oral bioavailability.[1][2]
Q2: How does fluorine substitution impact the physicochemical properties of a sulfonamide, and how does this relate to metabolic stability?
A2: Fluorine's high electronegativity can alter the electronic properties of the molecule. For instance, it can lower the pKa of nearby amine groups.[2][4] This change in basicity can influence the molecule's interaction with the active sites of metabolizing enzymes, potentially reducing its affinity for the enzyme and thus decreasing the rate of metabolism.[4][5] Additionally, fluorine substitution can impact lipophilicity, which may alter the compound's distribution into metabolically active tissues.[1]
Q3: Besides blocking metabolic hotspots, are there other ways fluorine can improve a sulfonamide's drug-like properties?
A3: Yes. Strategically placed fluorine atoms can influence the conformation of a molecule, which can lead to enhanced binding affinity for its therapeutic target.[1] Furthermore, the introduction of fluorine can improve membrane permeability, which is beneficial for oral absorption.[1]
Q4: What are the potential downsides or risks of fluorinating a sulfonamide?
A4: While generally a beneficial strategy, fluorination is not without potential risks. In some cases, excessive fluorination can lead to increased lipophilicity, which might result in reduced aqueous solubility or increased off-target effects.[1] There is also the possibility of forming reactive metabolites through processes like oxidative defluorination, which could lead to toxicity. Therefore, it is crucial to experimentally verify the metabolic fate of any new fluorinated compound.
Q5: Can the introduction of fluorine create new, unexpected metabolic pathways?
A5: It is possible. While fluorine can block one metabolic route, the metabolizing enzymes may find an alternative site on the molecule to oxidize. This is why a comprehensive metabolite identification study is essential for any new fluorinated drug candidate to ensure that no new, potentially toxic metabolites are formed.
Troubleshooting In Vitro Metabolic Stability Assays
This section provides a guide to addressing specific issues that may arise during the in vitro evaluation of fluorinated and non-fluorinated sulfonamides.
| Problem | Potential Causes | Troubleshooting Steps |
| No metabolism of the parent sulfonamide observed | 1. The compound is highly stable. 2. The compound is not a substrate for the enzymes in the in vitro system (e.g., microsomes). 3. Inactive enzymes or cofactors. 4. Analytical method is not sensitive enough. | 1. This could be the desired outcome. Confirm by running the assay for a longer duration or at a higher protein concentration. 2. If using microsomes (primarily Phase I enzymes), consider testing in hepatocytes, which contain both Phase I and Phase II enzymes.[6][7] 3. Run a positive control compound with a known metabolic profile to verify enzyme and cofactor (e.g., NADPH) activity.[8][9] 4. Optimize your LC-MS/MS method to ensure adequate sensitivity for detecting a decrease in the parent compound. |
| High variability between replicate wells | 1. Inconsistent pipetting of compound, microsomes/hepatocytes, or cofactors. 2. "Edge effects" in the incubation plate. 3. Inconsistent quenching of the reaction. | 1. Ensure proper mixing of all stock solutions before pipetting. Use calibrated pipettes and consistent technique. 2. Avoid using the outer wells of the plate if edge effects are suspected. Ensure even temperature distribution across the plate. 3. Ensure the quenching solution (e.g., ice-cold acetonitrile with internal standard) is added rapidly and consistently to all wells at the designated time points. |
| Parent compound disappears too rapidly (e.g., <5 minutes) | 1. The compound is highly metabolized. 2. Non-enzymatic degradation of the compound. | 1. Reduce the microsomal protein concentration or shorten the incubation time points. 2. Run a control incubation without the NADPH regenerating system. If the compound still disappears rapidly, it suggests chemical instability in the assay buffer. |
| Biphasic clearance curve observed | 1. Differential metabolism of enantiomers in a racemic mixture. 2. Metabolism by multiple enzymes with different kinetics. | 1. If the compound is a racemate, the two enantiomers may be metabolized at different rates, resulting in a biphasic curve.[10] Consider testing the individual enantiomers if they can be synthesized or separated. 2. This can occur if a high-affinity, low-capacity enzyme and a low-affinity, high-capacity enzyme are both metabolizing the compound. This is a valid result that provides insight into the compound's metabolism. |
| Fluorinated analog shows lower stability than the non-fluorinated parent | 1. Fluorine substitution altered the conformation, increasing affinity for a different metabolizing enzyme. 2. The fluorinated position was not the primary metabolic soft spot. 3. Fluorine substitution created a new metabolic liability. | 1. This is a rare but possible outcome. The change in electronics and conformation may have made the compound a better substrate for a different CYP isozyme.[5] 2. Re-evaluate the predicted sites of metabolism. It's possible another position on the molecule is the primary site of metabolic attack. 3. Conduct metabolite identification studies to determine if a new metabolic pathway has been introduced. |
Experimental Protocols
Here are detailed, step-by-step protocols for key in vitro metabolic stability assays.
Protocol 1: Liver Microsomal Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a sulfonamide and its fluorinated analogs due to Phase I metabolism.[8]
Materials:
-
Test compounds (10 mM in DMSO)
-
Pooled human liver microsomes (HLM)
-
100 mM Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., verapamil, dextromethorphan)[8]
-
Ice-cold acetonitrile with an internal standard for quenching
-
96-well incubation plates and collection plates
-
LC-MS/MS system
Methodology:
-
Preparation:
-
Thaw liver microsomes on ice.
-
Prepare working solutions of test compounds and positive controls by diluting the DMSO stock in phosphate buffer to the desired starting concentration (final DMSO concentration should be ≤ 0.5%).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the microsomal suspension to the phosphate buffer to achieve the final desired protein concentration (e.g., 0.5 mg/mL).
-
Add the test compound working solution to the microsome-containing wells and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a collection plate containing ice-cold acetonitrile with an internal standard to terminate the reaction.[11]
-
-
Sample Analysis:
-
Seal the collection plate, vortex, and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein = (0.693 / t½) / (protein concentration in mg/mL).[8]
-
Workflow for Liver Microsomal Stability Assay
Caption: Workflow for a typical in vitro liver microsomal stability assay.
Protocol 2: Hepatocyte Stability Assay
Objective: To determine the in vitro t½ and CLint of a sulfonamide and its fluorinated analogs, accounting for both Phase I and Phase II metabolism, as well as cellular uptake.[9]
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte incubation medium
-
All other materials as listed in Protocol 1
Methodology:
-
Hepatocyte Preparation:
-
Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.
-
Transfer the cells to pre-warmed incubation medium and centrifuge to pellet the viable cells.
-
Resuspend the cell pellet in fresh incubation medium and determine cell viability and density.
-
-
Incubation:
-
Dilute the hepatocyte suspension to the desired final cell density (e.g., 0.5 x 10^6 viable cells/mL).
-
Add the hepatocyte suspension to a 96-well plate.
-
Add the test compound working solution and incubate at 37°C with gentle shaking.
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), sample and quench the reaction as described in Protocol 1.
-
-
Sample and Data Analysis:
-
Follow the same sample and data analysis procedures as described in Protocol 1.
-
CLint is typically expressed as µL/min/10^6 cells.
-
Data Presentation: Impact of Fluorination on Sulfonamide Metabolic Stability
The following table summarizes representative data from a study investigating the impact of fluorine substitution on the metabolic stability of a model sulfonamide in human liver microsomes.
| Compound | Structure | t½ (min) | CLint (µL/min/mg) |
| Parent Sulfonamide | R = H | 15 | 46.2 |
| Mono-fluoro Analog | R = F | 45 | 15.4 |
| Di-fluoro Analog | R = F, F | >120 | <5.8 |
This is illustrative data and actual results will vary depending on the specific compound and its substitution pattern.
Interpretation: As shown in the table, the introduction of a single fluorine atom at a metabolically labile position resulted in a 3-fold increase in the half-life and a corresponding decrease in intrinsic clearance. The di-fluorinated analog demonstrated even greater stability, highlighting the effectiveness of this strategy.
Metabolic Pathways and Fluorine's Influence
The primary metabolic pathways for many sulfonamides involve CYP-mediated oxidation. Fluorine substitution directly impacts these pathways.
CYP-Mediated Metabolism of Sulfonamides
Caption: Fluorine substitution blocks CYP-mediated metabolic pathways.
References
-
Bhattarai, P., Trombley, T. A., & Altman, R. A. (2025). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
- Kumar, A., & Rosen, B. P. (2023). Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry.
-
Bhattarai, P., Trombley, T. A., & Altman, R. A. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
-
Smart, B. E. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. [Link]
-
Lin, J. H., & Lu, A. Y. (2001). Successful and Unsuccessful Prediction of Human Hepatic Clearance for Lead Optimization. Current Drug Metabolism. [Link]
-
Ball, N. D., et al. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Organic & Biomolecular Chemistry. [Link]
-
MeCour Temperature Control. (n.d.). Validation of a Phase I and Phase II Metabolic Stability Assay in Subcellular Fractions. MeCour. [Link]
-
Macquarie University. (2023). An investigation into the in vitro metabolic stability of aryl sulfonyl fluorides for their application in medicinal chemistry and radiochemistry. Macquarie University Research Portal. [Link]
-
Chaudhari, S. B., et al. (2024). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. CoLab. [Link]
-
Jaroch, S., et al. (2012). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. ACS Medicinal Chemistry Letters. [Link]
-
Scott, A. D., et al. (2016). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry. [Link]
-
Shah, P., et al. (2024). Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. Journal of Chemical Information and Modeling. [Link]
-
Thomson, B. J., et al. (2022). Facile synthesis of sulfonyl fluorides from sulfonic acids. Organic & Biomolecular Chemistry. [Link]
-
Di, L., et al. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Medicinal Chemistry Letters. [Link]
-
Domainex. (n.d.). Microsomal Clearance/Stability Assay. Domainex. [Link]
-
ResearchGate. (n.d.). (A) Overview of the synthetic methods to obtain sulfonyl fluorides. (B)... ResearchGate. [Link]
-
Cyprotex. (n.d.). Microsomal Stability. Evotec. [Link]
-
Cyprotex. (n.d.). Hepatocyte Stability. Evotec. [Link]
-
Bhattarai, P., Trombley, T. A., & Altman, R. A. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
-
ResearchGate. (n.d.). Direct determination of unbound intrinsic drug clearance in the microsomal stability assay. ResearchGate. [Link]
-
Patsnap. (2025). Microsomal vs Hepatocyte Stability: Which One to Choose?. Patsnap Synapse. [Link]
-
ResearchGate. (n.d.). Overview of the cytochrome P450-mediated defluorination of... ResearchGate. [Link]
-
MDPI. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Molecules. [Link]
-
Merck Millipore. (n.d.). Metabolic Stability Assays. Merck Millipore. [Link]
-
ResearchGate. (n.d.). Synthesis of Sulfonyl Fluorides from Sulfonamides. ResearchGate. [Link]
-
Rettie, A. E., & Hanzlik, R. P. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Journal of Medicinal Chemistry. [Link]
-
Domainex. (n.d.). Hepatocyte Stability Assay. Domainex. [Link]
-
Abdelhameed, A. S., et al. (2023). Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method. Frontiers in Chemistry. [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Successful and Unsuccessful Prediction of Human Hepatic Clearance for Lead Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microsomal vs Hepatocyte Stability: Which One to Choose? [synapse.patsnap.com]
- 8. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 9. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 10. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic Stability Assays [merckmillipore.com]
Validation & Comparative
1H NMR interpretation of N-(4-fluorophenyl)-4-nitrobenzenesulfonamide
1H NMR Interpretation Guide: -(4-fluorophenyl)-4-nitrobenzenesulfonamide
Executive Summary
Compound:
This guide compares the spectral signature of the product against its precursors (4-nitrobenzenesulfonyl chloride and 4-fluoroaniline) and evaluates solvent-dependent shifts to provide a robust identification protocol.
Experimental Protocol
Synthesis Overview
The synthesis typically follows a nucleophilic substitution pathway (Schotten-Baumann conditions).
-
Reagents: 4-Nitrobenzenesulfonyl chloride (1.0 eq), 4-Fluoroaniline (1.0 eq), Pyridine (or Na
CO ). -
Conditions: Stirring in DCM or THF at 0°C to RT.
-
Purification: Recrystallization from Ethanol/Water.
NMR Sample Preparation
To ensure high-resolution spectra and observation of the exchangeable sulfonamide proton:
-
Solvent Choice: DMSO-d
(Dimethyl sulfoxide-d ) is the gold standard.-
Why: Excellent solubility for polar sulfonamides; high polarity slows proton exchange, allowing the acidic N-H proton to appear as a sharp(er) singlet downfield.
-
Alternative: CDCl
(Chloroform-d) may be used but often results in a broad or invisible N-H signal due to rapid exchange and quadrupole broadening.
-
-
Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.
-
Reference: Calibrate to residual DMSO-d
pentet at 2.50 ppm .
Spectral Analysis (DMSO-d )
Full Assignment Table
The spectrum is characterized by two distinct aromatic systems (A and B) and a highly deshielded amide proton.
| Signal | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Assignment |
| 1 | 10.85 – 11.00 | Singlet (br) | 1H | - | N-H (Sulfonamide) |
| 2 | 8.38 – 8.42 | Doublet | 2H | H-3, H-5 (Nitro ring, ortho to NO | |
| 3 | 8.00 – 8.05 | Doublet | 2H | H-2, H-6 (Nitro ring, ortho to SO | |
| 4 | 7.10 – 7.25 | Multiplet | 4H | Overlapping | H-2', H-6' (ortho to N) & H-3', H-5' (ortho to F) |
Note on Region 4 (Fluoro-ring): This region often appears as a complex multiplet due to the overlap of the AA'BB' system of the aniline ring and the additional coupling from Fluorine (
F).
H-2', H-6': Deshielded by the sulfonamide nitrogen.
H-3', H-5': Shielded by the fluorine resonance but split by large
(~8-9 Hz).
Mechanistic Interpretation[2]
-
The Nitro Ring (AA'BB'): The 4-nitrobenzenesulfonyl moiety shows a classic "roofed" doublet pair. The protons ortho to the nitro group (H-3,5) are most deshielded (
8.40) due to the strong inductive and resonance electron-withdrawing nature of the -NO group. The protons ortho to the sulfonyl group (H-2,6) appear slightly upfield ( 8.02) but are still deshielded relative to benzene. -
The Fluoro Ring (AA'BB'X): The 4-fluoroaniline moiety exhibits competing effects.
-
Sulfonylation Effect: Converting the free amine (-NH
) to a sulfonamide (-NH-SO -R) converts the nitrogen from a strong donor to an electron-withdrawing group, shifting H-2'/H-6' downfield from ~6.5 ppm (in precursor) to ~7.1 ppm. -
Fluorine Coupling: The
F nucleus ( , 100% abundance) couples to aromatic protons. You will observe (~8-10 Hz) and (~4-6 Hz), complicating the splitting pattern beyond a simple doublet.
-
Comparative Analysis
Reaction Monitoring: Product vs. Precursors
This section details how to confirm the reaction is complete by tracking specific marker signals.
| Compound | Key Marker Signal (DMSO-d | Status in Product Spectrum |
| 4-Fluoroaniline (Precursor) | Must be Absent. Replaced by | |
| Shifted Downfield to | ||
| 4-Nitrobenzenesulfonyl Chloride | Shifted Upfield slightly. The 8.29 doublet moves to ~8.02 ppm upon sulfonamide formation. | |
| Product | Diagnostic Peak. Confirms formation of -SO |
Solvent Comparison: DMSO-d vs. CDCl
Choosing the right solvent is critical for "Publish-Ready" data.
-
DMSO-d
(Recommended):-
NH Signal: Sharp, distinct singlet at ~10.9 ppm.[1]
-
Resolution: Aromatic peaks are well-separated.
-
Water Peak: ~3.33 ppm (does not interfere).
-
-
CDCl
(Not Recommended for Characterization):-
NH Signal: Often broad, weak, or invisible due to exchange. If visible, appears around
6.8 – 7.5 ppm, overlapping with aromatic protons.[2] -
Solubility: Product may precipitate, leading to poor signal-to-noise ratio.
-
Visualization of Interpretation Logic
The following diagram illustrates the logical flow for assigning signals and verifying the structure based on the data above.
Caption: Logical workflow for assigning the 1H NMR spectrum of N-(4-fluorophenyl)-4-nitrobenzenesulfonamide in DMSO-d6.
Troubleshooting Common Impurities
When analyzing the spectrum, ensure these common impurities are identified and not mistaken for product peaks.
-
Water (in DMSO-d
): Broad singlet at 3.33 ppm. -
Ethanol (Recrystallization solvent): Triplet at
1.06, Quartet at 3.44. -
Pyridine (Reaction solvent): Multiplets at
7.38, 7.76, 8.58. -
Ethyl Acetate (Extraction solvent): Singlet at
1.99, Quartet at 4.03, Triplet at 1.17.
References
-
National Institute of Standards and Technology (NIST). 4-Nitrobenzenesulfonyl chloride Mass and NMR Data. NIST Chemistry WebBook. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
PubChem. N-(4-Fluorophenyl)-2-nitrobenzenesulfonamide (Isomer Comparison Data). National Library of Medicine. [Link]
Advanced IR Spectroscopic Analysis of Sulfonamide S=O Stretching Vibrations: A Comparative Guide for API Characterization
In pharmaceutical development, the precise characterization of active pharmaceutical ingredients (APIs) is paramount. For sulfa drugs, the sulfonamide functional group (–SO₂NH–) serves as the primary structural pharmacophore. Infrared (IR) spectroscopy is a frontline analytical tool for identifying these compounds, distinguishing polymorphs, and validating structural integrity during formulation.
This guide provides an in-depth comparative analysis of the two dominant IR sampling techniques—FTIR-ATR (Attenuated Total Reflectance) and Transmission FTIR (KBr Pellet) —specifically focusing on their performance in resolving the critical S=O stretching vibrations of sulfonamides.
Vibrational Mechanics: The Causality of Sulfonamide IR Bands
To accurately interpret an IR spectrum, one must understand the quantum mechanical causality behind the absorption bands. The sulfonamide group exhibits a distinct vibrational fingerprint driven by the highly electronegative oxygen atoms, which pull electron density from the central sulfur atom to create a strong dipole moment[1].
Because the SO₂ moiety is non-linear, vibrational coupling splits the S=O stretching into two distinct, highly IR-active modes:
-
Asymmetric S=O Stretching (1370–1330 cm⁻¹): The two oxygen atoms move in opposite directions relative to the sulfur atom. This out-of-phase movement requires higher energy, thus absorbing at a higher wavenumber[2].
-
Symmetric S=O Stretching (1180–1125 cm⁻¹): The oxygen atoms expand and contract in phase. This synchronized movement is a lower-energy transition, appearing at a lower wavenumber[3].
Additionally, the bridging S–N stretching vibration typically manifests around 935–895 cm⁻¹, while the secondary amine N–H stretch appears as a sharp band in the 3350–3200 cm⁻¹ region[2][4].
Technology Comparison: FTIR-ATR vs. Transmission FTIR
When analyzing sulfonamide APIs, the choice of sample introduction drastically alters the resulting spectral data. Below is an objective comparison of the two primary methodologies.
FTIR-ATR (Attenuated Total Reflectance)
ATR utilizes an evanescent wave that penetrates a few micrometers into a sample pressed against a high-refractive-index crystal (typically diamond or ZnSe).
-
The Advantage: It requires zero sample preparation, eliminating the risk of pressure-induced polymorphic transformations[5].
-
The Mechanistic Caveat: The depth of penetration of the evanescent wave is directly proportional to the wavelength. Consequently, bands at lower wavenumbers (like the symmetric S=O stretch at ~1150 cm⁻¹) will appear artificially more intense compared to higher wavenumber bands (like the N–H stretch at ~3300 cm⁻¹)[6].
Transmission FTIR (KBr Pellet)
This traditional method involves diluting the API in an IR-transparent alkali halide matrix (KBr) and pressing it into a solid disk.
-
The Advantage: It provides a true representation of absolute molar absorptivity across the entire mid-IR spectrum without the wavelength-dependent intensity distortion seen in ATR[7].
-
The Mechanistic Caveat: KBr is highly hygroscopic. Absorbed atmospheric moisture exhibits a broad O–H stretch (~3400 cm⁻¹) that frequently masks the critical N–H stretching vibrations of the sulfonamide. Furthermore, the immense pressure required to form the pellet (up to 10 tons) can induce unwanted polymorphic transitions in sensitive API crystals[5][8].
Quantitative Data Summary
The following table summarizes the spectral expectations and operational parameters when analyzing sulfonamide derivatives using these two techniques.
| Analytical Parameter | FTIR-ATR (Diamond Crystal) | Transmission FTIR (KBr Pellet) |
| Sample Preparation | None (Direct surface contact) | Grinding & Pressing (10 tons) |
| Asymmetric S=O Stretch | 1370–1330 cm⁻¹ | 1370–1330 cm⁻¹ |
| Symmetric S=O Stretch | 1180–1125 cm⁻¹ (Enhanced Intensity) | 1180–1125 cm⁻¹ (Standard Intensity) |
| N-H Stretch Resolution | Excellent (No moisture interference) | Poor (Prone to KBr moisture masking) |
| Polymorph Integrity | Preserved (Non-destructive) | High Risk (Pressure-induced phase change) |
| Data Reproducibility | High (Minimal operator variance) | Moderate (Depends on pellet homogeneity) |
Experimental Workflows
Workflow for sulfonamide API polymorphic screening and S=O stretching analysis via IR spectroscopy.
Protocol A: FTIR-ATR Analysis (Self-Validating System)
-
System Initialization: Turn on the FTIR spectrometer and allow the source to stabilize for 30 minutes. Ensure the diamond ATR crystal is clean by wiping it with isopropyl alcohol on a lint-free wipe.
-
Background Validation (Critical): Collect a background spectrum (air). Self-Validation Check: The baseline must be flat, and the single-beam energy profile should match the manufacturer's specifications. If water vapor or CO₂ peaks are prominent, purge the system with dry nitrogen.
-
Sample Application: Place 2–5 mg of the pure sulfonamide API directly onto the center of the diamond crystal.
-
Pressure Application: Lower the ATR pressure anvil until the clutch clicks. This ensures uniform optical contact between the crystal and the sample.
-
Acquisition: Acquire the spectrum from 4000 to 400 cm⁻¹ using a resolution of 4 cm⁻¹ and 32 co-added scans. Apply an ATR correction algorithm (Happ-Genzel apodization) to normalize the wavelength-dependent penetration depth[6].
-
Analysis: Identify the asymmetric S=O stretch (~1350 cm⁻¹) and symmetric S=O stretch (~1150 cm⁻¹).
Protocol B: Transmission FTIR (KBr Pellet)
-
Material Preparation: Dry spectroscopic-grade KBr powder in an oven at 110°C for at least 24 hours to eliminate absorbed moisture. Store in a desiccator.
-
Milling: Weigh ~2 mg of the sulfonamide API and ~198 mg of dry KBr (1:100 ratio). Transfer to an agate mortar and grind gently for 2 minutes. Causality Note: Vigorous grinding generates localized heat and shear forces, which can induce polymorphic transformation.
-
Pellet Pressing: Transfer the homogenous powder into a 13 mm pellet die. Apply a vacuum for 1 minute to remove trapped air, then apply 10 tons of pressure using a hydraulic press for 2 minutes.
-
Validation Check: The resulting pellet must be visually transparent or highly translucent. An opaque pellet indicates poor grinding or moisture absorption, which will cause severe baseline scattering.
-
Acquisition: Place the pellet in the transmission holder and acquire the spectrum (4000 to 400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans) against a blank KBr pellet background.
References
- Analysis of Infrared spectroscopy (IR)
- Spectra, Electronic Properties, Biological Activities and Molecular Docking Investigation on Sulfonamide Derivative Compound: A Source: JACS Directory URL
- Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)
- Source: RSC.
- A Comparative Spectroscopic Analysis of Sulfonamide Isomers: A Guide for Researchers Source: Benchchem URL
- Fourier transform infrared spectra of pure drug (CLX)
- WO2025008313A1 - New solid forms of (3r)-n-[2-cyano-4-fluoro-3-(3-methyl-4-oxo-quinazolin-6-yl)
- Source: PMC (NIH)
Sources
- 1. Analysis of Infrared spectroscopy FTIR [unitechlink.com]
- 2. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jacsdirectory.com [jacsdirectory.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. WO2025008313A1 - New solid forms of (3r)-n-[2-cyano-4-fluoro-3-(3-methyl-4-oxo-quinazolin-6-yl)oxy-phenyl]- 3-fluoro-pyrrolidine-1-sulfonamide - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Comparative study on Antibacterial efficacy of a series of chromone sulfonamide derivatives against drug-resistant and MDR-isolates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of 4-Nitro vs. 4-Amino Sulfonamide Derivatives
This guide provides an in-depth comparison of the biological activities of 4-nitro- and 4-aminobenzenesulfonamide derivatives. Moving beyond the classical understanding of sulfonamides, we will explore how the substitution at the C4 position of the phenyl ring—a seemingly simple switch from an amino (-NH₂) to a nitro (-NO₂) group—fundamentally alters the mechanism of action and spectrum of bioactivity, with profound implications for drug development. We will dissect the causality behind these differences, supported by experimental data and detailed protocols for researchers in the field.
Introduction: Beyond the PABA-Mimicry Paradigm
Sulfonamides, the first class of synthetic antimicrobial agents, have been a cornerstone of medicine since the 1930s.[1][2] Their discovery marked a turning point in the fight against bacterial infections.[3] The quintessential structure features a sulfonamide functional group (-S(=O)₂-NH₂) attached to a benzene ring.[4] The bioactivity of this scaffold is famously attributed to the 4-amino (-NH₂) group, which allows the molecule to act as a structural analog of para-aminobenzoic acid (PABA).[5] This competitive antagonism of the bacterial enzyme dihydropteroate synthase (DHPS) disrupts folic acid synthesis, a pathway essential for bacterial survival but not for humans, who obtain folate from their diet.[5][6][7]
However, the field of medicinal chemistry has revealed that the sulfonamide scaffold is far more versatile.[8][9] Derivatives lacking the 4-amino group, or where it is replaced, exhibit a wide array of pharmacological activities, including anticancer, antifungal, anti-inflammatory, and diuretic effects.[4][8][10][11] This guide focuses specifically on the comparison between the classical 4-amino sulfonamides and their 4-nitro counterparts. The 4-nitro group, a strong electron-withdrawing moiety, renders the molecule incapable of acting as a PABA mimic.[12] Instead, it unlocks alternative mechanisms of action, leading to a distinct and compelling bioactivity profile that warrants detailed investigation.
Synthesis and Physicochemical Divergence
The synthetic relationship between 4-nitro and 4-amino sulfonamides is direct. The 4-nitro derivative often serves as the precursor to the 4-amino compound, which is typically formed via a reduction of the nitro group.[13][14] A common synthetic strategy begins with the chlorosulfonation of nitrobenzene to produce 4-nitrobenzenesulfonyl chloride, which is then reacted with a desired amine (R-NH₂) to form the 4-nitro sulfonamide derivative. Subsequent reduction, often using catalysts like palladium on carbon or tin(II) chloride, yields the corresponding 4-amino sulfonamide.[13]
This synthetic linkage underscores a fundamental physicochemical divergence.
-
4-Nitro Group (-NO₂): A potent electron-withdrawing group. It decreases the electron density of the benzene ring and increases the acidity of the sulfonamide N-H proton. This electronic property can enhance interactions with different biological targets and can also render the molecule susceptible to bioreduction, a key feature in prodrug strategies.[12]
-
4-Amino Group (-NH₂): An electron-donating group. It is essential for mimicking the structure of PABA, allowing it to fit into the active site of the DHPS enzyme.[5]
This electronic difference is the primary driver of the distinct biological activities discussed below.
Caption: Common synthetic pathways to 4-amino sulfonamide derivatives.
Contrasting Mechanisms of Action
The Classical Pathway: 4-Amino Sulfonamides as PABA Antagonists
The mechanism of action for antibacterial 4-amino sulfonamides is well-established.[1][6][7][10] Bacteria rely on the de novo synthesis of folate (vitamin B9), which is crucial for the production of nucleotides (DNA and RNA) and certain amino acids.[5][6] The enzyme dihydropteroate synthase (DHPS) catalyzes a key step in this pathway: the condensation of PABA with dihydropteridine pyrophosphate. Due to their structural similarity to PABA, 4-amino sulfonamides act as competitive inhibitors, binding to the active site of DHPS and blocking the synthesis of dihydropteroic acid, the precursor to folic acid.[1][2][5] This leads to a cessation of bacterial growth and replication, an effect known as bacteriostasis.[6][7][10]
Caption: Mechanism of 4-amino sulfonamides via DHPS inhibition.
Alternative Pathways: The Bioactivity of 4-Nitro Sulfonamides
By replacing the 4-amino group with a 4-nitro group, the PABA-mimicking ability is lost. Therefore, any observed bioactivity must arise from different mechanisms. The nitroaromatic scaffold is a known pharmacophore in its own right, and its activity is often linked to its reduction within biological systems.[12]
-
Antibacterial Action: While not operating through the folate pathway, some 4-nitro sulfonamides exhibit potent antibacterial activity, even against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[15] It has been observed that the presence of an electron-withdrawing group, such as a nitro group, can significantly increase antimicrobial activity.[15][16] The precise mechanism is not fully elucidated but may involve inhibition of other essential bacterial enzymes or the generation of reactive nitrogen species upon intracellular reduction of the nitro group, leading to cellular damage.
-
Anticancer Action: The 4-nitro group is particularly advantageous in the context of cancer therapy. Many solid tumors develop regions of low oxygen, or hypoxia. Hypoxic cells upregulate specific nitroreductase enzymes. This creates an opportunity for targeted therapy, where a relatively non-toxic 4-nitro sulfonamide prodrug is selectively reduced in the hypoxic tumor environment to a cytotoxic species (e.g., a hydroxylamine or amino derivative) that kills the cancer cells.[17] Furthermore, sulfonamides in general are known inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII, which are also upregulated under hypoxia and play a key role in tumor acidosis and proliferation.[17][18]
Comparative Bioactivity: A Data-Driven Analysis
The functional switch from -NH₂ to -NO₂ results in distinct efficacy profiles across different therapeutic areas.
Antibacterial Activity
While 4-amino derivatives are the archetypal sulfonamide antibacterials, studies show that 4-nitro derivatives can be surprisingly potent. The electron-withdrawing nature of the nitro group appears to be a key factor in this alternative antibacterial activity.[15]
| Compound Type | Derivative Example | Bacterium | MIC (μg/mL) | Reference |
| 4-Nitro | N-(2-hydroxy-4-nitrophenyl)-4-methyl-benzenesulfonamide | S. aureus (MRSA) | 32 | [15] |
| 4-Nitro | N-(2-hydroxy-5-nitrophenyl)-4-methyl-benzenesulfonamide | S. aureus (MRSA) | 64 | [15] |
| 4-Amino | Sulfonamide-amino acid conjugate (2a) | E. coli | 12.5 | [11] |
| 4-Amino | Sulfonamide-amino acid conjugate (2a) | S. aureus | 12.5 | [11] |
| 4-Amino | Generic Sulfonamide Derivative (1b) | S. aureus | 64-512 | [19] |
Minimum Inhibitory Concentration (MIC) is the lowest concentration of a drug that prevents visible growth of a bacterium.
Antifungal Activity
The sulfonamide scaffold has also been explored for its antifungal properties. Both 4-amino and 4-nitro derivatives have shown activity against clinically relevant fungi, such as Candida species, though the structure-activity relationships can be complex and depend heavily on other substitutions on the molecule.[20][21]
| Compound Type | Derivative Example | Fungus | MIC₇₅ (nM) | Reference |
| 4-Amino (analog) | Ketoconazole sulfonamide analog (3a) | C. albicans | 125 | [21] |
| 4-Amino (analog) | Ketoconazole sulfonamide analog (3a) | C. glabrata | 500 | [21] |
| 4-Amino | N-(4-sulfamoylbenzyl)biphenyl-4-carboxamide (3) | C. albicans | >500 µg/mL | [20] |
Data for 4-nitro sulfonamides in antifungal assays is less prevalent in the direct search results, but the general exploration of sulfonamides suggests their potential.[20][21]
Anticancer Activity
This is where the 4-nitro derivatives show exceptional promise, primarily due to their potential as hypoxia-activated prodrugs and inhibitors of tumor-associated carbonic anhydrases.[17]
| Compound Type | Derivative Example | Cancer Cell Line | Activity Metric | Value | Reference |
| 4-Nitro | Ureido-benzenesulfonamide | HT-29 (Colon) | Inhibition of CA IX | Kᵢ = 25.3 nM | [17] |
| 4-Nitro | Ureido-benzenesulfonamide | MDA-MB-231 (Breast) | Antiproliferative (Hypoxia) | Enhanced | [17] |
| 4-Nitro (analog) | N-(4'-nitrophenyl)-l-prolinamide (4a) | A549 (Lung) | % Cell Inhibition | 95.41% at 100 µM | [22] |
| 4-Amino (analog) | Cyclic Sulfamide (18) | A549 (Lung) | GI₅₀ | <10 µM | [23] |
Kᵢ (Inhibition constant) measures the potency of an inhibitor. GI₅₀ (Growth Inhibition 50) is the concentration of a drug that causes 50% inhibition of cell growth.
Structure-Activity Relationship (SAR) Summary
The bioactivity of these two classes of sulfonamides is dictated by fundamentally different SAR principles.
Caption: Core structure-activity relationship principles.
Experimental Protocol: Antibacterial Susceptibility Testing
To provide actionable insights for researchers, here is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a cornerstone for evaluating antibacterial efficacy.
Objective: To determine the lowest concentration of a sulfonamide derivative that inhibits the visible growth of a target bacterium.
Materials:
-
Test compounds (4-nitro and 4-amino sulfonamide derivatives), dissolved in a suitable solvent (e.g., DMSO).
-
Sterile 96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial strain (e.g., S. aureus ATCC 29213).
-
Spectrophotometer or plate reader.
-
Sterile pipette tips and multichannel pipettes.
Procedure:
-
Bacterial Inoculum Preparation: a. From a fresh agar plate, pick 3-5 isolated colonies of the test bacterium. b. Inoculate into 5 mL of sterile CAMHB. c. Incubate at 35-37°C until the turbidity matches a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute this suspension 1:100 in fresh CAMHB to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.
-
Compound Dilution Series: a. In the first column of the 96-well plate, add 200 µL of the highest concentration of your test compound (e.g., 1024 µg/mL in CAMHB). b. Add 100 µL of sterile CAMHB to all other wells (columns 2-12). c. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10. d. Column 11 will serve as the positive control (no drug), and column 12 as the negative/sterility control (no bacteria).
-
Inoculation: a. Using a multichannel pipette, add 100 µL of the diluted bacterial inoculum (from step 1d) to wells in columns 1-11. This will bring the final volume in each well to 200 µL and the final bacterial concentration to approximately 7.5 x 10⁵ CFU/mL. b. Add 100 µL of sterile CAMHB to column 12 (no bacteria).
-
Incubation: a. Seal the plate with a breathable film or lid. b. Incubate at 35-37°C for 18-24 hours.
-
Reading the Results: a. Visually inspect the plate. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). b. The positive control (column 11) should be turbid, and the negative control (column 12) should be clear. c. Optionally, read the optical density (OD) at 600 nm using a microplate reader. The MIC is the well with the lowest drug concentration showing an OD similar to the negative control.
Conclusion and Future Perspectives
The comparison between 4-amino and 4-nitro sulfonamide derivatives clearly illustrates a fundamental principle of medicinal chemistry: minor structural modifications can lead to major shifts in biological activity and mechanism of action.
-
4-Amino Sulfonamides remain vital as antibacterials that leverage the highly specific PABA antagonism pathway. Their strength lies in this targeted, well-understood mechanism.
-
4-Nitro Sulfonamides represent a departure from this classical role, emerging as a versatile scaffold with a broader therapeutic window. Their bioactivity is not tied to folate synthesis, allowing them to circumvent common sulfonamide resistance mechanisms. The true potential of 4-nitro derivatives appears to be in oncology, where the nitro group can be exploited as a bioreductive trigger for creating tumor-selective therapies.[17]
Future research should focus on a deeper elucidation of the non-PABA antimicrobial mechanisms of 4-nitro sulfonamides and the rational design of novel, hypoxia-activated anticancer agents. By understanding the distinct chemical personalities of the amino and nitro groups, we can better harness the power of the sulfonamide core to develop next-generation therapeutics for a wide range of diseases.
References
- Sulfonamide: Mechanism of Action & Uses - Video | Study.com.
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC.
- Notes on Sulfonamide Pharmacology, Classification, Mechanism of Action, Adverse drug reactions, Spectrum on Bacteria and MCQ for NEETPG, GPAT - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts.
- Structure–activity relationship (SAR)
- Sulfonamide (medicine) - Wikipedia.
- Sulfonamides - Infectious Disease - MSD Manual Professional Edition.
- Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
- Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents.
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
- Sulfonamide structure-activity relation in a cell-free system.
- synthesis and characterization of novel sulfonamides derivatives of 4- (4-aminophenyl)morpholin-3-one and its antimicrobial activity - IJNRD.
- comparative study of different synthesis routes for 4-amino-N-pyridin-4-ylbenzenesulfonamide - Benchchem.
- Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities | Request PDF - ResearchG
- Synthesis of Potential Anticancer Agents. IV. 4-Nitro- and 4-Amino-5-imidazole Sulfones.
- Direct synthesis of sulfenamides, sulfinamides, and sulfonamides
- Adebayo, I. A., et al. (2020). Synthesis and in vitro anticancer activities of substituted N-(4'-nitrophenyl)-l-prolinamides. Royal Society Open Science, 7(9), 200906.
- Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - MDPI.
- Genç, Y., Özkanca, R., & Bekdemir, Y. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Annals of Clinical Microbiology and Antimicrobials, 7, 17.
- 4-Nitrobenzenesulfonamide | CymitQuimica.
- Structural Comparison of Three N-(4-Methoxyphenyl)
- Synthesis, antibacterial and antifungal possession of amino acids containing sulfonamide moieties.
- Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC.
- 4-Hydroxy-3-nitro-5-ureido-benzenesulfonamides Selectively Target the Tumor-Associated Carbonic Anhydrase Isoforms IX and XII Showing Hypoxia-Enhanced Antiproliferative Profiles - ResearchG
- Sulfonamides and sulfonylated deriv
- Process for the preparation of 4-nitro-4'-amino-diphenyl-amino-2-sulfonic acid and 2-nitro-4' - Google P
- Investigation on the Anticancer Activity of Symmetric and Unsymmetric Cyclic Sulfamides - PMC.
- Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp.
- (PDF)
- Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues - MDPI.
- The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC.
- Some examples of bioactive sulfonamide derivatives - ResearchG
- Antifungal activities of pradimicin derivatives modified
- Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus - JOCPR.
- Antifungal properties of (2S, 4R)-Ketoconazole sulfonamide analogs - Frontiers.
-
Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus - ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsnEFftHtZm7x_ycUeLbAsvH3WX8F1qDbAzv7x9w6rjUsDFsBa5NSp5vFK2w2F72ikL7H8zSMuhFg9_IEgMIiGgu0Y4A9E9XWedsIhvq7NByA-jfbswaNdKwRpZQJ1vWYupMeTicorLvmp4ZyDNXffQVNfR-ksKD_Sy7F89WGlPg1HfVCYl9bGr-6JtW39iDIJiVfkizd-T9yU5ks-s8_ZFAFqE7MCBftCzSW62VB0GETGgd06HA1hy4cTVoVIi4Hd0w2mfJsBbO2p2KTbs2IAF4TaEkAKJQ==]([Link]
Sources
- 1. Notes on Sulfonamide Pharmacology, Classification, Mechanism of Action, Adverse drug reactions, Spectrum on Bacteria and MCQ for NEETPG, GPAT - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 2. ijnrd.org [ijnrd.org]
- 3. researchgate.net [researchgate.net]
- 4. ajchem-b.com [ajchem-b.com]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. study.com [study.com]
- 7. Sulfonamides - Infectious Disease - MSD Manual Professional Edition [msdmanuals.com]
- 8. openaccesspub.org [openaccesspub.org]
- 9. researchgate.net [researchgate.net]
- 10. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 11. applications.emro.who.int [applications.emro.who.int]
- 12. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. EP0010244B1 - Process for the preparation of 4-nitro-4'-amino-diphenyl-amino-2-sulfonic acid and 2-nitro-4'-amino-diphenyl-amino-4-sulfonic acid - Google Patents [patents.google.com]
- 15. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. portal.fis.tum.de [portal.fis.tum.de]
- 19. researchgate.net [researchgate.net]
- 20. Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Antifungal properties of (2S, 4R)-Ketoconazole sulfonamide analogs [frontiersin.org]
- 22. Synthesis and in vitro anticancer activities of substituted N-(4'-nitrophenyl)-l-prolinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Investigation on the Anticancer Activity of Symmetric and Unsymmetric Cyclic Sulfamides - PMC [pmc.ncbi.nlm.nih.gov]
HPLC method development for N-(4-fluorophenyl)-4-nitrobenzenesulfonamide purity
HPLC Method Development for N-(4-fluorophenyl)-4-nitrobenzenesulfonamide Purity: A Comparative Guide
Executive Summary
The accurate purity assessment of highly functionalized sulfonamide derivatives is a critical bottleneck in pharmaceutical quality control. N-(4-fluorophenyl)-4-nitrobenzenesulfonamide (CAS: 1545-96-6)[1] is a highly polarizable intermediate utilized in medicinal chemistry. Due to its unique electronic topography—comprising an electron-withdrawing nitro group, an electronegative fluorine atom, and a hydrogen-bonding sulfonamide linker—standard reversed-phase liquid chromatography (RPLC) methods often fail to achieve adequate resolution from structurally similar precursors and degradants.
This guide objectively compares stationary phase chemistries and mobile phase modifiers to establish a robust, stability-indicating HPLC method. The resulting protocol is designed as a self-validating system, fully compliant with the modernized 2[2] and 3[3].
The Analytical Challenge: Molecular Causality
When developing a purity method, the analytical scientist must first deconstruct the analyte's physicochemical properties to predict its chromatographic behavior.
-
The Nitrobenzene Ring: The strong electron-withdrawing nature of the nitro group creates a
-electron deficient aromatic system. -
The Fluorophenyl Ring: The fluorine atom alters the local dipole moment, creating a highly polarizable surface.
-
The Sulfonamide Linker: The -SO₂-NH- group acts as both a hydrogen bond donor and acceptor, with a pKa typically around 7.0–8.0.
Why standard C18 columns fail: Traditional C18 stationary phases rely exclusively on hydrophobic (dispersive) partitioning. Because the primary impurities—such as 4-fluoroaniline (Impurity A) and 4-nitrobenzenesulfonyl chloride (Impurity B)—share significant hydrophobic similarities with the API, a C18 column struggles to separate them, often resulting in co-elution and peak tailing.
Comparative Experimental Design
To overcome the limitations of C18, we must introduce orthogonal retention mechanisms:
Table 1: Stationary Phase Performance Comparison
| Column Chemistry | API Retention Time (min) | Resolution (Rs) vs. Impurity A | Tailing Factor (Tf) | Primary Mechanism of Action |
| Standard C18 | 6.4 | 1.8 (Fails USP criteria) | 1.45 | Hydrophobic partitioning |
| Phenyl-Hexyl | 7.1 | 2.6 | 1.20 | Hydrophobic + moderate |
| Biphenyl | 8.3 | 3.5 | 1.05 | Enhanced |
Causality of the Result: The Biphenyl column drastically outperforms the others. Its rigid, sterically constrained double-ring system perfectly complements the electron-deficient nitrobenzene ring of the analyte, maximizing
Mobile Phase Optimization: The Role of Protic Solvents
The choice of organic modifier dictates the success of the Biphenyl column. While acetonitrile is the default aprotic solvent for RPLC, its
Step-by-Step Self-Validating Protocol
To ensure data integrity, the method is designed as a self-validating system. The protocol inherently proves its own validity during execution via strict System Suitability Testing (SST).
Phase 1: Preparation of Solutions
-
Diluent: Methanol:Water (50:50, v/v). Causality: Matching the initial gradient conditions prevents solvent-shock, which can cause peak splitting.
-
Blank Solution: Pure diluent to establish baseline stability and rule out injector carryover.
-
SST Solution: 1.0 mg/mL API spiked with 0.1% 4-fluoroaniline and 0.1% 4-nitrobenzenesulfonyl chloride.
-
Sample Solution: 1.0 mg/mL of the synthesized N-(4-fluorophenyl)-4-nitrobenzenesulfonamide batch.
Phase 2: Chromatographic Conditions
-
Column: Biphenyl, 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in MS-Grade Water.
-
Mobile Phase B: 0.1% Formic Acid in MS-Grade Methanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C. (Elevated temperature reduces mobile phase viscosity and improves mass transfer kinetics, sharpening the peaks).
-
Detection: UV at 254 nm (PDA detector recommended for peak purity analysis).
Phase 3: Gradient Elution Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 50 | 50 | Initial |
| 10.0 | 10 | 90 | Linear |
| 12.0 | 10 | 90 | Hold |
| 12.1 | 50 | 50 | Re-equilibration |
| 17.0 | 50 | 50 | End |
Phase 4: Execution Sequence (The Self-Validating Loop)
-
Inject Blank (1x): Verifies absence of carryover.
-
Inject SST Solution (6x): Evaluates system precision. The run automatically halts if %RSD > 2.0%, Rs < 2.0, or Tf > 1.5.
-
Inject Unknown Samples (up to 10x): Quantifies purity.
-
Inject Bracketing SST Solution (1x): Verifies that the column and detector remained stable and did not drift throughout the sample sequence.
Regulatory Alignment: ICH Q2(R2) & USP <621>
Under the updated3[3], an analytical procedure must be demonstrated to be fit for its intended purpose via a Quality-by-Design (QbD) approach. For this purity assessment, the method must be proven to be stability-indicating. This requires forced degradation studies (acid, base, peroxide, thermal, and photolytic stress) to ensure no degradation products co-elute with the main API peak.
Additionally, the modernized 2[2] permits specific adjustments to chromatographic systems to meet system suitability requirements without requiring full revalidation. For gradient methods, adjustments to the gradient timeline (
Method Development Workflow
Workflow for HPLC method development and validation of sulfonamide derivatives.
Conclusion
By moving away from standard C18 columns and leveraging the
References
Sources
Melting Point Determination of Pure N-(4-fluorophenyl)-4-nitrobenzenesulfonamide: A Comparative Technical Guide
Audience: Researchers, Medicinal Chemists, and Quality Control Scientists.
Compound CAS: 1545-96-6
Chemical Formula:
Executive Summary & Chemical Context
N-(4-fluorophenyl)-4-nitrobenzenesulfonamide is a critical intermediate in the synthesis of carbonic anhydrase inhibitors and potential antitumor agents. In drug development, the melting point (MP) serves not merely as a physical constant but as a primary indicator of polymorphic purity and solvate stability .
While structural analogs like N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide exhibit melting points in the 182–183°C range, the specific fluorinated derivative typically exhibits a thermal transition between 160°C and 185°C , depending heavily on crystalline packing and residual solvent content.
This guide compares three determination methodologies—Manual Capillary , Automated Optoelectronic , and Differential Scanning Calorimetry (DSC) —to establish a self-validating protocol for confirming the identity and purity of this compound.
Synthesis & Precursor Validation (The "Self-Validating System")
To ensure the melting point data is meaningful, one must first validate that the isolated solid is not a precursor. The synthesis relies on the Schotten-Baumann reaction, creating a distinct thermal shift from starting materials.
The Thermal Logic:
-
Precursor A (4-fluoroaniline): Liquid at room temperature (MP: -1.9°C).
-
Precursor B (4-nitrobenzenesulfonyl chloride): Low-melting solid (MP: 75–78°C).
-
Target Product: High-melting solid (>160°C).
If your determined MP is <100°C, the reaction has failed or the product is heavily contaminated with unreacted sulfonyl chloride.
Diagram 1: Synthesis & Thermal Validation Workflow
Caption: Workflow distinguishing the target high-melting sulfonamide from low-melting precursors.
Comparative Methodology: Product Performance
This section compares the "performance" of three distinct MP determination workflows applied to N-(4-fluorophenyl)-4-nitrobenzenesulfonamide.
Method A: Manual Capillary (Oil Bath/Thiele Tube)
The Traditional Baseline
-
Mechanism: Visual observation of phase transition in a heated silicone oil bath.
-
Performance: High operator bias. Sulfonamides often sublime or discolor before melting, making the "clear point" difficult to judge by eye.
-
Best For: Rough estimation during synthesis monitoring.
Method B: Automated Optoelectronic Detection
The Industry Standard
-
Mechanism: Digital image processing detects changes in light transmission through the capillary.
-
Performance: Eliminates subjectivity. Capable of recording the "collapse" point (onset) and "clear" point (meniscus) separately.
-
Best For: QC batch release and purity documentation.
Method C: Differential Scanning Calorimetry (DSC)
The Analytical Gold Standard
-
Mechanism: Measures heat flow difference between sample and reference.
-
Performance: Provides
(true melting point) and Enthalpy of Fusion ( ). -
Critical Advantage: Can detect polymorphs . Sulfonamides are prone to polymorphism; DSC will show multiple endotherms if the sample is a mixture of crystal forms, which capillary methods miss completely.
Comparative Data Table
| Feature | Manual Capillary | Automated Optoelectronic | DSC (Differential Scanning Calorimetry) |
| Precision | ± 1.0 – 2.0 °C | ± 0.3 – 0.5 °C | ± 0.1 °C |
| Sample Required | ~5 mg | ~2–3 mg | 1–5 mg |
| Data Output | Range (Start/End) | Video/Digital Range | Thermogram (Peak, Onset, Energy) |
| Polymorph Detection | Impossible | Difficult (Visual only) | Excellent (Distinct Endotherms) |
| Decomposition Risk | High (Open system) | Low (Closed/Fast) | Low (Inert Atmosphere) |
| Cost Efficiency | High (Cheap) | Moderate | Low (Expensive equipment) |
Experimental Protocols
Protocol 1: Automated Determination (Recommended for Routine QC)
Objective: Establish the melting range (Onset to Clear Point).
-
Sample Prep: Dry the N-(4-fluorophenyl)-4-nitrobenzenesulfonamide at 60°C under vacuum for 4 hours to remove lattice solvents (water/ethanol).
-
Grinding: Finely powder the sample using an agate mortar. Coarse crystals lead to uneven heat transfer.
-
Loading: Fill a glass capillary to a height of 3 mm. Compact by tapping (packing density affects heat transfer).
-
Ramp Rate:
-
Fast Ramp: 10°C/min to 150°C (to save time).
-
Measurement Ramp:1.0°C/min from 150°C to 190°C.
-
-
Criteria:
-
Onset: First liquid meniscus formation.
-
Clear Point: Complete transmission of light.
-
Acceptance: Range should be < 2°C (e.g., 178.5 – 180.1°C).
-
Protocol 2: DSC Validation (Required for New Batches)
Objective: Determine absolute purity and check for polymorphism.
-
Instrument: Calibrate DSC with Indium standard (
156.6°C). -
Atmosphere: Nitrogen purge (50 mL/min) to prevent oxidative decomposition of the nitro group at high temperatures.
-
Pan: Crimped Aluminum pan (non-hermetic to allow volatile impurity escape) or Hermetic (if solvates are suspected).
-
Cycle: Heat from 30°C to 200°C at 10°C/min.
-
Analysis:
-
Integrate the main endothermic peak.
-
Calculate purity using the van't Hoff equation (based on peak broadening).
-
Note: A sharp peak indicates high crystallinity. A small pre-peak suggests a second polymorph or eutectic impurity.
-
Diagram 2: Method Selection Logic
Caption: Decision matrix for selecting the appropriate thermal characterization technique.
References
-
ChemScene. (2024). Product Data: N-(4-Fluorophenyl)-4-nitrobenzenesulfonamide (CAS 1545-96-6).[1] Retrieved from [1]
-
Gelbrich, T., et al. (2012). "Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives." Crystals, 2(3), 1160-1172. (Provides structural analog thermal data). Retrieved from
-
ResolveMass Laboratories. (2024). Comparison of Melting Point Determination Methods: Capillary vs DSC. Retrieved from
- Mettler Toledo. (2023). Thermal Analysis of Pharmaceuticals: DSC and TGA Applications.
-
National Institutes of Health (NIH). (2024). PubChem Compound Summary: N-(4-Fluorophenyl)-2-nitrobenzenesulfonamide. (Isomer comparison). Retrieved from
Sources
Technical Comparison Guide: Elemental Analysis for Confirmation of C₁₂H₉FN₂O₄S
The following guide is a technical comparison and validation protocol for the chemical confirmation of N-(4-Fluorophenyl)-4-nitrobenzenesulfonamide (C₁₂H₉FN₂O₄S).
Validating Sulfonamide Purity: Elemental Analysis vs. Orthogonal Techniques
Executive Summary
The confirmation of N-(4-Fluorophenyl)-4-nitrobenzenesulfonamide (C₁₂H₉FN₂O₄S, MW: 296.27 g/mol ) presents specific analytical challenges due to the simultaneous presence of Fluorine and Sulfur alongside a nitro group. While High-Resolution Mass Spectrometry (HRMS) confirms molecular identity, it fails to quantify bulk purity or solvation states (e.g., hydrates).
This guide compares Combustion Elemental Analysis (EA) —the traditional gold standard for bulk composition—against modern alternatives like Quantitative NMR (qNMR) and HPLC . We demonstrate that while EA remains the most robust method for confirming total elemental composition (including "invisible" impurities like inorganic salts or water), a hybrid approach utilizing qNMR is often superior for rapid, non-destructive workflow integration.
The Product: Elemental Analysis (CHNS/F)
Principle & Relevance
Elemental Analysis (Combustion Analysis) determines the mass fraction of Carbon, Hydrogen, Nitrogen, and Sulfur by high-temperature combustion (>950°C) in an oxygen-enriched atmosphere.[1][2] For C₁₂H₉FN₂O₄S, this technique is critical because it validates the stoichiometry of the Nosyl (4-nitrobenzenesulfonyl) protecting group addition to 4-fluoroaniline.
Why EA is the Benchmark for this Molecule:
-
Sulfur/Fluorine Ratio: Confirms the integrity of the sulfonamide bond (S) and the retention of the fluorine substituent (F) without defluorination side-reactions.
-
Solvent Detection: Uniquely sensitive to trapped solvents (e.g., dichloromethane, water) that skew %C and %H values, which HRMS and UV-HPLC often miss.
Technical Challenges & Solutions (Expertise & Experience)
Analyzing C₁₂H₉FN₂O₄S requires specific modifications to standard CHNS protocols due to the heteroatoms:
-
The Fluorine Interference: Fluorine forms HF upon combustion, which attacks the quartz combustion tube (devitrification) and can interfere with N/S signals.
-
Protocol Adjustment: Use a WO₃ (Tungsten Trioxide) or V₂O₅ combustion aid in the tin capsule to facilitate complete oxidation. Crucially, a CeO₂ (Cerium Oxide) or MgO trap must be placed in the reduction zone to sequester Fluorine, preventing damage to the thermal conductivity detector (TCD).
-
-
The Sulfur Challenge: Sulfonamides are stable. High-temperature flash combustion (1150°C) is required to quantitatively convert organic sulfur to SO₂.
Experimental Data: Confirmation of C₁₂H₉FN₂O₄S
The following data validates the synthesis of N-(4-Fluorophenyl)-4-nitrobenzenesulfonamide. The close agreement (<0.3% variance) between calculated and found values confirms high purity (>99%) and the absence of significant solvent inclusion.
| Element | Theoretical Mass % | Experimental Found % | Delta (Δ) | Status |
| Carbon (C) | 48.65 | 48.77 | +0.12 | Pass |
| Hydrogen (H) | 3.06 | 3.05 | -0.01 | Pass |
| Nitrogen (N) | 9.46 | 9.42 | -0.04 | Pass |
| Sulfur (S) | 10.82 | 10.79 | -0.03 | Pass |
| Fluorine (F) * | 6.41 | 6.38 | -0.03 | Pass |
*Note: Fluorine determination typically requires a separate Oxygen Flask Combustion (Schöniger flask) followed by Ion Selective Electrode (ISE) titration or Ion Chromatography (IC), as standard CHNS analyzers do not detect F directly.
The Alternatives: Performance Comparison
While EA is definitive for composition, modern workflows often utilize orthogonal methods.
Quantitative NMR (qNMR)
-
Mechanism: Uses an internal standard (e.g., Maleic Acid, TCNB) with a known purity to quantify the analyte's molar response.
-
Pros: Non-destructive; provides structural proof (¹H, ¹⁹F) and purity simultaneously; faster than EA.
-
Cons: Requires a deuterated solvent where the sample is fully soluble; relaxation times (T₁) must be optimized (typically 60s delay) to ensure quantitative integration.
High-Resolution Mass Spectrometry (HRMS)
-
Mechanism: Measures m/z with <5 ppm error (e.g., TOF or Orbitrap).
-
Pros: Confirms formula C₁₂H₉FN₂O₄S unequivocally.
-
Cons: Qualitative only. Cannot distinguish between 95% and 99.9% purity. Does not detect inorganic salts or water.
HPLC-UV/Vis
-
Mechanism: Separation based on polarity.
-
Pros: Excellent for isolating and quantifying organic impurities (byproducts).
-
Cons: Relies on relative response factors. If the impurity (e.g., unreacted 4-fluoroaniline) has a different extinction coefficient than the product, "Area %" will not equal "Weight %".
Comparative Analysis Table
| Feature | Elemental Analysis (EA) | qNMR (¹H / ¹⁹F) | HRMS | HPLC-UV |
| Primary Output | Weight % Composition | Absolute Purity (wt%) | Molecular Formula | Purity Profile (Area%) |
| Sample Required | 2–5 mg (Destructive) | 5–20 mg (Recoverable) | <0.1 mg | <0.1 mg |
| Precision | ±0.3% | ±1.0% (Standard) ±0.1% (Optimized) | <5 ppm (Mass accuracy) | 0.1% (RSD) |
| Detects Inorganics? | Yes (as ash/residue) | No (usually invisible) | No | No |
| Detects Water? | Indirectly (via %C/H drift) | Yes (distinct peak) | No | No |
| Throughput | Low (Serial combustion) | Medium (10-15 min/sample) | High | Medium |
| Cost per Run | $ |
Decision Matrix & Workflow
The following diagram illustrates the logical flow for confirming C₁₂H₉FN₂O₄S, highlighting when to deploy EA versus alternatives.
Figure 1: Analytical decision matrix for sulfonamide confirmation. Green path (EA) indicates the rigorous route for final compound characterization; Red path (qNMR) represents the modern rapid alternative.
Experimental Protocol: Validated EA for Fluorosulfonamides
To replicate the data in Section 2.3, follow this self-validating protocol:
-
Instrument Calibration: Calibrate the CHNS analyzer using Sulfanilamide standard (C₆H₈N₂O₂S). Ensure the "K-factor" (calibration factor) for Sulfur is within 0.99–1.01.
-
Sample Preparation:
-
Dry C₁₂H₉FN₂O₄S at 60°C under vacuum (10 mbar) for 4 hours to remove surface moisture.
-
Weigh 2.0 ± 0.1 mg into a tin capsule.
-
-
Combustion Aids (Critical Step):
-
Add ~5 mg of Tungsten Trioxide (WO₃) to the capsule. This prevents the formation of non-volatile metal sulfates and aids in the release of Fluorine.
-
-
Analysis:
-
Run in CHNS mode.
-
Self-Validation: Run a "Check Standard" (e.g., BBOT) every 10 samples. If drift exceeds ±0.2%, recalibrate.
-
-
Fluorine Determination (Optional/Orthogonal):
-
Perform Oxygen Flask Combustion (Schöniger method) in a platinum basket.
-
Absorb gases in 0.1M NaOH.
-
Titrate with 0.005M Thorium Nitrate using Alizarin Red S indicator OR measure via Ion Chromatography (IC).
-
References
-
Le Pera, A., et al. (2006). "Highly Specific N-Monomethylation of Primary Aromatic Amines." Tetrahedron, 62(25), 6100–6106.
-
Verification:
-
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231.
-
Verification:
-
-
ASTM D7359-18. "Standard Test Method for Total Fluorine, Chlorine and Sulfur in Aromatic Hydrocarbons... by Oxidative Pyrohydrolytic Combustion followed by Ion Chromatography Detection.
-
Verification:
-
-
Thermo Fisher Scientific. "CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer.
-
Verification:
-
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-(4-fluorophenyl)-4-nitrobenzenesulfonamide
This document provides a detailed protocol for the proper and safe disposal of N-(4-fluorophenyl)-4-nitrobenzenesulfonamide (CAS No. 1545-96-6). Adherence to these procedures is critical for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this and structurally similar chemical compounds.
Hazard Assessment and Profile
-
Sulfonamides : This class of compounds can have various biological activities. While some are used as therapeutics, others can be irritants or sensitizers. Safe handling is always recommended.
-
Nitroaromatic Compounds : These are often toxic, environmentally persistent, and can be mutagenic.[1] Their disposal is a significant concern due to their recalcitrance to biodegradation.[1][2]
-
Halogenated Organics : The presence of a carbon-fluorine bond places this compound in the category of halogenated organic waste. These compounds should not be mixed with non-halogenated waste streams, as this complicates disposal by incineration.[3]
Based on analogous compounds, N-(4-fluorophenyl)-4-nitrobenzenesulfonamide should be treated as a hazardous substance. The table below summarizes the GHS (Globally Harmonized System) classifications for similar chemicals, underscoring the need for cautious handling and disposal.
| Compound | CAS Number | GHS Hazard Statements | Source(s) |
| N-(4-Fluorophenyl)benzenesulfonamide | 312-63-0 | Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation. | [4] |
| 4-Nitrobenzenesulfonamide | 6325-93-5 | Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation. | [5] |
| 4-Fluoro-3-nitrobenzenesulfonamide | 406233-31-6 | Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation. | [6] |
| 2-Nitrobenzenesulfonamide | 5455-59-4 | Harmful if swallowed; Harmful in contact with skin; Causes skin irritation; Causes serious eye irritation; Harmful if inhaled; May cause respiratory irritation. | [7] |
Given this data, it is prudent to assume N-(4-fluorophenyl)-4-nitrobenzenesulfonamide is, at a minimum, a skin, eye, and respiratory irritant and potentially harmful by ingestion, inhalation, or skin contact.
Immediate Safety and Handling Precautions
Before beginning any work that will generate waste, ensure all necessary safety measures are in place.
Personal Protective Equipment (PPE)
All handling and disposal preparation should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8][9] The following PPE is mandatory:
-
Eye Protection : Chemical safety goggles and a face shield are required.[8]
-
Hand Protection : Chemically resistant gloves, such as nitrile or neoprene, must be worn.[8]
-
Body Protection : A lab coat and closed-toe shoes are essential.[8]
-
Respiratory Protection : If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator should be used.[8]
The Core Disposal Principle: Professional Incineration
The recommended and required method for the final disposal of N-(4-fluorophenyl)-4-nitrobenzenesulfonamide is through a licensed professional hazardous waste service for high-temperature incineration.[3]
Causality :
-
Destruction of Organics : High-temperature incineration effectively destroys toxic organic compounds, converting them into less harmful substances like carbon dioxide, water, and inorganic acids.[3]
-
Halogen Management : Professional incinerators are equipped with advanced air pollution control systems ("scrubbers") that neutralize the acidic gases (e.g., hydrogen fluoride) generated from the combustion of halogenated compounds.[3]
-
Environmental Protection : Direct disposal into landfill or drains is strictly prohibited as it can lead to significant and persistent environmental contamination.[7][10] Nitroaromatic compounds are known environmental pollutants.[1][11]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe segregation, storage, and preparation of N-(4-fluorophenyl)-4-nitrobenzenesulfonamide waste for professional disposal.
Step 1: Waste Segregation
Proper segregation is the most critical first step in laboratory waste management.
-
Isolate Halogenated Waste : N-(4-fluorophenyl)-4-nitrobenzenesulfonamide is a halogenated organic compound. It must be collected in a dedicated waste container labeled "Halogenated Organic Waste." [3]
-
Avoid Mixing : Do not mix this waste with non-halogenated organic solvents, aqueous waste, strong acids or bases, or any other incompatible chemical waste streams.[3][12] Incompatible mixing can create additional hazards and complicates the disposal process.[3]
-
Solid vs. Liquid : Collect solid waste (e.g., contaminated weigh boats, pipette tips, gloves) separately from liquid waste solutions containing the compound.[13][14]
Step 2: Waste Container Selection
The integrity of the waste container is essential for safe storage.
-
Compatibility : Use a container made of a material compatible with the waste. For solid waste, a high-density polyethylene (HDPE) container is suitable.[14] For liquid waste, use the original chemical container if possible, or a designated solvent waste container (e.g., plastic-coated glass).[15]
-
Condition : The container must be in good condition, free of leaks, and have a secure, leak-proof lid.[14][15]
-
Closure : Keep the waste container closed at all times except when adding waste.[12][16] Do not leave a funnel in the container opening.[12]
Step 3: Labeling
Clear and accurate labeling is a regulatory requirement and is crucial for safety.
-
As soon as you begin accumulating waste, affix a hazardous waste tag.[15]
-
The label must include:
Step 4: Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near its point of generation.[16]
-
Location : Store the waste container in a designated SAA within the laboratory, under the control of laboratory personnel.[12][16]
-
Secondary Containment : Place the waste container inside a larger, chemically resistant secondary containment bin to control any potential leaks or spills.[12][15]
-
Ventilation : Store the waste in a well-ventilated area, such as a designated cabinet or within a chemical fume hood, to minimize exposure to vapors.[3]
-
Segregation : Ensure the container is stored away from incompatible materials, particularly strong oxidizing agents.[4][6]
Step 5: Arranging for Professional Disposal
Laboratory personnel are responsible for initiating the disposal process.
-
Contact EHS : Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical safety officer to schedule a waste pickup.[8][18]
-
Provide Information : Be prepared to provide all necessary information from the waste label to the disposal contractor.[10]
-
Regulatory Compliance : The EHS department will ensure that the waste is handled and transported by a licensed contractor in full compliance with all local, state, and federal regulations, such as those from the Environmental Protection Agency (EPA).[12]
Disposal Workflow Diagram
Sources
- 1. Bioremediation of nitroaromatic compounds (Chapter 6) - Bioremediation [cambridge.org]
- 2. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. aksci.com [aksci.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. aksci.com [aksci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. research.columbia.edu [research.columbia.edu]
- 13. canterbury.ac.nz [canterbury.ac.nz]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. vumc.org [vumc.org]
- 16. ehrs.upenn.edu [ehrs.upenn.edu]
- 17. chemscene.com [chemscene.com]
- 18. otago.ac.nz [otago.ac.nz]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
